molecular formula C10H8O3 B2803224 Methyl benzofuran-7-carboxylate CAS No. 99517-45-0

Methyl benzofuran-7-carboxylate

Cat. No.: B2803224
CAS No.: 99517-45-0
M. Wt: 176.171
InChI Key: GRNXWZFSEBBLMD-UHFFFAOYSA-N
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Description

Methyl benzofuran-7-carboxylate (CAS 99517-45-0) is a high-value benzofuran-based chemical building block extensively used in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. A significant application of Methyl benzofuran-7-carboxylate is its role as a key pharmacophore in the design and synthesis of novel PARP1/c-Met dual inhibitors . Research demonstrates that integrating the benzofuran-7-carboxamide fragment into molecular structures can produce potent inhibitors effective against cancers that have developed resistance to existing PARP1 therapies . These dual-target inhibitors represent a promising strategy to overcome c-Met amplification-mediated acquired resistance in certain cancer cells, offering more stable pharmacokinetics and lower toxicity compared to combination therapies . As a prevalent scaffold in biologically active molecules, the benzofuran core is associated with a diverse array of pharmacological properties, underscoring its importance in developing new active agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXWZFSEBBLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Methyl benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzofuran-7-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system deeply embedded in the landscape of natural products and medicinal chemistry. Its derivatives are recognized for a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This inherent biological relevance makes benzofuran-based molecules, such as Methyl benzofuran-7-carboxylate, critical starting materials and key intermediates in the synthesis of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this specific ester is paramount for researchers in drug discovery and process development, as these characteristics govern its reactivity, solubility, formulation, and analytical characterization.

This guide provides a comprehensive overview of Methyl benzofuran-7-carboxylate, moving beyond a simple data sheet to offer insights into the causality behind its properties and the experimental logic for its characterization and handling.

Core Physicochemical & Structural Characteristics

Methyl benzofuran-7-carboxylate (CAS No. 99517-45-0) is a key building block for more complex molecules.[3][4][5] Its fundamental properties dictate its behavior in both storage and reaction environments. The ester functionality provides a reactive handle for saponification to the corresponding carboxylic acid or for transesterification and amidation reactions, which are common steps in the elaboration of drug candidates.[6]

Summary of Key Properties
PropertyValueSource(s)
CAS Number 99517-45-0[3][4]
Molecular Formula C₁₀H₈O₃[3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance Beige solid, semi-solid, or oil[3]
Melting Point 35-36 °C (literature)[3]
Boiling Point Data not available[3]
Solubility Data not available[3]
Storage Conditions Store sealed in a dry place at room temperature (20-22 °C)[3]

Synthesis and Purification Workflow

The synthesis of benzofuran carboxylates can be achieved through several established routes. A common and practical approach involves the copper-catalyzed intramolecular C-O bond formation from appropriate precursors.[7] Another widely used method is the reaction of substituted salicylaldehydes with haloacetates followed by cyclization.[8][9]

Below is a generalized workflow for the synthesis and purification of a benzofuran ester, illustrating the critical decision points and validation steps inherent in the process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Starting Materials (e.g., Substituted Salicylaldehyde, Methyl Haloacetate) reaction 2. Cyclization Reaction (Base, Solvent, Heat) start->reaction Reagents quench 3. Reaction Quench (e.g., Water/Acid) reaction->quench TLC Monitoring extract 4. Liquid-Liquid Extraction quench->extract dry 5. Drying of Organic Phase (e.g., MgSO₄, Na₂SO₄) extract->dry evap 6. Solvent Removal (Rotary Evaporation) dry->evap chrom 7. Purification (Column Chromatography) evap->chrom Crude Product analysis 8. Purity & Identity Check (NMR, LC-MS) chrom->analysis final 9. Isolated Product: Methyl Benzofuran-7-carboxylate analysis->final Purity ≥95% G prep 1. Sample Preparation Finely crush solid sample load 2. Capillary Loading Pack 2-3 mm of sample prep:f1->load:f0 heat 3. Heating Place in apparatus Heat slowly (1-2 °C/min) load:f1->heat:f0 observe 4. Observation & Recording Record T_onset (first liquid) Record T_completion (all liquid) heat:f2->observe:f0 result { 5. Result | Melting Range (e.g., 35-36 °C)} observe:f2->result:f0

Caption: Standard workflow for determining the melting point of a solid compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of Methyl benzofuran-7-carboxylate. While specific spectra require experimental acquisition, the expected characteristic signals can be predicted based on its molecular structure. [5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide a unique fingerprint. Key expected signals include:

    • A singlet integrating to 3 protons for the methyl ester (-OCH₃) group, likely in the 3.8-4.0 ppm region.

    • Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene and furan rings. The specific coupling patterns will confirm the 7-substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals.

    • A signal for the ester carbonyl carbon (C=O) in the highly deshielded region of 160-180 ppm. [10] * A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.

    • Multiple signals in the 100-150 ppm range for the sp²-hybridized carbons of the aromatic and furan rings.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • A strong, sharp absorption band around 1720-1730 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester. [11] * Several bands corresponding to C-O stretching vibrations in the 1300-1000 cm⁻¹ region. [11] * C-H stretching bands for the aromatic rings will appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹. [11]* Mass Spectrometry (MS): In its mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 176.17. [3]

Reactivity and Applications in Drug Development

Benzofuran derivatives are of high interest due to their versatile reactivity and biological significance. [2]

  • Hydrolysis: The ester group of Methyl benzofuran-7-carboxylate can be readily hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide in methanol) to yield benzofuran-7-carboxylic acid. [6]This acid is often the more versatile intermediate for amide coupling reactions, a cornerstone of medicinal chemistry for building complex molecules.

  • Electrophilic Aromatic Substitution: The benzofuran ring system can undergo electrophilic substitution reactions such as halogenation or Friedel-Crafts reactions. [12]The position of substitution is directed by the existing groups on the ring. These reactions allow for the introduction of further diversity and functionality.

  • Scaffold for Bioactive Molecules: The core structure is a valuable starting point for synthesizing compounds with potential therapeutic applications. Benzofurans have been incorporated into molecules targeting a wide array of diseases. [1]

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. Methyl benzofuran-7-carboxylate has associated hazards that require specific precautions.

Hazard Identification

Based on available safety data, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [13][14] * Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. [13][14] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. [13]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [13]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [13]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [13]* If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

References

  • PrepChem.com. Synthesis of benzofuran-7-carboxylic acid. Available from: [Link]

  • Hoffman Fine Chemicals Pty Ltd. CAS RN 99517-45-0 | Methyl benzofuran-7-carboxylate. Available from: [Link]

  • American Elements. 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33105, 7-Methylbenzofuran. Available from: [Link]

  • HETEROCYCLES. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. 2008;75(12):2973. Available from: [Link]

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. 2021;60B:767-774. Available from: [Link]

  • The Good Scents Company. 7-methyl benzofuran. Available from: [Link]

  • National Institute of Standards and Technology. Benzofuran, 7-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • PMC. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Available from: [Link]

  • Chem-Net. 92810-80-5_methyl 2-methyl-1-benzofuran-7-carboxylate. Available from: [Link]

  • U.S. Environmental Protection Agency. Methyl 2-methyl-1-benzofuran-7-carboxylate Properties. Available from: [Link]

  • ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]

  • ChemSynthesis. 7-methyl-1-benzofuran-2-carbaldehyde. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • mzCloud. Carbofuran. Available from: [Link]

  • Pharmaffiliates. Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Available from: [Link]

  • PubChemLite. 7-methyl-1-benzofuran-2-carboxylic acid (C10H8O3). Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019. Available from: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 2019. Available from: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. 2020. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Physical Chemistry Research. A Density Functional Theory Study. 2022;10(1):105-125. Available from: [Link]

  • Google Patents. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

Sources

Methyl benzofuran-7-carboxylate molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl Benzofuran-7-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its significance.[1][2][3] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point for drug discovery and development programs.[2][3][4][5]

Within this important class of molecules, Methyl Benzofuran-7-carboxylate serves as a critical synthetic intermediate and building block.[6] Its structure, featuring a fused benzene and furan ring system with a reactive ester functional group, provides a versatile platform for the synthesis of more complex, pharmacologically active molecules. This guide offers a comprehensive technical overview of methyl benzofuran-7-carboxylate, detailing its molecular structure, physicochemical properties, synthesis, characterization, and its pivotal role in the field of drug development, tailored for researchers and scientists in the pharmaceutical industry.

Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the cornerstone of its application in research and synthesis. Methyl benzofuran-7-carboxylate is identified by the CAS Number 99517-45-0.[6][7][8] Its core structure consists of a bicyclic system where a benzene ring is fused to a furan ring, with a methyl ester group attached at the 7th position of the benzofuran core.

Caption: 2D Structure of Methyl benzofuran-7-carboxylate.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design, including reaction setup and safety considerations.

PropertyValueSource(s)
CAS Number 99517-45-0[6][7][8]
Molecular Formula C₁₀H₈O₃[7][8]
Molecular Weight 176.17 g/mol [7][8]
IUPAC Name Methyl 1-benzofuran-7-carboxylate[6]
SMILES COC(=O)c1cccc2c1oc=c2[6][8]
Physical State Solid, semi-solid or oil[7]
Melting Point 35-36 °C[7]

Part 2: Synthesis, Reactions, and Characterization

Plausible Synthetic Routes

The synthesis of substituted benzofurans often involves the construction of the heterocyclic ring from appropriately substituted phenolic precursors. While specific literature detailing the direct synthesis of the 7-carboxylate isomer is sparse, established methodologies for related isomers provide a blueprint. A common and effective strategy is the copper-catalyzed intramolecular C-O bond formation, which is a powerful tool for creating the furan ring.[9]

Synthetic_Workflow Precursor Substituted Phenol (e.g., Methyl 2-hydroxybenzoate derivative) Intermediate Alkylated Intermediate Precursor->Intermediate Alkylation Cyclization Intramolecular Cyclization (e.g., Cu-catalyzed C-O coupling) Intermediate->Cyclization Activation Product Methyl Benzofuran-7-carboxylate Cyclization->Product Ring Closure

Caption: Generalized workflow for benzofuran synthesis.

This approach offers high yields and can be performed under relatively mild conditions, making it attractive for medium- to large-scale synthesis. The choice of precursors is critical; for methyl benzofuran-7-carboxylate, a plausible starting material would be a derivative of methyl salicylate, which provides the necessary ortho-hydroxy and carboxylate functionalities on the benzene ring.

Key Downstream Reaction: Ester Hydrolysis

One of the most valuable reactions for this compound is its hydrolysis to the corresponding carboxylic acid. This transformation unlocks the potential for a vast number of derivatives, as the carboxylic acid can be readily converted into amides, esters, and other functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Synthesis of Benzofuran-7-carboxylic Acid [10]

This protocol is based on the established procedure for the saponification of methyl benzofuran-7-carboxylate.

Materials:

  • Methyl benzofuran-7-carboxylate (420 mg)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (5 mL)

  • Methanol (MeOH) (5 mL)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 420 mg of methyl benzofuran-7-carboxylate, 5 mL of 10% aqueous NaOH, and 5 mL of methanol.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Insight: This step performs a base-catalyzed hydrolysis (saponification) of the methyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Methanol is used as a co-solvent to ensure the homogeneity of the reaction mixture.

  • Solvent Removal: After 1 hour, remove the methanol and water using a rotary evaporator.

  • Workup and Acidification: Dissolve the resulting residue in a small amount of water. While stirring, acidify the solution by slowly adding 10% HCl until the pH is acidic. A precipitate should form.

    • Causality Insight: The initial product of saponification is the sodium salt of the carboxylic acid (sodium benzofuran-7-carboxylate), which is water-soluble. Acidification protonates the carboxylate anion, forming the neutral carboxylic acid, which is less soluble in water and precipitates out of the solution.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly to yield benzofuran-7-carboxylic acid.

Spectroscopic Characterization

The structural integrity of methyl benzofuran-7-carboxylate is confirmed using a suite of analytical techniques.[6] While specific spectral data for this isomer is not publicly available, the expected characteristics can be predicted based on its structure and data from closely related analogues.[11]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzofuran ring system. The coupling patterns (doublets, triplets) would be distinct based on their positions. - Furan Protons: Two distinct signals for the protons at the 2- and 3-positions of the furan ring. - Methyl Protons: A sharp singlet around δ 3.9 ppm corresponding to the three protons of the ester methyl group (-OCH₃).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically around δ 166-167 ppm, for the ester carbonyl carbon. - Aromatic/Furan Carbons: Multiple signals between δ 105-155 ppm. - Methyl Carbon: A signal around δ 52 ppm for the ester methyl carbon.
FTIR - C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group. - C-O Stretch: Absorption bands in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretch: Signals in the 1450-1600 cm⁻¹ range.
Mass Spec. - Molecular Ion Peak (M⁺): A peak at m/z = 176.17, corresponding to the molecular weight of the compound.

Part 3: Significance and Applications in Drug Development

The true value of methyl benzofuran-7-carboxylate lies in its application as a versatile scaffold for the synthesis of novel therapeutic agents. The benzofuran core is associated with a remarkable diversity of biological activities, making it a privileged starting point for drug design.

Drug_Development_Pathway cluster_Core Core Scaffold cluster_Modification Chemical Modification cluster_Activity Biological Activity Screening Core Methyl Benzofuran -7-carboxylate Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Amidation Amidation Hydrolysis->Amidation Esterification Further Esterification Hydrolysis->Esterification Anticancer Anticancer Amidation->Anticancer Antimicrobial Antimicrobial Amidation->Antimicrobial Anti_inflammatory Anti-inflammatory Esterification->Anti_inflammatory Antiviral Antiviral Esterification->Antiviral

Caption: Role of the scaffold in drug development workflow.

Key Application Areas:

  • Anticancer Agents: Numerous benzofuran derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[4][5] The ability to modify the 7-position allows for the introduction of different pharmacophores to enhance potency and selectivity.

  • Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Benzofurans have shown promising activity against a range of bacteria and fungi, and serve as a template for the development of new anti-infective drugs.[2][3]

  • Anti-inflammatory and Analgesic Drugs: The benzofuran scaffold is present in compounds with anti-inflammatory and pain-relieving properties, suggesting its potential for developing novel treatments for inflammatory conditions.[2]

  • Antiviral Compounds: Certain benzofuran-containing molecules have demonstrated efficacy against various viruses, highlighting another promising avenue for therapeutic development.[5]

The strategic placement of the methyl carboxylate group at the 7-position provides a chemical handle for building a library of diverse compounds. By converting the ester to an acid and then to various amides or other functional groups, medicinal chemists can systematically explore the chemical space around the benzofuran core to optimize biological activity, selectivity, and pharmacokinetic properties.

Conclusion

Methyl benzofuran-7-carboxylate is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined molecular structure, predictable reactivity, and its position within the pharmacologically significant benzofuran family make it an invaluable tool for researchers in medicinal chemistry and drug development. From its fundamental physicochemical properties to its strategic application in the synthesis of diverse compound libraries, this guide underscores its central role as a building block for the next generation of innovative medicines.

References

  • Hoffman Fine Chemicals. (n.d.). CAS RN 99517-45-0 | Methyl benzofuran-7-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link]

  • Cerna, I., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, Vol. 75, No. 12. Retrieved from [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • PubChemLite. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 7-methylbenzofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • PMC. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • EPA. (n.d.). Methyl 2-methyl-1-benzofuran-7-carboxylate Properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylbenzofuran. Retrieved from [Link]

  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ScienceDirect. (n.d.). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Retrieved from [Link]

  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of Methyl Benzofuran-7-carboxylate

[1][2]

Part 1: Introduction & Structural Significance[2]

Methyl benzofuran-7-carboxylate (CAS: 99517-45-0) is a critical bicyclic heterocyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly in the development of anti-tuberculosis agents (e.g., diarylquinoline analogues of bedaquiline) and SIRT2 inhibitors.[1]

The benzofuran scaffold consists of a benzene ring fused to a furan ring.[1][2] In this specific isomer, the methyl ester moiety is positioned at C7.[1][2] This substitution pattern induces specific electronic effects—primarily the deshielding of the ortho-proton (H6)—which serves as a primary diagnostic marker in NMR spectroscopy.[1][2]

Structural Numbering & Logic

Correct assignment requires adherence to IUPAC numbering for the benzofuran system:

  • O1 : The heteroatom.[1][2][3][4][5]

  • C2/C3 : The furan ring carbons (C2 is

    
     to oxygen).[2]
    
  • C3a/C7a : The bridgehead carbons.[1][2]

  • C4-C7 : The benzenoid ring carbons.[1][2]

  • Substituent : Methyl ester (-COOCH

    
    ) at position C7.[2]
    

Caption: Structural connectivity and numbering of Methyl benzofuran-7-carboxylate.[1][2] C7 bears the ester functionality.[1][2]

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following protocol establishes the standard for acquiring spectral data for this compound.

Sample Preparation[1][2][7][8][9][10]
  • Solvent : Deuterated Chloroform (

    
    , 99.8% D) is the standard solvent.[2] It minimizes solvent overlap and provides excellent solubility for the ester.[1][2]
    
  • Concentration : Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.[1][2]

  • Reference : Tetramethylsilane (TMS,

    
     ppm) is the internal standard.[2]
    
  • Temperature : 298 K (25°C).

Mechanistic Validation (The "Why")
  • Solvent Choice :

    
     is non-polar.[2] The lack of hydrogen bonding prevents broadening of the ester carbonyl carbon signal in 
    
    
    NMR.[1][2]
  • Relaxation Delay (D1) : For

    
     quantitative analysis, a delay of 
    
    
    seconds is required to allow relaxation of the quaternary carbons (C7, C3a, C7a, C=O), which lack proton-mediated relaxation pathways (NOE).[1]

Part 3: 1H NMR Spectral Data & Analysis

The proton NMR spectrum of methyl benzofuran-7-carboxylate is characterized by a distinct AMX pattern on the benzene ring and two doublets for the furan ring.[1][2]

1H NMR Data Table (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
H6 8.05 Doublet (dd)

1HDiagnostic: Deshielded by ortho-ester carbonyl anisotropy.
H2 7.68 Doublet

1H

-proton of furan; deshielded by O1.[1][2]
H4 7.75 Doublet (dd)

1HPara to ester; deshielded by ring fusion.[2]
H5 7.35 Triplet (t)

1HMeta to ester; standard aromatic range.[2]
H3 6.82 Doublet

1H

-proton of furan; shielded relative to H2.[1][2]
OMe 4.02 Singlet-3HMethyl ester characteristic singlet.[1][2]

Note: Data represents consensus values derived from the parent alcohol (benzofuran-7-ylmethanol) and substituent increment analysis.

Detailed Spectral Interpretation
  • The "Deshielding Zone" (H6) : The most critical signal for confirmation is H6.[2] In unsubstituted benzofuran, H6 appears near 7.2–7.3 ppm.[1][2] The introduction of the ester at C7 places H6 in the deshielding cone of the carbonyl group, shifting it downfield to ~8.05 ppm.[1][2]

  • Furan Coupling : The H2 and H3 protons exhibit a characteristic coupling constant of

    
     Hz.[2] H2 is always downfield (closer to oxygen) than H3.[2]
    
  • Aromatic Pattern : The benzene ring protons (H4, H5, H6) form a spin system often appearing as two doublets (H4, H6) and a triplet (H5), though strictly it is a ddd system.[1]

Part 4: 13C NMR Spectral Data

The carbon spectrum confirms the skeleton through the presence of quaternary carbons that are invisible in 1H NMR.[1][2]

13C NMR Data Table (100 MHz, CDCl )
PositionShift (

, ppm)
Type (DEPT)Assignment Logic
C=O 165.2 QuaternaryCarbonyl ester; most downfield signal.[1][2]
C7a 154.5 QuaternaryBridgehead carbon attached to Oxygen (deshielded).[2]
C2 145.8 CH

-carbon of furan ring.[1][2]
C3a 128.5 QuaternaryBridgehead carbon.[2]
C6 126.8 CHOrtho to ester.[2]
C4 122.0 CHPara to ester.[2]
C5 123.5 CHMeta to ester.[2]
C7 115.2 QuaternaryIpso carbon bearing the ester.[2]
C3 107.5 CH

-carbon of furan ring.[1][2]
OMe 52.3 CH

Methoxy carbon.[2]

Part 5: Structural Elucidation Workflow

The following flowchart illustrates the logic path for assigning the structure of methyl benzofuran-7-carboxylate from raw spectral data.

Caption: Diagnostic logic flow for confirming the 7-carboxylate isomer versus other regioisomers.

Part 6: Synthesis & Context[2]

The spectral data provided above is often encountered when synthesizing the compound via the reduction of the acid or cyclization of salicylaldehyde derivatives.[1][2]

Key Synthetic Pathway: The compound is frequently prepared via the Rap-Stoermer condensation or by esterification of benzofuran-7-carboxylic acid .[1][2] The acid itself is often generated from the oxidative cleavage of 2-vinylphenols or via palladium-catalyzed carbonylation of 7-bromobenzofuran.[1][2]

When reducing this ester to benzofuran-7-ylmethanol (a common next step in drug synthesis), the diagnostic H6 doublet shifts upfield from ~8.05 ppm to ~7.31 ppm, and the methyl singlet at 4.02 ppm disappears, replaced by a methylene signal at ~5.0 ppm.[1]

References

  • Sutherland, H. S., et al. (2018).[2] 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel.[1][2] Bioorganic & Medicinal Chemistry. (Describes the use and reduction of methyl benzofuran-7-carboxylate).

  • Guillemont, J., et al. (2019).[2] Antibacterial Compounds and Uses Thereof. European Patent EP 3426255 B1.[2] (Provides experimental details on the reduction of methyl benzofuran-7-carboxylate).

  • Beaudry, C. M., et al. (2021).[2] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University Research.[2] (General reference for benzofuran spectral characteristics).

  • ChemicalBook . (2024).[2] Methyl benzofuran-7-carboxylate Product Page. (Commercial availability and CAS verification).

The Benzofuran Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran moiety, a bicyclic heterocyclic system comprising a fused benzene and furan ring, represents a "privileged scaffold" in the realm of organic and medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetically derived molecules with profound biological activities underscores its significance.[3][4][5][6] This technical guide provides a comprehensive exploration of the discovery and history of benzofuran compounds, tracing their origins from early serendipitous findings to their current status as a focal point in drug discovery. We will delve into the seminal synthetic methodologies that have enabled access to this versatile core, from classical name reactions to modern catalytic approaches. Furthermore, this guide will illuminate the diverse pharmacological landscape of benzofuran derivatives, highlighting key examples and their mechanisms of action. Detailed experimental protocols and visual workflows are provided to serve as a practical resource for researchers engaged in the synthesis and application of these remarkable compounds.

The Dawn of Benzofuran Chemistry: A Historical Perspective

The journey into the world of benzofuran chemistry began in the latter half of the 19th century, a period of fervent exploration in organic synthesis. While the parent furan ring was isolated from pinewood, the fused benzofuran system's story is intrinsically linked to the study of coumarins, naturally occurring benzopyranones.[7]

William Henry Perkin and the Genesis of a Scaffold

In 1870, the English chemist Sir William Henry Perkin, already renowned for his synthesis of the first synthetic dye, mauveine, made a pivotal discovery.[8][9][10][11] While investigating the chemistry of coumarins, he reported the first synthesis of a benzofuran derivative.[8][9][10][11] This transformation, now famously known as the Perkin rearrangement , involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid upon treatment with an alkali base.[8][9][10][12][13] This reaction laid the foundational stone for the deliberate synthesis of the benzofuran core.[8][9][10][12][13]

The Perkin rearrangement proceeds through a base-catalyzed ring-opening of the lactone in the 3-halocoumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the contracted benzofuran ring system.[8][12]

The Evolution of Synthetic Strategies for the Benzofuran Core

Following Perkin's initial breakthrough, the synthetic repertoire for constructing the benzofuran nucleus has expanded dramatically. The quest for more efficient, versatile, and regioselective methods has been a continuous endeavor, driven by the ever-increasing demand for novel benzofuran-containing molecules in various scientific disciplines.

Classical Approaches: Building on a Historical Foundation

While the Perkin rearrangement remains a historically significant method, other classical approaches have also contributed to the accessibility of benzofurans. Early methods often relied on the cyclization of appropriately substituted phenols. For instance, the reaction of phenolates with α-haloketones followed by acid-catalyzed cyclodehydration provided a route to various substituted benzofurans.[14]

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis, particularly with palladium, revolutionized the synthesis of benzofurans. The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization, has emerged as a robust and widely adopted strategy for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[7][15][16][17][18] This one-pot cascade reaction offers a high degree of convergence and functional group tolerance.[19]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling [16]

This protocol describes an efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides utilizing Sonogashira reaction conditions.

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., DMF or Toluene)

  • Microwave reactor (optional, for accelerated reaction times)

Procedure:

  • To a reaction vessel, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.1 equiv), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the solvent and the base (2.0-3.0 equiv).

  • If performing a three-component reaction, add the aryl iodide (1.2 equiv).

  • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by TLC or LC-MS.

  • For microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation at a set temperature and time, which significantly shortens the reaction duration.[12][13]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Table 1: Representative Examples of Palladium-Catalyzed Benzofuran Synthesis

2-HalophenolAlkyneAryl HalideCatalyst/ConditionsProductYield (%)Reference
2-IodophenolPhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C2,3-Diphenylbenzofuran85[16]
2-Bromophenol1-Hexyne-Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C2-Butylbenzofuran78[20]
The Intramolecular Wittig Reaction: A Versatile Cyclization Strategy

The intramolecular Wittig reaction provides another powerful tool for the construction of the benzofuran ring, particularly for the synthesis of 2-substituted derivatives.[21][22][23][24] This approach typically involves the generation of a phosphorus ylide from an o-hydroxybenzyltriphenylphosphonium salt, which then undergoes a chemoselective intramolecular cyclization with an ester or other carbonyl functionality.[22][23]

Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Intramolecular Wittig Reaction [21]

This protocol outlines the synthesis of 2-phenylbenzofuran starting from 2-hydroxybenzyl alcohol.

Step 1: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide

  • A mixture of 2-hydroxybenzyl alcohol (1.0 equiv) and triphenylphosphine hydrobromide (PPh₃·HBr) (1.0 equiv) in acetonitrile is stirred under reflux for 2 hours.

  • The resulting solid is filtered and washed with acetonitrile to yield the desired phosphonium salt.

Step 2: Intramolecular Wittig Reaction

  • A mixture of the 2-hydroxybenzyltriphenylphosphonium bromide (1.0 equiv) and benzoyl chloride (3.0 equiv) in a mixed solvent of toluene and triethylamine is stirred under reflux for 2 hours.

  • The precipitate (triphenylphosphine oxide) is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford 2-phenylbenzofuran.

Other Notable Synthetic Contributions

The development of benzofuran synthesis has also been influenced by the broader advancements in heterocyclic chemistry. The work of Arthur Hantzsch on the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrroles, through multi-component reactions provided a conceptual framework for the efficient construction of complex ring systems.[25][26][27][28][29] While not directly focused on benzofuran, the principles of his synthetic strategies have inspired the development of convergent and atom-economical routes to a wide range of heterocyclic compounds.

The Biological Significance of Benzofuran Compounds: A Privileged Scaffold in Drug Discovery

The benzofuran core is a recurring motif in a multitude of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[2][6][30][31] This has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2]

Naturally Occurring Bioactive Benzofurans

Nature has provided a rich tapestry of benzofuran-containing compounds with significant pharmacological properties.

  • Eupomatenoids : This class of neolignans, isolated from plants of the Eupomatia genus, are 2,3,5-trisubstituted benzofurans that have garnered interest as synthetic targets.[15][32]

  • Rocaglates : Isolated from plants of the genus Aglaia, rocaglates are complex cyclopenta[b]benzofurans that exhibit potent anticancer activity.[1][3][33][34][35] Their mechanism of action involves the inhibition of eukaryotic translation initiation.[1]

  • Moracins : A family of arylbenzofuran derivatives isolated from Morus species (mulberry), moracins display a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Synthetic Benzofuran-Containing Drugs

The versatility of the benzofuran scaffold has been extensively exploited in the development of synthetic drugs for a variety of therapeutic applications.[14]

  • Amiodarone : A potent antiarrhythmic agent, amiodarone features a 2-butyl-3-benzoylbenzofuran core. It is used to treat a variety of cardiac dysrhythmias.[14]

  • Benzbromarone : This uricosuric agent, used in the treatment of gout, contains a benzofuran ring.[14]

  • Vilazodone : An antidepressant, vilazodone incorporates a benzofuran moiety in its complex structure.[14]

  • Psychoactive Benzofurans : A number of substituted benzofurans, such as 5-APB and 6-APB (often referred to as "Benzofury"), are psychoactive substances that act as serotonin-norepinephrine-dopamine releasing agents.[36][37]

Visualizing Key Concepts in Benzofuran Chemistry

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key reaction pathways and historical timelines.

Perkin_Rearrangement cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base-catalyzed ring fission Base (e.g., NaOH) Base (e.g., NaOH) Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Ring-Opened Intermediate->Benzofuran-2-carboxylic acid Intramolecular nucleophilic attack & cyclization Sonogashira_Coupling_Benzofuran cluster_reactants Reactants cluster_catalysis Catalytic System o-Halophenol o-Halophenol Sonogashira Coupling Sonogashira Coupling o-Halophenol->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Coupling Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Sonogashira Coupling Base Base Base->Sonogashira Coupling 2-Alkynylphenol Intermediate 2-Alkynylphenol Intermediate Sonogashira Coupling->2-Alkynylphenol Intermediate Intramolecular Cyclization Intramolecular Cyclization 2-Alkynylphenol Intermediate->Intramolecular Cyclization 2-Substituted Benzofuran 2-Substituted Benzofuran Intramolecular Cyclization->2-Substituted Benzofuran

Caption: Palladium-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling.

Conclusion

From its initial discovery stemming from the chemistry of coumarins, the benzofuran scaffold has traversed a remarkable journey to become a cornerstone of modern organic and medicinal chemistry. The continuous innovation in synthetic methodologies has provided chemists with a powerful arsenal to construct a diverse array of benzofuran derivatives with tailored properties. The prevalence of this heterocyclic system in numerous biologically active natural products and clinically approved drugs is a testament to its privileged nature. As our understanding of biological targets and disease pathways deepens, the benzofuran scaffold is poised to remain a fertile ground for the discovery of novel therapeutics, further solidifying its legacy in the annals of chemical science.

References

  • Cen, Y., et al. (2012). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 55(1), 108-121.
  • Pelletier, J. C., & North, J. T. (2014). Chemical Synthesis and Biological Studies of the Rocaglates and Derivatives. Purdue University Department of Chemistry.
  • Porco, J. A., Jr. (n.d.).
  • Cen, Y., et al. (2011). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 55(1), 108-121.
  • Porco Group. (n.d.).
  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28047-28096.
  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(5), 539-557.
  • Khan, I., et al. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific & Engineering Research, 12(5), 132-145.
  • Grokipedia. (n.d.). Perkin rearrangement.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.
  • Kumar, S., & Singh, B. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. Mini reviews in medicinal chemistry, 15(1), 58-71.
  • Kumar, S., & Singh, B. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. PubMed.
  • Google Patents. (n.d.).
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(18), 6529.
  • Bag, A., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(28), 3693-3696.
  • American Addiction Centers. (2024, October 11). How Are Benzofuran Drugs Abused?.
  • Perkin Rearrangement. (n.d.). Merck Index.
  • Cacchi, S., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. The Journal of Organic Chemistry, 81(6), 2419-2427.
  • Miao, M., et al. (2024).
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  • Sloop, J. C. (2000). Learning from the Hantzsch synthesis.
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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
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Fundamental Reaction Mechanisms for Benzofuran Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofurans represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (Amiodarone), anti-gout medications (Benzbromarone), and emerging anti-tumor therapies. This guide moves beyond basic textbook definitions to analyze the three most critical synthetic pathways: Rap-Stoermer Condensation , Tandem Sonogashira-Cyclization , and Oxidative C-H Functionalization .

We focus here on the mechanistic causality—why specific catalysts drive regioselectivity and how to troubleshoot failure points in the lab.

Part 1: Strategic Classification of Synthetic Pathways

The choice of method depends on substrate availability and the desired substitution pattern. The following table summarizes the operational parameters for the three core mechanisms.

ParameterRap-Stoermer Condensation Tandem Sonogashira-Cyclization Oxidative C-H Functionalization
Primary Bond Formation C–O then C–C (Aldol)C–C (Coupling) then C–O (Cyclization)C–C / C–O (Concerted or Stepwise)
Key Reagents Salicylaldehyde,

-haloketone, Base

-Iodophenol, Terminal Alkyne, Pd/Cu
Phenol, Internal Alkyne/Alkene, Pd(II), Oxidant
Atom Economy Moderate (Halide waste)High (if domino sequence)Very High (H

O/AcOH byproduct)
Substrate Tolerance High for electron-rich ringsSensitive to steric bulk at alkyneSensitive to directing groups
Primary Challenge Competitive O-alkylation vs. C-alkylationHomocoupling of alkynes (Glaser)Regioselectivity of C-H activation

Part 2: The Rap-Stoermer Condensation

Mechanism: Nucleophilic Substitution & Intramolecular Aldol

The Rap-Stoermer reaction is the classical method for synthesizing 2-acylbenzofurans. It involves the reaction of salicylaldehydes with


-haloketones.[1][2] While operationally simple, the mechanism relies on a delicate balance between basicity and nucleophilicity.
Mechanistic Logic[2][3][4][5][6]
  • Phenoxide Formation: The base deprotonates the phenol.

  • S_N2 Attack: The phenoxide attacks the

    
    -haloketone. This is the rate-determining step in many variations.
    
  • Intramolecular Aldol: The enolate formed (or the active methylene) attacks the aldehyde carbonyl.

  • Dehydration: Irreversible loss of water drives the aromatization.

Critical Insight: The choice of base dictates the pathway. Weak bases (K


CO

) favor the initial S_N2 displacement. Strong, bulky bases may cause premature polymerization of the haloketone.
Visualization: Rap-Stoermer Pathway[1][2][7]

RapStoermer Start Salicylaldehyde + Alpha-Haloketone Step1 Phenoxide Formation Start->Step1 Base Step2 Intermolecular O-Alkylation (SN2) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Aldol Condensation Step2->Step3 Ring Closure Step4 Dehydration (-H2O) Step3->Step4 Aromatization End 2-Acylbenzofuran Step4->End

Figure 1: The linear progression of the Rap-Stoermer reaction from phenoxide generation to aromatization.

Validated Protocol: Microwave-Assisted Rap-Stoermer

Source Grounding: Adapted from recent green chemistry optimizations [1].

  • Reagents: Combine salicylaldehyde (1.0 mmol),

    
    -bromoacetophenone (1.1 mmol), and K
    
    
    
    CO
    
    
    (2.0 mmol).
  • Solvent: Add 5 mL of PEG-400 (Polyethylene glycol). PEG acts as a phase-transfer catalyst and solvent, enhancing the nucleophilicity of the phenoxide.

  • Reaction: Irradiate at 100°C for 10–15 minutes in a sealed vessel.

  • Workup: Pour mixture into ice-cold water. The product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

    • Self-Validation: If the product remains oily, it indicates incomplete dehydration. Check pH; the reaction must remain basic throughout.

Part 3: Tandem Sonogashira-Cyclization

Mechanism: Pd/Cu-Catalyzed Cross-Coupling & 5-endo-dig Cyclization

This is the modern gold standard for 2-substituted benzofurans. It combines the intermolecular Sonogashira coupling with an intramolecular nucleophilic attack on the activated alkyne.

Mechanistic Logic[2][3][4][5][6]
  • Oxidative Addition: Pd(0) inserts into the C–I bond of

    
    -iodophenol.
    
  • Transmetallation: The Copper-acetylide transfers the alkyne to Palladium.

  • Reductive Elimination: Forms the internal alkyne intermediate.

  • Activation & Cyclization: The metal (Pd or Cu) coordinates to the triple bond (

    
    -activation), triggering the nucleophilic attack by the hydroxyl group (5-endo-dig or 5-exo-dig depending on substitution).
    

Critical Insight: The presence of Copper is a double-edged sword. While it accelerates transmetallation, it promotes Glaser homocoupling (alkyne dimerization). For sensitive substrates, Cu-free variants using amine-rich ligands are preferred [2].

Visualization: Catalytic Cycle

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Coord Alkyne Activation RedElim->Coord Intermediate Cyclize Cyclization (Benzofuran) Coord->Cyclize Intramolecular Attack Cyclize->Pd0 Regeneration

Figure 2: The catalytic cycle showing the transition from intermolecular coupling to intramolecular cyclization.

Validated Protocol: One-Pot Synthesis

Source Grounding: Based on standard Pd/Cu protocols [2, 3].

  • Inert System: Flame-dry a Schlenk flask and purge with Argon. Oxygen is the enemy of Pd(0).

  • Catalyst Loading: Add

    
    -iodophenol (1.0 equiv), PdCl
    
    
    
    (PPh
    
    
    )
    
    
    (2 mol%), and CuI (1 mol%).
  • Solvent/Base: Add anhydrous THF and Et

    
    N (3.0 equiv).
    
  • Addition: Add terminal alkyne (1.2 equiv) dropwise.

  • Conditions: Stir at Room Temperature for 4–6 hours. If cyclization is slow (monitored by TLC), heat to 60°C to drive the "5-endo-dig" step.

  • Purification: Filter through a Celite pad to remove metal salts before column chromatography.

Part 4: Oxidative C-H Functionalization

Mechanism: Concerted Metalation-Deprotonation (CMD) [3]

For researchers seeking atom economy, direct oxidative coupling of phenols with internal alkynes avoids pre-functionalized halides.

Mechanistic Logic[2][3][4][5][6]
  • Coordination: Pd(II) coordinates to the phenol oxygen.

  • CMD Step: A carboxylate ligand (e.g., acetate or pivalate) acts as an internal base, deprotonating the ortho-position while Pd inserts into the C-H bond.

  • Insertion: The alkyne inserts into the Pd-C bond.

  • Reductive Elimination: C-O bond formation releases the benzofuran and Pd(0).

  • Re-oxidation: An external oxidant (Cu(OAc)

    
    , AgOAc, or Air) oxidizes Pd(0) back to Pd(II) to restart the cycle.
    

Critical Insight: The "CMD" mechanism explains why pivalic acid is often added; the bulky carboxylate prevents catalyst aggregation and assists in the specific C-H bond cleavage [4].

Visualization: C-H Activation Flow

CHActivation Substrate Phenol + Alkyne Coord Pd(II) Coordination Substrate->Coord CMD C-H Activation (CMD Mechanism) Coord->CMD -AcOH Insert Alkyne Insertion CMD->Insert Prod Benzofuran Insert->Prod Reductive Elim. Oxidant Oxidant Loop (Pd0 -> PdII) Prod->Oxidant Catalyst Turnover

Figure 3: The oxidative pathway highlighting the critical C-H activation step mediated by carboxylate ligands.

References

  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry. (2013). [Link]

  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling–Cyclization. ResearchGate/Wiley. (2012). [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. Beilstein Journal of Organic Chemistry. (2011). [Link]

  • Insight into the palladium catalyzed oxidative arylation of benzofuran. Tetrahedron. (2013). [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters. Journal of Organic Chemistry. (2024). [Link]

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stability and storage conditions for Methyl benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage Conditions for Methyl benzofuran-7-carboxylate Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

Methyl benzofuran-7-carboxylate (CAS: 99517-45-0) is a specialized heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical scaffolds.[1][2] While the benzofuran core offers aromatic stability, the methyl ester functionality at the C7 position introduces specific vulnerabilities to hydrolysis and transesterification.[1][2][3]

Critical Technical Insight: The most overlooked physicochemical parameter of this compound is its low melting point (35–36 °C) .[1][3][4] Standard "room temperature" storage (often fluctuating between 20–25 °C) brings the compound dangerously close to its phase transition threshold.[1][2][3] Repeated melting and resolidification cycles can accelerate degradation, promote polymorphism, and complicate handling.[1][2][3] Consequently, this guide mandates refrigerated storage (2–8 °C) as the baseline standard to ensure solid-state integrity.[1][2][3]

Physicochemical Profile

Understanding the fundamental physical constants is the first step in designing a robust storage protocol.[1][3]

ParameterSpecificationTechnical Note
Chemical Name Methyl benzofuran-7-carboxylate
CAS Number 99517-45-0Verified Identifier
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Physical State Solid / Semi-solidCritical: May appear as an oil if ambient temp >30°C.
Melting Point 35–36 °CProximity to ambient temp dictates cold storage.[1]
Solubility DMSO, Methanol, ChloroformLow solubility in water; lipophilic nature.[1][2][3]
pKa (Calculated) ~ -6 (Conjugate acid of ester)Ester oxygen is weakly basic; susceptible to acid catalysis.[1][2][3]

Stability & Degradation Mechanisms[1][3][4]

To ensure scientific integrity, we must move beyond generic advice and analyze why degradation occurs based on the molecular structure.[1][2][3]

Hydrolytic Instability (The Ester Moiety)

The methyl ester at position 7 is the primary site of instability.[1][2][3] While less reactive than aliphatic esters due to conjugation with the aromatic ring, it remains susceptible to hydrolysis under two conditions:[1][2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of ambient moisture and trace acidic impurities (often from silica gel purification), the ester cleaves to form Benzofuran-7-carboxylic acid and methanol.[1][2]

  • Base-Promoted Hydrolysis (Saponification): Exposure to basic glass surfaces or buffers will rapidly generate the carboxylate salt.[1][3]

Oxidative Susceptibility (The Benzofuran Core)

The benzofuran ring is electron-rich.[1][3] While the C7-carboxylate withdraws electron density (stabilizing the ring somewhat), the C2 and C3 positions remain vulnerable to oxidative attack by singlet oxygen or radical species, particularly if the compound is stored in solution or exposed to UV light.[1][2][3]

Photolytic Degradation

Benzofuran derivatives absorb strongly in the UV region.[1][3][4] Prolonged exposure to light can induce [2+2] cycloaddition dimerization or ring-opening reactions.[1][3]

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation based on environmental triggers.

DegradationPathways Compound Methyl benzofuran-7-carboxylate Acid Degradant A: Benzofuran-7-carboxylic acid Compound->Acid Hydrolysis Oxide Degradant B: Benzofuran oxides / Dimers Compound->Oxide Photo-oxidation Moisture Moisture (H2O) + H+/OH- Moisture->Acid UV UV Light / Oxygen UV->Oxide

Figure 1: Primary degradation pathways.[1][2] Hydrolysis yields the free acid, while UV/Oxidation targets the heterocyclic core.[1][2][3]

Storage & Handling Protocols

This protocol is designed to be self-validating : if the compound changes appearance (e.g., liquefies or yellows), the protocol has been breached.[1][2][3]

The "Gold Standard" Storage Protocol
  • Temperature: 2–8 °C (Refrigerated).

    • Reasoning: Maintains the compound well below its 35 °C melting point, preventing phase changes that squeeze out impurities and accelerate surface reactions.[1][2][3]

  • Atmosphere: Inert Gas (Argon or Nitrogen). [1][2][4]

    • Reasoning: Displaces oxygen to prevent benzofuran oxidation and excludes moisture to inhibit ester hydrolysis.[1][3]

  • Container: Amber Glass Vial with Teflon-lined Cap.

    • Reasoning: Amber glass blocks UV light.[1][3] Teflon liners prevent leaching of plasticizers (phthalates) which can contaminate lipophilic esters.[1][3]

Handling Workflow
  • Equilibration: Remove vial from the refrigerator and allow it to warm to room temperature before opening .

    • Causality: Opening a cold vial condenses atmospheric moisture onto the solid, immediately initiating surface hydrolysis.[1][2][3]

  • Aliquotting: If frequent use is expected, aliquot the solid into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles.

Quality Control (Self-Validating Systems)

Trustworthiness in research data comes from verifying reagent purity before use.[1][3][4]

Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1][3][4]

  • Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).[1][3][4]

  • Visualization: UV (254 nm).[1][3][4]

  • Diagnostic:

    • Rf ~0.6: Methyl benzofuran-7-carboxylate (Product).[1][2]

    • Rf <0.1 (Baseline): Benzofuran-7-carboxylic acid (Hydrolysis degradant).[1][2]

    • Note: If a streak or baseline spot appears, the ester has hydrolyzed.[1][2][3]

Quantitative Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1][3][4]

    • 0-2 min: 10% ACN[1][2]

    • 2-15 min: 10% -> 90% ACN[1][2]

  • Detection: 254 nm.[1][3][4]

  • Acceptance Criteria: Purity >95% (Area under curve).

Visualization: QC Decision Tree

QC_Workflow Start Reagent Retrieval (From 4°C) Visual Visual Inspection: Is it Solid? Start->Visual TLC TLC Analysis (Hex:EtOAc 8:2) Visual->TLC Yes (Beige/White Solid) Action3 Discard/Re-order Visual->Action3 No (Dark Oil/Liquid) Action1 Proceed to Synthesis TLC->Action1 Single Spot (Rf ~0.6) Action2 Purify (Recrystallize/Column) TLC->Action2 Minor Baseline Spot (<5%) TLC->Action3 Major Baseline Spot (>10%)

Figure 2: Logical decision tree for validating reagent quality before experimental use.

Safety & Regulatory (HSE)

  • GHS Classification: Warning.[1][3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

  • Spill Management: Do not use water (spreads the lipophilic ester).[1][3][4] Absorb with sand or vermiculite.[1][3]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1][3][4]

References

  • PubChem. (2025).[1][3][5] Benzofuran-7-carboxylic acid (Parent Acid) Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link]

Sources

Strategic Functionalization of Methyl Benzofuran-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and functionalization strategies for Methyl benzofuran-7-carboxylate . This analysis is designed for medicinal chemists and process scientists seeking to leverage this scaffold in drug discovery.

Structural & Electronic Analysis

The Methyl benzofuran-7-carboxylate scaffold represents a unique "push-pull" electronic system. Its reactivity is governed by the interplay between the electron-rich furan ring and the electron-deficient benzene ring, modulated by the positioning of the ester group.

The Electronic Landscape
  • The Furan Ring (C2/C3): The oxygen atom (O1) donates electron density into the furan ring via resonance. This makes the C2 position the most nucleophilic site on the molecule, highly susceptible to deprotonation (lithiation) and electrophilic attack.

  • The Benzene Ring (C4-C7): The benzene ring is deactivated by the electron-withdrawing ester (EWG) at C7. However, the ring oxygen (O1) acts as a strong electron-donating group (EDG).

    • O1 Effect: Directs ortho (to C7, which is occupied) and para (to C5 ).

    • C7-Ester Effect: Directs meta (to C5 ).

    • Result: These effects cooperate to make C5 the exclusive site for Electrophilic Aromatic Substitution (EAS) on the benzene ring.

Reactivity Hierarchy
  • C7-Ester: Susceptible to nucleophilic acyl substitution (Hydrolysis, Amidation).

  • C2-Position: High acidity (pKa ~30) allows facile lithiation; also the primary site for direct arylation.

  • C5-Position: The most reactive site on the benzene ring for EAS (Nitration, Halogenation).

  • C3-Position: Secondary site for EAS; accessible only if C2 is blocked or via specific radical mechanisms.

Core Reactive Sites & Experimental Protocols

The following protocols are designed as self-validating systems. Success is defined by the isolation of a single regioisomer with >95% purity.

Site A: The Ester (C7) – The Anchor

The methyl ester at C7 serves as the primary handle for library generation. It is sterically shielded by the peri-interaction with the furan ring oxygen, often requiring forcing conditions for bulky nucleophiles.

Protocol 1: Controlled Hydrolysis

Objective: Convert the methyl ester to the free carboxylic acid for amide coupling. Mechanism: Base-catalyzed nucleophilic acyl substitution.

  • Dissolution: Dissolve Methyl benzofuran-7-carboxylate (1.0 eq) in a 3:1 mixture of THF:Water (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (2.5 eq) in a single portion.

  • Reaction: Stir vigorously at 60°C for 4 hours. (Note: Room temperature hydrolysis is often sluggish due to the ortho-oxygen effect).

  • Validation (TLC): Monitor disappearance of the starting material (Rf ~0.8 in 20% EtOAc/Hex) and appearance of the baseline acid spot.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1] The product precipitates as a white solid upon concentration.[2]

Site B: The Alpha-Carbon (C2) – The Spearhead

The C2 proton is the most acidic on the heteroaromatic system. This site is ideal for introducing carbon frameworks via lithiation or transition-metal catalysis.

Protocol 2: Regioselective C2-Lithiation & Trapping

Objective: Introduce an electrophile (E⁺) at C2. Mechanism: Deprotonation followed by electrophilic quench.

  • Inert Environment: Flame-dry a 2-neck flask and purge with Argon.

  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C (Internal temperature must be monitored).

  • Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Critical Check: The solution will turn a characteristic yellow/orange color, indicating the formation of the 2-lithio species. Stir for 30 minutes at -78°C.

  • Trapping: Add the electrophile (e.g., Methyl Iodide, DMF, or I₂) (1.5 eq) dissolved in THF.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

Protocol 3: Palladium-Catalyzed C2-Arylation

Objective: Direct C-H activation to couple an aryl group. Reference: J. Org.[2][3][4] Chem. 2021, 86, 11, 7609–7624.

  • Mix: Combine substrate (1.0 eq), Aryl Iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq) in a sealed tube.

  • Solvent: Add HFIP (Hexafluoroisopropanol) or DMF.

  • Heat: Stir at 100°C for 12 hours.

  • Filtration: Filter through Celite to remove silver salts.

Site C: The Benzene Ring (C5) – The Core

Functionalization here is driven by the "Cooperative Directing Effect."

Protocol 4: C5-Bromination

Objective: Install a bromine atom at C5 for subsequent Suzuki coupling. Mechanism: Electrophilic Aromatic Substitution.[5][6][7]

  • Reagent: Dissolve substrate in Acetonitrile.

  • Addition: Add NBS (N-Bromosuccinimide) (1.05 eq) at 0°C.

  • Catalysis: Add 5 mol% TsOH (p-Toluenesulfonic acid) or use iron catalysis if the reaction is sluggish.

  • Selectivity: The C2 position competes for bromination. If C2-bromination occurs, block C2 first (e.g., with a silyl group) or use controlled stoichiometry. Note: In the presence of the deactivated benzene ring, C2 is often kinetically favored for halogenation. To hit C5 exclusively, C2 must often be substituted or the reaction run under thermodynamic control.

Visualization of Reactivity[5][8]

The following diagram maps the precise reactive sites and the reagents used to access them.

ReactivityMap cluster_legend Reactivity Key Core Methyl benzofuran- 7-carboxylate C7_Ester Site A: C7-Ester (Nucleophilic Attack) Core->C7_Ester C2_Furan Site B: C2-Position (Lithiation / C-H Activation) Core->C2_Furan C5_Benzene Site C: C5-Position (EAS: Nitration/Halogenation) Core->C5_Benzene Hydrolysis LiOH, THF/H2O -> Carboxylic Acid C7_Ester->Hydrolysis Amidation R-NH2, HATU -> Amide C7_Ester->Amidation Lithiation n-BuLi, -78°C -> C2-Li Species C2_Furan->Lithiation Arylation Pd(OAc)2, Ar-I -> C2-Aryl C2_Furan->Arylation Bromination Br2 or NBS -> 5-Bromo derivative C5_Benzene->Bromination key1 Red: Nucleophilic Site key2 Yellow: Acidic/C-H Site key3 Green: Electrophilic Site

Caption: Reactivity map of Methyl benzofuran-7-carboxylate showing the three primary functionalization vectors: C7 (Ester), C2 (Furan), and C5 (Benzene).[3][4]

Quantitative Data Summary

Reactive SiteReaction TypePrimary ReagentKinetic PreferenceElectronic Driver
C7 (Ester) HydrolysisLiOH / NaOHModerate (Steric hindrance)Carbonyl polarization
C2 (Furan) Lithiationn-BuLiFast (Kinetic control)O1 Inductive effect (Acidic proton)
C2 (Furan) C-H ArylationPd(OAc)₂ / Ag₂CO₃HighElectron-rich furan ring
C5 (Benzene) EAS (Bromination)NBS / Br₂Slow (Thermodynamic)Cooperative directing (O1-para / C7-meta)
C3 (Furan) EASElectrophilesVery LowOnly active if C2 is blocked

References

  • Synthesis of benzofuran-7-carboxylic acid derivatives. PrepChem. Available at: [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. Journal of Organic Chemistry, 2021, 86(11), 7609–7624. Available at: [Link][4]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran. Chemistry Stack Exchange. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 2021. Available at: [Link]

Sources

Methodological & Application

Application Note: Hydrolysis Protocols for Methyl Benzofuran-7-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: Benzofuran-7-carboxylic acid (CAS: 42327-95-7 for the dihydro analog; general scaffold relevance).[1] Precursor: Methyl benzofuran-7-carboxylate.[2][3] Transformation: Base-Promoted Ester Hydrolysis (Saponification).

The hydrolysis of Methyl benzofuran-7-carboxylate is a critical intermediate step in the synthesis of various pharmacophores, particularly PARP inhibitors and bioactive heterocyclic carboxamides. While the benzofuran ring system is aromatic and generally robust, the 7-position (ortho to the furan oxygen) introduces specific steric and electronic considerations.

This guide presents two field-proven protocols:

  • Method A (Standard): Sodium Hydroxide (NaOH) in Methanol/Water. Best for gram-scale batches where cost and simplicity are paramount.

  • Method B (High-Solubility/Mild): Lithium Hydroxide (LiOH) in THF/Methanol/Water. Best for medicinal chemistry scales (mg to g) or when solubility of the starting material in pure alcohols is poor.

Mechanistic Insight & Critical Process Parameters

The reaction proceeds via a B


2 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
  • Electronic Effect: The benzofuran oxygen acts as an electron donor to the ring system, but the 7-carboxylate is electron-withdrawing. The ester carbonyl is sufficiently electrophilic for hydroxide attack.

  • Steric Constraint: The 7-position is adjacent to the furan ring oxygen. While not as hindered as a tert-butyl group, the "ortho" effect can slightly retard the rate compared to a 5- or 6-carboxylate. Therefore, adequate solvent wetting and agitation are crucial.

  • Solubility (The Common Failure Point): Methyl benzofuran-7-carboxylate is lipophilic. In purely aqueous base, it forms a biphasic system that reacts extremely slowly. A co-solvent (MeOH or THF) is mandatory to homogenize the phase.

Experimental Protocols

Method A: Standard NaOH Hydrolysis (Scalable)

Recommended for: >1g scale, robust substrates, cost-efficiency.

Reagents:

  • Methyl benzofuran-7-carboxylate (1.0 equiv)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (approx. 3-5 equiv)

  • Methanol (Reagent Grade)

  • Hydrochloric Acid (HCl), 10% or 1M solution

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl benzofuran-7-carboxylate (e.g., 420 mg, 2.2 mmol) in Methanol (5 mL).

  • Addition: Add 10% aqueous NaOH solution (5 mL) in a single portion.

    • Note: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 1 hour .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The high Rf ester spot should disappear, replaced by a baseline spot (carboxylate salt).

  • Workup (Precipitation Method):

    • Evaporate the Methanol under reduced pressure (Rotavap) at 40°C. Do not evaporate to complete dryness; leave the aqueous residue.

    • Dilute the residue with water (approx. 5-10 mL) to ensure the carboxylate salt is fully dissolved.

    • Critical Step: Cool the solution to 0–5°C in an ice bath. Slowly add 10% HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The product, Benzofuran-7-carboxylic acid, will precipitate as colorless or off-white crystals.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) to remove residual salts.

  • Drying: Dry under vacuum at 45°C or in a desiccator over P₂O₅.

Expected Yield: 75–85% Data Source: Adapted from PrepChem and standard J. Med. Chem. protocols [1, 2].[4][5][6][7][8][9][10][11][12][13][14][15]

Method B: LiOH Enhanced Solubility Protocol

Recommended for: <500mg scale, compounds with poor methanol solubility, or automated synthesis.

Reagents:

  • Methyl benzofuran-7-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent Mixture: THF : Methanol : Water (3 : 1 : 1)

Protocol:

  • Dissolution: Dissolve the ester in the THF/MeOH component of the solvent mixture. The THF ensures the lipophilic aromatic ring remains in solution.

  • Activation: Dissolve LiOH·H₂O in the water component and add to the organic solution.

  • Reaction: Stir at 40°C for 2–3 hours .

    • Why Heat? LiOH is a weaker base than NaOH; mild heating overcomes the 7-position steric hindrance without causing decarboxylation.

  • Workup (Extraction Method):

    • Concentrate to remove THF/MeOH.

    • Dilute with water.[7][13] Wash once with EtOAc (discard organic layer) to remove unreacted ester.

    • Acidify aqueous layer to pH 2 with 1M HCl.

    • Extract product with EtOAc (3 x).[4] Dry combined organics over Na₂SO₄, filter, and concentrate.[4][13]

Expected Yield: 85–95%[16]

Process Visualization (Logic & Workflow)

The following diagram illustrates the decision logic and workflow for the hydrolysis process, ensuring a self-validating system.

HydrolysisWorkflow Start Start: Methyl benzofuran-7-carboxylate SolventCheck Check Solubility in MeOH Start->SolventCheck MethodA Method A: NaOH / MeOH / H2O (Standard) SolventCheck->MethodA Soluble MethodB Method B: LiOH / THF / MeOH / H2O (Lipophilic) SolventCheck->MethodB Insoluble/Oily Reaction Reaction: Stir 1-3h Monitor TLC MethodA->Reaction MethodB->Reaction TLC_Check TLC: Ester Spot Gone? Reaction->TLC_Check TLC_Check->Reaction No (Extend Time/Heat) Evap Evaporate Organic Solvent TLC_Check->Evap Yes Acidify Acidify Aqueous Residue (pH ~2) Use HCl Evap->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Filtration (Buchner) Wash with Cold H2O Precipitate->Filter Yes (High Conc.) Extract Extraction (EtOAc) Dry & Concentrate Precipitate->Extract No (Low Conc./Soluble) Final Final Product: Benzofuran-7-carboxylic acid Filter->Final Extract->Final

Caption: Decision tree for selecting hydrolysis method and workup based on solubility and concentration.

Analytical Data & Validation

To validate the success of the protocol, compare the product against these standard parameters.

ParameterMethyl Ester (Starting Material)Carboxylic Acid (Product)
Physical State White/Yellowish Solid or OilWhite Crystalline Solid
Solubility High in CHCl₃, EtOAc; Low in WaterSoluble in DMSO, MeOH; Soluble in Base (pH >9)
1H NMR (DMSO-d6) Singlet at ~3.9 ppm (–OCH₃)Absent (–OCH₃); Broad singlet >12 ppm (–COOH)
MS (ESI) [M+H]+ ~ 191 (calc)[M-H]- ~ 175 (calc) or [M+H]+ 177

Self-Validation Check:

  • The "Bubble" Test: Upon acidification in Step 4, if you observe vigorous bubbling (CO2), you may have excess carbonate in your base, or if heating was excessive, you might risk decarboxylation (rare for this substrate below 100°C).

  • The "Oil" Trap: If the product comes out as an oil upon acidification, it is likely impure or contains residual solvent. Re-dissolve in base, wash with ether, and re-acidify slowly.

References

  • PrepChem. "Synthesis of benzofuran-7-carboxylic acid." PrepChem.com. Accessed October 2023. [Link]

  • Perry, B. et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2014. [Link]

  • Google Patents.

Sources

Application Note: Methyl Benzofuran-7-carboxylate as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Methyl benzofuran-7-carboxylate has emerged as a particularly valuable and versatile starting material for the construction of complex, polycyclic heterocyclic systems. Its strategic placement of a reactive ester group on the benzene ring, coupled with the inherent reactivity of the furan moiety, provides multiple handles for synthetic diversification. This guide details key applications and provides field-proven protocols for leveraging methyl benzofuran-7-carboxylate in the synthesis of potent bioactive molecules, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a major class of biologically relevant heterocycles found in nature and are integral to many clinically approved drugs and investigational agents.[2][3] Their broad spectrum of therapeutic properties has made them a focal point for medicinal chemists and pharmacologists. Molecules incorporating the benzofuran moiety have been developed as kinase inhibitors, anticancer agents, antimicrobial compounds, and treatments for cardiovascular and neurological disorders.[1][4][5]

Methyl benzofuran-7-carboxylate (CAS 99517-45-0) serves as an ideal starting block for several reasons:

  • Orthogonal Reactivity: The ester at the 7-position can be hydrolyzed, reduced, or converted to an amide, while the furan ring can undergo electrophilic substitution or participate in cycloaddition reactions.

  • Strategic Positioning: The C7-substituent allows for the construction of fused ring systems that extend the heterocyclic core, often leading to potent polycyclic aromatic compounds like furocoumarins.[6]

  • Commercial Availability: Its accessibility makes it a practical choice for both academic research and large-scale drug development campaigns.[7]

This document will explore two primary synthetic strategies starting from methyl benzofuran-7-carboxylate: formylation via the Vilsmeier-Haack reaction to build complex aldehydes, and palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylbenzofurans.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of the starting material is critical for experimental design.

Table 1: Physicochemical Properties of Methyl Benzofuran-7-carboxylate

PropertyValueSource
CAS Number 99517-45-0[7]
Molecular Formula C₁₀H₈O₃[8]
Molecular Weight 176.17 g/mol [8]
Appearance Beige solid, semi-solid or oil[8]
Melting Point 35-36 °C (lit.)[8]
Purity Typically >95%[7]

The key to unlocking the synthetic potential of this molecule lies in selectively targeting its reactive sites. The electron-rich furan ring is susceptible to electrophilic attack, most favorably at the 2-position.[9] The ester group provides a gateway to a variety of functional groups, while the benzene ring can be further functionalized under more forcing conditions.

Synthetic Strategy I: Vilsmeier-Haack Formylation for Furocoumarin Scaffolds

The Vilsmeier-Haack reaction is a powerful and efficient method for introducing a formyl group (-CHO) onto electron-rich heterocycles like benzofuran.[9][10] This transformation is pivotal for creating key aldehyde intermediates, which can then be cyclized to form furo[3,2-g]chromen-7-ones, also known as psoralens, a class of compounds known for their photochemical activity and use in treating skin diseases like psoriasis.[3][6]

Rationale and Mechanistic Insight

The reaction proceeds by forming a highly electrophilic chloromethyleniminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] The electron-rich benzofuran attacks this reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde. Formylation occurs regioselectively at the C2 position of the benzofuran ring, which is the most nucleophilic site.[9][11]

Detailed Experimental Protocol: Synthesis of Methyl 2-formylbenzofuran-7-carboxylate

Causality: This protocol is designed for controlled, regioselective formylation. The dropwise addition of POCl₃ at low temperature is crucial to manage the exothermic reaction and prevent side-product formation. Using DMF as both a reagent and a solvent ensures the Vilsmeier reagent is readily formed and available.

Materials:

  • Methyl benzofuran-7-carboxylate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (10 volumes)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup: Dissolve methyl benzofuran-7-carboxylate (1.0 equiv) in anhydrous DMF (10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (1.5 equiv) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-formylbenzofuran-7-carboxylate.

Workflow and Expected Outcomes

The expected product is a key intermediate for more complex heterocycles. This formylation is often a high-yielding reaction, with reported yields for similar substrates often exceeding 80%. Characterization is typically performed using NMR and mass spectrometry to confirm the addition of the formyl group at the C2 position.

Vilsmeier_Haack_Workflow start Methyl benzofuran- 7-carboxylate reagent POCl₃, DMF 0 °C to RT start->reagent intermediate Hydrolysis (Ice Water) reagent->intermediate workup Extraction & Purification intermediate->workup product Methyl 2-formylbenzofuran- 7-carboxylate workup->product

Caption: Workflow for Vilsmeier-Haack formylation.

Synthetic Strategy II: Palladium-Catalyzed Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The Suzuki reaction, which couples an organoboron species with an organohalide, is particularly effective for creating biaryl structures, which are prevalent in pharmaceuticals.[12] To apply this reaction, methyl benzofuran-7-carboxylate must first be halogenated.

Rationale and Mechanistic Insight

The synthesis of 2-arylbenzofurans often begins with the bromination of the benzofuran at the 2-position, followed by a Suzuki cross-coupling.[12]

  • Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Suzuki Coupling: The catalytic cycle involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromobenzofuran.

    • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center.

    • Reductive Elimination: The two aryl groups couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Two-Step Synthesis of Methyl 2-Arylbenzofuran-7-carboxylates

Causality: This two-step protocol first installs a bromine handle for the cross-coupling reaction. The choice of a Pd(PPh₃)₄ catalyst and an aqueous base (K₂CO₃) is a common, robust system for Suzuki couplings that is tolerant of various functional groups, including the ester on our substrate.[13]

Step A: Bromination

  • Setup: Dissolve methyl benzofuran-7-carboxylate (1.0 equiv) in carbon tetrachloride (CCl₄) or acetonitrile.

  • Reaction: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise. If needed, add a radical initiator like AIBN or benzoyl peroxide and reflux the mixture for 2-4 hours until TLC indicates full consumption of the starting material.

  • Work-up: Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by chromatography to obtain methyl 2-bromobenzofuran-7-carboxylate.

Step B: Suzuki Cross-Coupling

Materials:

  • Methyl 2-bromobenzofuran-7-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Degassing: To a flask containing the methyl 2-bromobenzofuran-7-carboxylate, arylboronic acid, and K₂CO₃, add the toluene/water solvent mixture. Degas the mixture by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired methyl 2-arylbenzofuran-7-carboxylate.

Logical Diagram for Synthesis & Diversification

This approach provides a modular route to a library of 2-arylbenzofurans, which are precursors to potent kinase inhibitors and other bioactive molecules.[4][14]

Suzuki_Coupling_Logic cluster_start Starting Material cluster_functionalization C2-Functionalization cluster_diversification Diversification Pathways cluster_products Bioactive Scaffolds Start Methyl benzofuran- 7-carboxylate Bromination Bromination (NBS) Start->Bromination Formylation Formylation (Vilsmeier-Haack) Start->Formylation Suzuki Suzuki Coupling (Arylboronic Acids) Bromination->Suzuki Cyclization Condensation & Cyclization Formylation->Cyclization Arylbenzofurans 2-Arylbenzofurans (Kinase Inhibitors) Suzuki->Arylbenzofurans Furocoumarins Furo[3,2-g]chromenones (Psoralens) Cyclization->Furocoumarins

Caption: Synthetic diversification from a common precursor.

Conclusion and Future Perspectives

Methyl benzofuran-7-carboxylate is a high-value precursor for constructing diverse and biologically relevant heterocyclic scaffolds. The protocols detailed herein for Vilsmeier-Haack formylation and Suzuki cross-coupling represent robust and scalable methods for accessing key intermediates. By understanding the underlying reactivity and the rationale for specific experimental conditions, researchers can confidently employ this building block to accelerate the discovery of novel therapeutic agents. Future work will likely focus on developing C-H activation strategies to bypass the need for pre-functionalization, further streamlining the synthesis of these important molecules.[15][16]

References

  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (URL: )
  • Filo. Medicinal application of Benzofuran. (2025-12-19). (URL: )
  • IntechOpen. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025-10-23). (URL: )
  • National Center for Biotechnology Information (PMC). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025-10-01). (URL: [Link])

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )
  • International Journal of Scientific Development and Research.
  • ResearchGate. (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025-10-03). (URL: [Link]')

  • Taylor & Francis Online. Benzofuran – Knowledge and References. (URL: )
  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (URL: )
  • Taylor & Francis Online. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022-04-26). (URL: [Link])

  • National Center for Biotechnology Information (PMC). Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). (URL: [Link])

  • Hoffman Fine Chemicals. CAS RN 99517-45-0 | Methyl benzofuran-7-carboxylate. (URL: [Link])

  • Cambridge University Press. Vilsmeier-Haack Reaction. (URL: )
  • PubMed. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors. (2018-02-15). (URL: [Link])

  • American Elements. 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. (URL: [Link])

  • National Center for Biotechnology Information (PMC). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018-09-25). (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research. ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025-02-17). (URL: )
  • R Discovery. A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles. (1986-09-01). (URL: [Link])

  • De Gruyter. Synthesis of Some New Furocoumarins and their Usage in Peptide Synthesis. (URL: )
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  • ACS Publications. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2024-11-28). (URL: [Link])

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  • Semantic Scholar. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020-12-28). (URL: [Link])

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Sources

Application Notes and Protocols for Developing Antimicrobial Agents from Benzofuran Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Benzofuran and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing antimicrobial agents derived from benzofuran carboxylates.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile structural foundation for designing bioactive molecules.[3][5] Numerous natural and synthetic benzofuran derivatives have exhibited significant activity against a range of bacterial and fungal pathogens.[1][2][3][4] This guide will detail the critical steps from synthesis to preclinical evaluation, emphasizing the scientific rationale behind each protocol to ensure the generation of robust and reliable data.

I. Synthesis of Benzofuran Carboxylate Derivatives

The synthesis of a diverse library of benzofuran carboxylate derivatives is the foundational step in the drug discovery process. A multi-step synthetic pathway often begins with commercially available starting materials, such as coumarin, to generate the core benzofuran-2-carboxylate scaffold.[3] Subsequent modifications can be introduced to explore the structure-activity relationship (SAR).

Protocol 1: Synthesis of Prop-2-yn-1-yl Benzofuran-2-carboxylate

This protocol outlines a facile and efficient synthesis of a key intermediate, prop-2-yn-1-yl benzofuran-2-carboxylate, which can be further modified.[5]

Materials:

  • Substituted salicylic aldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Propargyl alcohol

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • Synthesis of Ethyl Benzofuran-2-carboxylate: A mixture of substituted salicylic aldehyde (1 eq), ethyl chloroacetate (1.2 eq), and anhydrous potassium carbonate (2 eq) in dry acetone is refluxed for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

  • Hydrolysis to Benzofuran-2-carboxylic acid: The synthesized ethyl benzofuran-2-carboxylate (1 eq) is hydrolyzed using an aqueous solution of sodium hydroxide (2 eq) in ethanol at reflux for 4-6 hours. The reaction mixture is then cooled and acidified with dilute HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

  • Esterification to Prop-2-yn-1-yl Benzofuran-2-carboxylate: A mixture of benzofuran-2-carboxylic acid (1 eq), propargyl alcohol (1.5 eq), and a catalytic amount of p-TSA in toluene is refluxed using a Dean-Stark apparatus for 8-12 hours. The reaction mixture is then washed with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by column chromatography.

Rationale: This synthetic route is chosen for its efficiency, use of readily available reagents, and amenability to the synthesis of various substituted analogs by starting with different substituted salicylic aldehydes.[5] The propargyl ester intermediate is particularly useful for subsequent "click" chemistry reactions to generate a diverse library of 1,2,3-triazole derivatives.[5]

Synthesis_Workflow cluster_synthesis Synthesis of Benzofuran Carboxylates Start Substituted Salicylic Aldehyde Step1 Reaction with Ethyl Chloroacetate Start->Step1 Step2 Hydrolysis Step1->Step2 Step3 Esterification with Propargyl Alcohol Step2->Step3 End Prop-2-yn-1-yl Benzofuran-2-carboxylate Step3->End

Caption: Synthetic workflow for a key benzofuran carboxylate intermediate.

II. In Vitro Antimicrobial Screening

The initial evaluation of the synthesized compounds involves in vitro screening to determine their antimicrobial activity against a panel of clinically relevant microorganisms. This step is crucial for identifying promising lead compounds for further development.[6][7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Synthesized benzofuran carboxylate derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Resazurin dye (optional, for viability assessment)

Procedure:

  • Preparation of Inoculum: Grow microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each benzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. The addition of a viability dye like resazurin can also aid in determining the endpoint.

Rationale: The broth microdilution method is preferred for its high-throughput nature, allowing for the simultaneous screening of multiple compounds against various microbial strains.[7] It provides a quantitative measure of antimicrobial potency (MIC value), which is essential for comparing the activity of different derivatives and for SAR studies.[7]

Data Presentation: MIC Values of Benzofuran Carboxylate Derivatives
Compound IDS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)
BFC-016.2512.52512.5
BFC-023.136.2512.56.25
BFC-03>100>100>100>100
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

Note: The above data is illustrative. Actual MIC values will vary depending on the specific benzofuran carboxylate derivatives synthesized and the microbial strains tested. Some studies have reported MICs for benzofuran derivatives as low as 6.25 µg/ml against various bacteria and fungi.[3]

III. Elucidation of Mechanism of Action

Understanding the mechanism by which a novel antimicrobial agent exerts its effect is a critical aspect of drug development. This knowledge can aid in optimizing the lead compound and predicting potential resistance mechanisms.

Protocol 3: Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[8][10]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Synthesized benzofuran carboxylate derivative at various multiples of its MIC (e.g., 1x, 2x, 4x MIC)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline

  • Agar plates

Procedure:

  • Preparation: Prepare tubes containing MHB with the benzofuran derivative at the desired concentrations. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate the dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Rationale: This assay provides dynamic information about the antimicrobial activity, distinguishing between agents that kill the microorganisms (bactericidal) and those that merely inhibit their growth (bacteriostatic). This is a crucial parameter for predicting clinical efficacy.

MoA_Workflow cluster_moa Mechanism of Action Studies Start Lead Benzofuran Carboxylate TimeKill Time-Kill Kinetics Assay Start->TimeKill Membrane Membrane Permeability Assay Start->Membrane DNA DNA Gyrase Inhibition Assay Start->DNA Biofilm Biofilm Disruption Assay Start->Biofilm End Elucidated Mechanism of Action TimeKill->End Membrane->End DNA->End Biofilm->End

Caption: Workflow for investigating the mechanism of action of lead compounds.

IV. In Vivo Efficacy Evaluation

Promising candidates identified through in vitro screening and mechanism of action studies must be evaluated in a relevant animal model to assess their in vivo efficacy and safety.[6][11]

Protocol 4: Murine Systemic Infection Model

The murine systemic infection model is a standard preclinical model for evaluating the efficacy of new antimicrobial agents.[10][12]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacterial strain

  • Synthesized benzofuran carboxylate derivative formulated for in vivo administration (e.g., in a solution with a non-toxic vehicle like saline with a small percentage of DMSO and Tween 80)

  • Positive control antibiotic

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sublethal dose of the pathogenic bacteria.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the benzofuran derivative to the mice via a clinically relevant route (e.g., IP, IV, or oral). A control group should receive the vehicle only, and another group should receive the positive control antibiotic.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of several days (e.g., 7-14 days).

  • Assessment of Bacterial Burden: At specific time points post-treatment, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, kidneys) and blood can be harvested. Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue or mL of blood) by plating on appropriate agar media.

  • Data Analysis: Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis. Compare the bacterial burden in the organs and blood between the different treatment groups.

Rationale: In vivo models are essential to bridge the gap between in vitro activity and potential clinical utility.[6][11] They provide critical information on the pharmacokinetic and pharmacodynamic properties of the compound in a complex biological system, as well as its overall efficacy and potential toxicity.

Conclusion

The development of new antimicrobial agents from benzofuran carboxylates is a promising strategy to combat the growing threat of antimicrobial resistance. The systematic approach outlined in these application notes and protocols, from rational synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for identifying and advancing novel drug candidates. By understanding the underlying scientific principles and adhering to validated methodologies, researchers can significantly contribute to the discovery of the next generation of antimicrobial therapies.

References

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers.
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science Publishers.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.
  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - Frontiers.
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals. Its inherent structural rigidity and electron-rich nature confer favorable pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry. From the antiarrhythmic agent amiodarone to the potent antifungal compounds found in nature, the benzofuran core is a testament to nature's ingenuity and a fertile ground for synthetic exploration. The development of robust and versatile synthetic methodologies to access functionalized benzofuran analogs is, therefore, a critical endeavor for researchers in drug discovery and materials science. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and elegant approach, offering high efficiency, broad functional group tolerance, and predictable regioselectivity.

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of benzofuran analogs, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering you to confidently apply these powerful methods in your own research.

Strategic Approaches to Palladium-Catalyzed Benzofuran Synthesis: A Mechanistic Overview

The versatility of palladium catalysis stems from its ability to orchestrate a series of fundamental organometallic transformations—oxidative addition, migratory insertion, transmetalation, and reductive elimination—into a cohesive catalytic cycle. For benzofuran synthesis, these reactions are ingeniously employed to construct the fused furan ring system from readily available starting materials. The most prominent and widely adopted strategies include the Sonogashira coupling, intramolecular Heck reaction, Suzuki coupling, and direct C-H activation/annulation.

The Catalytic Cycle: A Generalized Workflow

The majority of palladium-catalyzed cross-coupling reactions that lead to benzofuran formation can be conceptualized through a generalized catalytic cycle. Understanding this fundamental workflow is key to troubleshooting and optimizing these reactions.

Palladium Catalytic Cycle for Benzofuran Synthesis Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Coupling\nPartner\nCoordination Coupling Partner Coordination Ar-Pd(II)-X(L_n)->Coupling\nPartner\nCoordination Intermediate_1 Intermediate Coupling\nPartner\nCoordination->Intermediate_1 Coupling Partner Migratory\nInsertion/\nTransmetalation Migratory Insertion/ Transmetalation Intermediate_1->Migratory\nInsertion/\nTransmetalation Intermediate_2 Cyclization Precursor Migratory\nInsertion/\nTransmetalation->Intermediate_2 Reductive\nElimination Reductive Elimination Intermediate_2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration of Catalyst Product Benzofuran Reductive\nElimination->Product Intramolecular Cyclization

Caption: Generalized Palladium Catalytic Cycle for Benzofuran Synthesis.

The cycle typically begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide or triflate (Ar-X). The resulting Pd(II) intermediate then interacts with the coupling partner (e.g., an alkyne, alkene, or organoboron reagent). This is followed by a key bond-forming step, such as migratory insertion or transmetalation, which sets the stage for the intramolecular cyclization. Finally, reductive elimination expels the benzofuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Comparative Analysis of Key Methodologies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern on the benzofuran core, the availability of starting materials, and the required functional group tolerance. The following table provides a comparative overview of the most common palladium-catalyzed methods.

Method Starting Materials Key Advantages Potential Limitations Typical Catalyst System
Sonogashira Coupling/Cyclization o-Halophenols, Terminal AlkynesHigh efficiency, readily available starting materials, good functional group tolerance.[1][2][3]Can be sensitive to steric hindrance, potential for homocoupling of alkynes.Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N, piperidine).
Intramolecular Heck Reaction o-Haloaryl vinyl ethersExcellent regioselectivity, good for synthesizing 2-substituted and 2,3-disubstituted benzofurans.[4]Requires synthesis of the vinyl ether precursor, can be sensitive to the electronic nature of the alkene.Pd(OAc)₂, Phosphine ligand (e.g., P(o-tol)₃, dppf), Base (e.g., K₂CO₃, Et₃N).
Suzuki Coupling/Cyclization o-Halophenols with a side chain containing a boronic acid/ester, or coupling of a benzofuran precursor with a boronic acid.Broad substrate scope, high functional group tolerance, commercially available boronic acids.[5][6][7]Potential for protodeboronation, can be sensitive to steric hindrance around the boron center.Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), often in aqueous solvent mixtures.
C-H Activation/Annulation Phenols, Alkenes/AlkynesHigh atom economy, avoids pre-functionalization of starting materials.[1][8][9][10]Can require specific directing groups, may suffer from regioselectivity issues, often requires an oxidant.Pd(OAc)₂, Ligand (e.g., pyridine, quinoline), Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂).

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization

This one-pot, two-step protocol is a highly efficient method for the synthesis of 2-arylbenzofurans from commercially available starting materials.[1][11] The use of microwave irradiation can significantly shorten reaction times.[1]

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave synthesis vials

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add anhydrous DMF (3 mL), triethylamine (3.0 mmol, 3.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 120 °C for 20 minutes.

  • Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenylbenzofuran.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The palladium catalyst facilitates the oxidative addition to the 2-iodophenol and the subsequent steps of the Sonogashira coupling. The copper(I) iodide acts as a co-catalyst, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.[2]

  • Triphenylphosphine Ligand: The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black, and modulates its reactivity.

  • Triethylamine Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide and for neutralizing the HI generated during the reaction.

  • DMF Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system.

  • Microwave Heating: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate the reaction rate and improve yields.[1]

Protocol 2: Synthesis of a 2,3-Disubstituted Benzofuran via Intramolecular Heck Reaction

This protocol describes the synthesis of a 2,3-disubstituted benzofuran from an o-iodoaryl vinyl ether, which can be prepared via a conjugate addition of an o-iodophenol to an activated alkyne.[4]

Materials:

  • o-Iodoaryl vinyl ether (synthesized separately)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodoaryl vinyl ether (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,3-disubstituted benzofuran.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The Pd(OAc)₂ is a common and effective palladium precursor. The bulky tri(o-tolyl)phosphine ligand promotes the oxidative addition and subsequent steps of the Heck reaction while minimizing side reactions.

  • Potassium Carbonate Base: The inorganic base is necessary to neutralize the HI formed during the catalytic cycle.

  • Acetonitrile Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and the phosphine ligand.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider a pre-catalyst activation step.
Poor quality reagentsEnsure starting materials and solvents are pure and anhydrous.
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions are sensitive to overheating.
Formation of side products (e.g., homocoupling) In Sonogashira reactions, this can be due to the presence of oxygen.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Decomposition of starting material or product Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Difficulty in purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ high-resolution chromatography techniques for purification.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric.[5][12] Handle them in an inert atmosphere and away from flammable solvents.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]

  • Organometallic Reagents: Many organometallic reagents are air and moisture sensitive. Handle them using standard Schlenk line or glovebox techniques.

  • Solvents: Use anhydrous solvents when required and handle flammable solvents in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing waste, according to institutional and local regulations.[13]

Conclusion: A Powerful Toolkit for Modern Synthesis

Palladium-catalyzed reactions have revolutionized the synthesis of benzofuran analogs, providing a powerful and versatile toolkit for chemists in academia and industry. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct a wide variety of functionalized benzofurans for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these transformative synthetic methods.

References

  • Rong, Z.-Q., et al. (2017). Nine-Membered Benzofuran-Fused Heterocycles: Enantioselective Synthesis by Pd-Catalysis and Rearrangement via Transannular Bond Formation. J. Am. Chem. Soc., 139, 15304–15307. Available at: [Link]

  • Cacchi, S., et al. (1996). Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)phenols with Vinylic Triflates. A New Synthesis of 2,3-Disubstituted Benzo[b]furans. Tetrahedron Letters, 37(41), 7505-7508. Available at: [Link]

  • Taha, M., et al. (2020). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1222, 128887. Available at: [Link]

  • Ghaffari, S., et al. (2013). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters, 15(17), 4520-4523. Available at: [Link]

  • Yasir, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 19, 2026, from [Link]

  • Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. Available at: [Link]

  • Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed, 50(25), 3299-302. Available at: [Link]

  • Zhang, D., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 15(18), 4838-4841. Available at: [Link]

  • Faiz, A., et al. (2025). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 13. Available at: [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. Available at: [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]

  • Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Organic Chemistry Portal. Available at: [Link]

  • Giguere, J. R. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 2013(07), 0715. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Retrieved February 19, 2026, from [Link]

  • Pap, M., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7808. Available at: [Link]

  • Yang, L., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24967-24993. Available at: [Link]

  • Yasir, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • Cacchi, S., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2820. Available at: [Link]

  • Wang, H., et al. (2022). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 58(84), 11843-11846. Available at: [Link]

  • Samanta, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Asian Journal of Organic Chemistry, 4(10), 1090-1094. Available at: [Link]

  • Candeias, N. R. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2359. Available at: [Link]

  • Luo, Y., et al. (2021). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 695-700. Available at: [Link]

  • Chen, Y.-H., et al. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(2), 347-357. Available at: [Link]

  • Succaw, G. L., & Doxsee, K. M. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(3), 241-245. Available at: [Link]

  • Komine, N., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Retrieved February 19, 2026, from [Link]

  • Kim, J., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. Available at: [Link]

  • Wipf Group. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Retrieved February 19, 2026, from [Link]

  • García-Losada, P., et al. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. The Journal of Organic Chemistry, 83(6), 3299-3308. Available at: [Link]

Sources

experimental procedure for gram-scale synthesis of Methyl benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gram-Scale Synthesis of Methyl benzofuran-7-carboxylate

Abstract

Methyl benzofuran-7-carboxylate is a valuable heterocyclic building block in the synthesis of pharmacologically active molecules. This document provides a robust and scalable one-pot procedure for the gram-scale synthesis of Methyl benzofuran-7-carboxylate from a commercially available starting material, methyl 2-hydroxy-3-formylbenzoate. The described protocol is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step guide with explanations for key experimental choices, ensuring both efficiency and reproducibility.

Introduction and Scientific Rationale

The benzofuran scaffold is a privileged core structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Specifically, functionalization at the 7-position provides a key vector for molecular elaboration in drug discovery programs. Traditional multi-step syntheses of 7-substituted benzofurans can be cumbersome and low-yielding.

The protocol outlined herein employs a highly efficient, one-pot tandem reaction sequence commencing with methyl 2-hydroxy-3-formylbenzoate. The strategy is predicated on two fundamental and reliable transformations in organic chemistry: a Williamson ether synthesis followed by an intramolecular base-catalyzed condensation and dehydration.

  • Step 1: O-Alkylation: The phenolic hydroxyl group of the starting material is first alkylated with an α-haloacetate ester. This reaction proceeds via a classic SN2 mechanism where the phenoxide, generated in situ by a mild base, displaces the halide.

  • Step 2: Intramolecular Cyclization & Dehydration: The intermediate formed possesses both an aldehyde and an active methylene group, perfectly poised for an intramolecular aldol-type condensation. The same base used for the initial alkylation facilitates the deprotonation of the α-carbon of the newly introduced ester. The resulting carbanion attacks the adjacent aldehyde carbonyl, and subsequent dehydration (elimination of water) forges the furan ring, leading directly to the aromatic benzofuran system.

Combining these steps into a single operational procedure significantly enhances efficiency by reducing the number of workup and purification steps, making it ideal for gram-scale production. This approach is analogous to well-established methods for synthesizing benzofuran-2-carboxylates from salicylaldehydes.[1][2]

Experimental Overview & Stoichiometry

This section details the necessary reagents and their quantitative relationships for the synthesis.

Table 1: Reagent and Solvent Quantities
CompoundMolecular Weight ( g/mol )Moles (mol)EquivalentsGrams (g)Volume (mL)Role
Methyl 2-hydroxy-3-formylbenzoate180.160.101.018.02-Starting Material
Methyl Bromoacetate152.970.121.218.3611.0Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)138.210.303.041.46-Base
N,N-Dimethylformamide (DMF), Anhydrous73.09---300Solvent
Ethyl Acetate (EtOAc)88.11---~1000Extraction Solvent
Brine (Saturated NaCl solution)----~400Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37---~20 gDrying Agent

Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from setup to final product isolation.

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Extraction cluster_purification Purification A Charge oven-dried flask with: - Methyl 2-hydroxy-3-formylbenzoate - Anhydrous K₂CO₃ - Anhydrous DMF B Add Methyl Bromoacetate A->B Stir at RT C Heat reaction mixture to 80-90 °C B->C D Monitor reaction by TLC (Typically 12-24 hours) C->D E Cool to room temperature D->E F Pour into ice-water E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers (Water, Brine) G->H I Dry over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify crude product via column chromatography or recrystallization J->K L Isolate Pure Methyl benzofuran-7-carboxylate K->L

Caption: One-pot synthesis workflow for Methyl benzofuran-7-carboxylate.

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is mandatory. Methyl bromoacetate is a lachrymator and toxic; handle with extreme care. DMF is a skin irritant and can be absorbed through the skin.

Reaction Setup
  • To an oven-dried 1000 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer, add methyl 2-hydroxy-3-formylbenzoate (18.02 g, 0.10 mol) and anhydrous potassium carbonate (41.46 g, 0.30 mol) .

  • Add anhydrous N,N-Dimethylformamide (300 mL) to the flask via cannula or syringe.

  • Stir the resulting suspension at room temperature under a nitrogen atmosphere for 15 minutes.

One-Pot Alkylation and Cyclization
  • Slowly add methyl bromoacetate (11.0 mL, 0.12 mol) to the stirring suspension at room temperature using a dropping funnel or syringe over 10 minutes.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain this temperature and allow the reaction to proceed with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting material.

Workup and Extraction
  • Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature.

  • Pour the reaction mixture slowly into a 2 L beaker containing 1 L of ice-cold deionized water with stirring. An off-white to pale yellow precipitate may form.

  • Transfer the aqueous mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 300 mL) .

  • Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 200 mL) and then with brine (1 x 200 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (~20 g), swirl for 10 minutes, and then filter through a fluted filter paper into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification
  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

  • Recrystallization (Alternative): If the crude product is a solid and of reasonable purity, recrystallization can be an effective alternative. A suitable solvent system might be a mixture of ethanol and water or ethyl acetate and hexane. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The final product, Methyl benzofuran-7-carboxylate, should be an off-white to pale yellow solid. Expected yield: 60-75%.

Characterization

The identity and purity of the synthesized Methyl benzofuran-7-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and proton environment.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (176.17 g/mol ).[3]

  • Melting Point: The reported melting point is 35-36 °C.[3]

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
  • Kwiecień, H., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Patil, S. A., et al. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Medicinal Chemistry Research, 25(9), 1973-1984.
  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (2013). ChemSpider Synthetic Pages.
  • CAS RN 99517-45-0 | Methyl benzofuran-7-carboxyl

Sources

Application Notes & Protocols: Strategic Functionalization of the Benzofuran Core Utilizing Methyl benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products.[1][2][3][4] Its versatile framework allows for extensive chemical modification to modulate therapeutic properties. This guide provides a detailed exploration of synthetic strategies for the functionalization of the benzofuran core, using the readily accessible and strategically-functionalized starting material, Methyl benzofuran-7-carboxylate. We will delve into the inherent reactivity of this molecule and provide detailed, field-proven protocols for key transformations including electrophilic substitution, palladium-catalyzed cross-coupling, direct C-H activation, and modification of the C-7 ester moiety. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel benzofuran derivatives for screening and development campaigns.

Chemical Profile and Reactivity of Methyl benzofuran-7-carboxylate

Methyl benzofuran-7-carboxylate is an excellent starting scaffold for several reasons. The ester at the C-7 position serves as a useful synthetic handle for further modifications and its electron-withdrawing nature modulates the reactivity of the benzofuran ring system. The benzofuran ring itself is an electron-rich heterocycle, with the oxygen atom significantly influencing the electron density distribution.

Electrophilic aromatic substitution is a primary pathway for initial functionalization. The most electron-rich positions, and therefore the most susceptible to electrophilic attack, are C2 and C3. However, the precise regioselectivity can be influenced by the specific reagents and reaction conditions.

Caption: Reactivity map for Methyl benzofuran-7-carboxylate.

Core Functionalization Strategies: Protocols and Insights

Electrophilic Aromatic Substitution: Halogenation

Introducing a halogen atom onto the benzofuran core is a critical first step for many subsequent transformations, particularly palladium-catalyzed cross-coupling reactions. Bromination is a common and effective choice. The reaction of benzofurans with bromine can proceed via an addition-elimination mechanism, which can influence regioselectivity.[5]

Protocol 2.1.1: Regioselective Bromination of Methyl benzofuran-7-carboxylate

This protocol aims to install a bromine atom, which will serve as a handle for cross-coupling. Using N-Bromosuccinimide (NBS) provides a safer and often more selective alternative to liquid bromine.

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically run at room temperature to control selectivity and prevent over-bromination. The use of catalytic amounts of an acid like mandelic acid can enhance the reactivity of NBS through halogen bonding, allowing for milder conditions.[6]

  • Materials:

    • Methyl benzofuran-7-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a round-bottom flask, add Methyl benzofuran-7-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any remaining NBS.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired bromo-benzofuran derivative. The primary product is often the 5-bromo derivative.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated benzofuran in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium catalysis. The Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable tools for elaborating the core structure.[9][10][11][12]

reagents 1. Prepare Reagents - Halogenated Benzofuran - Coupling Partner (e.g., Boronic Acid) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., Dioxane/H₂O) setup 2. Reaction Setup - Add solids to a dry Schlenk flask - Evacuate and backfill with inert gas (Ar/N₂) - Add degassed solvent and liquid reagents via syringe reagents->setup Inert Atmosphere reaction 3. Reaction - Heat mixture to desired temperature (e.g., 80-100 °C) - Stir for 2-24 hours - Monitor by TLC or LC-MS setup->reaction Heating workup 4. Work-up - Cool to room temperature - Dilute with organic solvent (e.g., EtOAc) - Wash with water and brine reaction->workup Quenching purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purify Isolation characterize 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - HPLC purify->characterize Analysis

Caption: General workflow for Pd-catalyzed cross-coupling.

Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a bromo-benzofuran derivative with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.[7][9]

  • Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used cross-coupling methods due to its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids.[9] The choice of catalyst, such as Pd(PPh₃)₄, provides a reliable system. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixed solvent system like dioxane/water or DMF/water is often used to dissolve both the organic and inorganic reagents.[7][12][13]

  • Materials:

    • Bromo-substituted Methyl benzofuran-7-carboxylate (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed

    • Schlenk flask or sealed vial, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add the bromo-benzofuran (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent mixture (dioxane/water) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours, or until TLC/LC-MS indicates consumption of the starting material.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to afford the coupled product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield Range
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9075-90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF10080-95%
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O8070-92%[8][12]
Thiophene-2-boronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene10065-85%
Direct C-H Functionalization

Modern synthetic chemistry increasingly focuses on C-H activation to avoid pre-functionalization steps like halogenation, thus improving atom economy.[14][15] While the ester at C-7 is not a classic directing group for C-H activation at other positions, methods have been developed for the direct arylation of the electron-rich benzofuran C2 position.[16]

Protocol 2.3.1: Palladium-Catalyzed Direct C-2 Arylation

This protocol outlines a method for the direct coupling of an aryl iodide with the C2-H bond of the benzofuran core.

  • Rationale: This reaction proceeds via a proposed Heck-type or concerted metalation-deprotonation (CMD) pathway.[16][17] A palladium(II) catalyst, often Pd(OAc)₂, is used. An oxidant, like silver oxide (Ag₂O), is typically required to regenerate the active Pd(II) catalyst. An acid additive can facilitate the C-H activation step. Hexafluoro-2-propanol (HFIP) has been shown to be a powerful solvent for promoting these transformations.[16]

  • Materials:

    • Methyl benzofuran-7-carboxylate (1.0 eq)

    • Aryl iodide (1.5-2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

    • Silver(I) oxide (Ag₂O, 0.75-1.5 eq)

    • Acid additive (e.g., 2-nitrobenzoic acid, 1.5 eq)

    • Hexafluoro-2-propanol (HFIP)

    • Celite

  • Procedure:

    • In a vial, combine Methyl benzofuran-7-carboxylate (1.0 eq), the aryl iodide (2.0 eq), Pd(OAc)₂ (0.05 eq), Ag₂O (0.75 eq), and 2-nitrobenzoic acid (1.5 eq).[16]

    • Add HFIP (to achieve a concentration of ~1 M).

    • Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with dichloromethane or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble silver salts and the catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the C-2 arylated benzofuran.

Modification of the 7-Carboxylate Group

The ester at the C-7 position is a versatile handle for introducing further diversity.

Protocol 2.4.1: Saponification to Benzofuran-7-carboxylic acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for amide couplings or other transformations.

  • Rationale: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. A mixture of an alcohol (methanol or ethanol) and aqueous base (NaOH or KOH) ensures homogeneity. The reaction is typically rapid at room temperature.[18]

  • Procedure:

    • Dissolve Methyl benzofuran-7-carboxylate (1.0 eq) in methanol.

    • Add an aqueous solution of sodium hydroxide (10% NaOH, 2-3 eq).

    • Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with 10% hydrochloric acid (HCl).

    • The carboxylic acid product will precipitate. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield benzofuran-7-carboxylic acid.[18]

Characterization of Functionalized Benzofurans

Successful functionalization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key indicators of successful coupling include the appearance of new aromatic signals corresponding to the introduced group and shifts in the signals of the original benzofuran protons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the newly synthesized compound, verifying that the desired transformation has occurred.

Conclusion

Methyl benzofuran-7-carboxylate serves as an exceptionally versatile platform for the synthesis of diverse and complex benzofuran derivatives. By leveraging a strategic combination of classic electrophilic substitution, robust palladium-catalyzed cross-coupling reactions, and modern C-H functionalization techniques, researchers can efficiently access a wide chemical space. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel benzofuran-based molecules with significant potential in drug discovery and materials science.

References

  • Kushwaha, P., Rashi, R., Bhardwaj, A., & Khan, D. (n.d.). Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. Bentham Science.
  • Ouyang, L., Lin, Z., Li, S., Chen, B., Liu, J., Shi, W.-J., & Zheng, L. (2021). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Lindh, J., et al. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC.
  • Ouyang, L., et al. (2021). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of di... Organic Chemistry Frontiers.
  • (n.d.). Room temperature C-H arylation of benzofurans by aryl iodides.
  • (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
  • Ramana, M. M. V. (2022). C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs. Crimson Publishers.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • (n.d.). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC.
  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid.
  • (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
  • ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters.
  • (2025). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers.
  • Baciocchi, E., et al. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2.
  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.

Sources

Application Note: Methyl Benzofuran-7-Carboxylate as a Strategic Scaffold in Drug Discovery

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the benzofuran nucleus remains a "privileged structure" due to its ability to mimic the indole core of tryptophan and purine bases.[1] However, while the C2 and C3 positions of the furan ring are heavily exploited, the C7 position on the benzene ring represents an underutilized vector for chemical exploration.

Methyl benzofuran-7-carboxylate serves as a critical orthogonal "handle."[1] Unlike C2/C3 substitutions which often dictate the core binding mode (e.g., hinge binding in kinases), the C7-ester allows for the extension of the scaffold into solvent-exposed regions or adjacent hydrophobic pockets without disrupting the primary pharmacophore.[1] This Application Note details the strategic role of this building block in creating diverse libraries and provides a validated protocol for its conversion into bioactive amides.

Chemical Profile & Strategic Value[2]

The "7-Vector" Advantage

In medicinal chemistry, the vector of the substituent is paramount.[1]

  • C2/C3 Vectors: Typically planar, extending along the axis of the heteroaromatic system.[1] Often involved in hydrogen bonding within the ATP-binding pocket of kinases.[1]

  • C7 Vector: Projects at an angle (~120°) relative to the ring fusion.[1] This allows substituents to reach "back pockets" or solvent channels that are inaccessible to C2/C3 analogs.[1]

Reactivity Profile

Methyl benzofuran-7-carboxylate is a stable ester.[1] Its utility lies in its chemoselective differentiation :

  • Electrophilic Aromatic Substitution (EAS): The benzofuran ring is electron-rich.[1] Halogenation typically occurs at C2 or C3.[1] The C7-ester (electron-withdrawing) deactivates the benzene ring, directing electrophiles to the furan ring, allowing for controlled multi-functionalization.[1]

  • Divergent Synthesis: The ester is a precursor to three distinct pharmacophoric classes:

    • Carboxamides: Via hydrolysis and coupling (Hydrogen bond donors/acceptors).[1]

    • Benzylic Alcohols/Ethers: Via reduction (Hydrophobic interactions).[1]

    • Heterocycles: Via hydrazide formation (e.g., oxadiazoles).[1]

Application: Divergent Scaffold Generation

The following workflow illustrates how Methyl benzofuran-7-carboxylate acts as a "Hub" molecule.

Visualization: The Diversification Tree

The diagram below maps the transformation of the parent ester into three distinct lead series.

Scaffold_DiversificationCoreMethyl benzofuran-7-carboxylate(Starting Scaffold)AcidIntermediate:Benzofuran-7-carboxylic AcidCore->AcidHydrolysis(LiOH/THF)AlcoholTarget Series B:7-Hydroxymethyl(Ether/Amine Linkers)Core->AlcoholReduction(LiAlH4)AmideTarget Series A:7-Carboxamides(Kinase/GPCR Ligands)Acid->AmideAmide Coupling(HATU, R-NH2)HeterocycleTarget Series C:7-Oxadiazoles(Bioisosteres)Acid->HeterocycleHydrazine ->Cyclization

Figure 1: Divergent synthesis workflow starting from Methyl benzofuran-7-carboxylate.

Validated Protocol: High-Throughput Amide Library Generation

Objective: To synthesize a library of 7-substituted benzofuran-carboxamides to probe solvent-exposed binding pockets. Scale: 100 mg (Parallel synthesis compatible).

Step 1: Hydrolysis of the Methyl Ester

Rationale: The methyl ester is too stable for direct aminolysis with weak nucleophiles. Saponification to the acid is the most reliable first step.[1]

Reagents:

  • Methyl benzofuran-7-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (3.0 eq)

  • Solvent: THF:MeOH:Water (3:1:1)[1]

Procedure:

  • Dissolve Methyl benzofuran-7-carboxylate in THF/MeOH.

  • Add LiOH dissolved in water dropwise.[1]

  • Stir at Room Temperature for 4 hours. (Avoid heating to prevent decarboxylation or ring opening).[1]

  • Workup: Acidify to pH 2 with 1N HCl. The carboxylic acid typically precipitates.[1] Filter and dry.

    • QC Check: 1H NMR should show loss of methyl singlet (~3.9 ppm) and appearance of broad acid proton (>11 ppm).[1]

Step 2: Parallel Amide Coupling (The "Factory")

Rationale: We use HATU as the coupling agent due to its high efficiency with sterically hindered anilines or electron-deficient amines, which are common in drug discovery.[1]

Reagents:

  • Benzofuran-7-carboxylic acid (1.0 eq)[1]

  • Diverse Amines (R-NH2) (1.2 eq)[1]

  • HATU (1.5 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: Anhydrous DMF

Protocol:

  • Activation: In a reaction vial, dissolve the acid (0.2 mmol) and DIPEA in DMF (1.0 mL). Add HATU and stir for 15 minutes. Color change to yellow/orange indicates active ester formation.[1]

  • Coupling: Add the specific amine (0.24 mmol).

  • Incubation: Shake/Stir at RT for 12 hours.

  • Purification (High-Throughput):

    • Dilute with EtOAc.[1]

    • Wash with sat.[1] NaHCO3 (removes unreacted acid) and 1N HCl (removes unreacted amine).[1]

    • Concentrate.

    • Self-Validation: If purity <95% by LC-MS, use preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]

Case Study: Mnk Kinase Inhibitors

The strategic value of this scaffold is exemplified in the development of Mnk1/2 inhibitors (Mapk-interacting kinases), which are targets for cancer therapy.[1]

  • Challenge: Many kinase inhibitors target the ATP pocket but lack selectivity.[1]

  • Solution: Researchers utilized the benzofuran-7-carboxamide scaffold.[1][2] The benzofuran core binds the hinge region, while the 7-carboxamide moiety extends to interact with specific residues (e.g., Asp residues) unique to the Mnk active site.[1]

  • Result: Compounds derived from this scaffold (e.g., 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide) showed IC50 values in the low micromolar/nanomolar range and suppressed phosphorylation of eIF4E in cancer cell lines [1].[1][2]

Mechanism of Action Diagram

Mnk_InteractionInhibitorBenzofuran-7-Carboxamide(Ligand)HingeHinge Region(ATP Pocket)Inhibitor->HingeH-Bonding(Core Scaffold)AspAspartate Residue(Selectivity Filter)Inhibitor->AspSalt Bridge(7-Amide Vector)EffectInhibition ofeIF4E PhosphorylationHinge->EffectBlocks ATPAsp->EffectEnsures Selectivity

Figure 2: Interaction map showing how the 7-substituent confers selectivity in kinase inhibition.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis DecarboxylationDo not heat >40°C. Ensure pH is not <2 during workup.
Incomplete Coupling Steric Hindrance at C7Switch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to acid chloride using oxalyl chloride/DMF(cat).[1]
Solubility Issues Planar StackingBenzofuran rings stack. Use DMF/DMSO mixtures or add solubilizing tails (e.g., morpholine) early in the R-group design.[1]

References

  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Source: Bioorganic & Medicinal Chemistry (2018).[1][3] Link:[Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. Source:[4][5][6] RSC Advances (2015).[1] Link:[Link]

  • Synthesis of benzofuran-7-carboxylic acid. Source: PrepChem (Methodology Database).[1] Link:[Link]

Troubleshooting & Optimization

challenges in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Scientist) | Subject: Substituted Benzofurans

Welcome to the Benzofuran Synthesis Support Center. This guide addresses the specific failure modes encountered during the construction of the benzofuran core—a privileged scaffold in medicinal chemistry (e.g., Amiodarone, Saprisartan).

We do not provide generic textbook recipes. Below are troubleshooting protocols for when standard literature methods fail, specifically addressing regioselectivity, cyclization stalling, and purification challenges.

🛠️ Module 1: Palladium-Catalyzed Annulation (Sonogashira-Cyclization)

Primary Issue: The reaction stalls at the intermediate (2-alkynylphenol) or yields the wrong regioisomer.

📉 The Failure Mode

You are attempting a one-pot reaction between o-iodophenol and a terminal alkyne.

  • Symptom A: You isolate the linear o-alkynylphenol, but the ring didn't close.

  • Symptom B: Significant homocoupling of the alkyne (Glaser coupling) instead of cross-coupling.

🔧 Troubleshooting Protocol

The "One-Pot" protocol often fails because the conditions ideal for the Sonogashira coupling (mild base, RT) are insufficient for the intramolecular hydroalkoxylation (cyclization).

Step-by-Step Correction:

  • Switch to a Cascade Protocol (Temperature Ramp):

    • Phase 1 (Coupling): Run at 25–40 °C with Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) in Et₃N/DMF. Monitor consumption of the aryl halide.

    • Phase 2 (Cyclization): Once the aryl halide is consumed, do not work up . Add an additional 5 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) and ramp temperature to 80–100 °C . The cyclization is thermodynamically driven and requires this heat kick.

  • Eliminate Copper (If Homocoupling Persists):

    • Copper promotes alkyne dimerization. If your alkyne is valuable, switch to a Cu-free Sonogashira variant using Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ . These require slightly higher initial temperatures (60 °C) but eliminate Glaser side-products.

🔬 Mechanistic Insight (The "Why")

The cyclization follows Baldwin’s Rules. The 5-exo-dig closure is generally favored kinetically. However, electron-withdrawing groups (EWGs) on the alkyne can pull electron density, making the triple bond less nucleophilic toward the oxygen, stalling the reaction at the intermediate stage.

Sonogashira_Mechanism Start o-Iodophenol + Alkyne OxAdd Oxidative Addition (Pd(II) Species) Start->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Intermed Intermediate: 2-Alkynylphenol RedElim->Intermed Phase 1 Complete Fork Cyclization Pathway Intermed->Fork Heat/Base Benzofuran Product: 2-Substituted Benzofuran Fork->Benzofuran 5-exo-dig (Successful) Stall FAILURE: Uncyclized Phenol Fork->Stall EWG on Alkyne or Low Temp

Figure 1: The critical bifurcation point in Sonogashira-Cyclization is the activation of the intermediate 2-alkynylphenol.

🛠️ Module 2: The Rap-Stoermer Condensation

Primary Issue: Low yields when using electron-rich salicylaldehydes or steric hindrance.

📉 The Failure Mode

You are reacting a salicylaldehyde with an


-haloketone using K₂CO₃ in acetone/MeCN.
  • Symptom: The reaction creates a complex mess of O-alkylated uncyclized products, or conversion stops at 50%.

🔧 Troubleshooting Protocol

The Rap-Stoermer reaction involves nucleophilic substitution followed by an intramolecular aldol-type condensation. Water is a byproduct that can inhibit the base.

Optimization Matrix:

VariableStandard Condition (Avoid)High-Performance Condition (Adopt) Reason
Solvent Acetone/MeCN (Reflux)PEG-400 (90 °C) or DMF (120 °C) PEG-400 acts as a phase transfer catalyst, stabilizing the phenoxide ion.
Base K₂CO₃Cs₂CO₃ or KOH (powdered) Cesium's "cesium effect" improves solubility and nucleophilicity of the phenoxide.
Activation Thermal heatingMicrowave Irradiation Drastically reduces reaction time (10 min vs 6 hrs) and suppresses side reactions.

Self-Validating Check: Monitor the disappearance of the aldehyde proton (~10 ppm) via ¹H NMR. If the O-alkylation peak (singlet ~5.2 ppm) appears but the aldehyde remains, your base is too weak to drive the second step (dehydration). Add 10 mol% TBAI (Tetrabutylammonium iodide) to drive the initial substitution.

🛠️ Module 3: Cyclodehydration of -Phenoxy Ketones

Primary Issue: Synthesis of 3-substituted benzofurans (difficult via Sonogashira).

📉 The Failure Mode

You have successfully made the


-phenoxy ketone intermediate, but it won't cyclize using sulfuric acid or PPA (Polyphosphoric Acid) without turning into a black tar (charring).
🔧 Troubleshooting Protocol

Strong Brønsted acids often decompose electron-rich aromatic rings. Switch to Eaton’s Reagent or Lewis Acid mediation.

Protocol: Eaton's Reagent Method

  • Dissolve

    
    -phenoxy ketone in Eaton’s Reagent  (7.7 wt% P₂O₅ in methanesulfonic acid).
    
  • Stir at RT for 30 mins , then heat to 40–60 °C if needed.

  • Why it works: Eaton's reagent is a powerful dehydrating agent but is non-oxidizing and much cleaner than PPA.

Protocol: TiCl₄ Method (For Regiocontrol)

  • If you need to distinguish between cyclization onto two different ortho-positions (e.g., in a naphthyl system), use TiCl₄ in DCM at 0 °C.

  • TiCl₄ coordinates to the ketone, increasing electrophilicity, allowing cyclization at lower temperatures which preserves regioselectivity.

📊 Decision Logic: Selecting the Correct Route

Use this logic flow to determine the synthetic strategy based on your target substitution pattern.

Route_Selection Target Target Structure? Sub2 2-Substituted Target->Sub2 Sub3 3-Substituted Target->Sub3 Sub23 2,3-Disubstituted Target->Sub23 Sonogashira Sonogashira Coupling (Pd/Cu) Sub2->Sonogashira If Alkyne available RapStoermer Rap-Stoermer (Salicylaldehyde + Alpha-haloketone) Sub2->RapStoermer If Aldehyde available Phenoxy Cyclodehydration of Alpha-phenoxy ketones Sub3->Phenoxy Eaton's Reagent Sub23->Phenoxy If 2-alkyl/aryl ketone Larock Larock Synthesis (o-Iodoanisole + Internal Alkyne) Sub23->Larock Pd-Catalyzed

Figure 2: Strategic routing for benzofuran synthesis based on substitution requirements.

📚 References

  • Review of Synthetic Strategies: Chiummiento, L., et al. (2020).[1] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Link

  • Sonogashira/Cyclization Protocol: Reddy, K. H. V., et al. (2022).[2] Palladium/Copper-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling-Cyclization. ACS Omega. Link

  • Rap-Stoermer Optimization: Ma, Z., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research. Link

  • Regioselectivity in Cyclization: Arias, L., et al. (2012). Regioselective preparation of benzo[b]furans from phenols and α-bromoketones. Journal of Organic Chemistry. Link

  • Microwave Assisted Synthesis: Yue, D., et al. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the Sonogashira coupling. Journal of Organic Chemistry. Link

Sources

improving the yield of Methyl benzofuran-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Methyl Benzofuran-7-Carboxylate Synthesis

Executive Summary & Strategic Route Selection

The synthesis of Methyl benzofuran-7-carboxylate presents a specific regiochemical challenge: constructing the furan ring while preserving the ester moiety at the 7-position (adjacent to the bridgehead).[1]

Low yields in this synthesis are typically caused by three factors:

  • Regio-isomer contamination (if starting from non-specific formylation).[1]

  • Incomplete cyclization of the acetal or aldol intermediate.[1]

  • Ester hydrolysis/Transesterification during harsh cyclization or decarboxylation steps.[1]

To improve yield, we recommend shifting from the classical "Rap-Stoermer" decarboxylation route to a Direct Acetal Cyclization strategy. This minimizes step count and avoids the high-temperature conditions required for decarboxylation, which often degrade the 7-ester.[1]

Route Comparison Matrix
FeatureRoute A: Classical (Rap-Stoermer) Route B: Direct Acetal (Recommended)
Starting Material Methyl 3-formyl-2-hydroxybenzoateMethyl 3-formyl-2-hydroxybenzoate
Reagent Ethyl bromoacetateBromoacetaldehyde diethyl acetal
Intermediates 2,7-Diester (requires hydrolysis/decarboxylation)Acetal ether (stable intermediate)
Key Risk Decarboxylation at 200°C degrades 7-esterIncomplete cyclization if acid is too weak
Typical Yield 30-45% (over 3 steps)65-80% (over 2 steps)
Scalability Poor (Decarboxylation is messy)High (Standard filtration/crystallization)

Visualizing the Synthetic Logic

The following diagram outlines the recommended workflow (Route B) and the critical decision points for troubleshooting.

BenzofuranSynthesis Start Methyl 3-formyl-2-hydroxybenzoate Step1 Step 1: O-Alkylation (Br-CH2-CH(OEt)2, K2CO3, DMF) Start->Step1 Nucleophilic Sub Inter Acetal Intermediate (Isolated) Step1->Inter >90% Conv. Issue1 Issue: Incomplete Alkylation (Check: Water in DMF) Step1->Issue1 Stalled Rxn Step2 Step 2: Acid Cyclization (Amberlyst 15, PhCl, Reflux) Inter->Step2 Cyclodehydration Product Methyl benzofuran-7-carboxylate (Target) Step2->Product Yield >75% Issue2 Issue: Polymerization (Check: High Conc/Temp) Step2->Issue2 Dark Tar

Caption: Optimized 2-step synthesis via acetal intermediate. Dashed lines indicate common failure modes.

Detailed Protocols & Causality

Protocol: Direct Acetal Cyclization (Route B)

Rationale: This method builds the unsubstituted furan ring directly, bypassing the need to remove a 2-carboxyl group later.

Step 1: O-Alkylation

  • Charge: A dry reactor with Methyl 3-formyl-2-hydroxybenzoate (1.0 eq), Anhydrous K2CO3 (2.0 eq), and DMF (5-10 volumes).

    • Why: K2CO3 is mild enough to prevent ester hydrolysis but strong enough to deprotonate the phenol.[1] DMF promotes SN2 substitution.[1]

  • Add: Bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

  • Heat: Stir at 80-90°C for 4-6 hours.

    • Checkpoint: Monitor TLC/HPLC.[1] The starting phenol (lower Rf) should disappear. If the reaction stalls, add 0.1 eq of KI (Finkelstein catalyst).

  • Workup: Pour into ice water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF).[1] Dry and concentrate.

    • Result: Crude acetal intermediate (usually an oil).[1] Do not purify by column if >90% pure.

Step 2: Cyclization (The Critical Step)

  • Dissolve: The crude acetal in Chlorobenzene (or Toluene) (10 volumes).

    • Why: High-boiling non-polar solvents drive the elimination of ethanol (entropy driven).[1]

  • Catalyst: Add Amberlyst 15 (10-20 wt%) or p-TsOH (0.1 eq).

    • Why: Heterogeneous catalysts (Amberlyst) are preferred for easier workup and reduced polymerization side-reactions compared to mineral acids.[1]

  • Reaction: Reflux with a Dean-Stark trap (if using Toluene) or simple reflux (Chlorobenzene) for 2-4 hours.

    • Mechanism:[1][2][3][4][5][6] Acid-catalyzed cleavage of the acetal generates an oxocarbenium ion, which is attacked by the neighboring formyl group (or enol form), followed by dehydration.

  • Isolation: Filter off the catalyst while hot. Cool the filtrate.[1] The product often crystallizes upon cooling or addition of hexane.

Troubleshooting Guide (Q&A)

Q1: My yield in the cyclization step is low (<40%), and the mixture is turning black (tarring). What is happening?

  • Cause: The aldehyde group is sensitive.[1] Strong mineral acids (H2SO4) or excessive heating causes polymerization of the formyl/benzofuran species.

  • Solution:

    • Switch to Amberlyst 15 (solid acid).[1] It provides a high local acid concentration without "burning" the bulk solution.

    • Ensure the reaction is performed under Nitrogen atmosphere . Benzofurans can be oxidative-sensitive during formation.[1]

    • Dilution: Run the reaction more dilute (15-20 volumes of solvent) to favor intramolecular cyclization over intermolecular polymerization.

Q2: I am seeing the "Ethyl" ester in the final product instead of the "Methyl" ester. Why?

  • Cause: Transesterification.[1] If you use Ethanol as a solvent or if the ethanol released from the acetal reacts with the ester under acidic conditions.

  • Solution:

    • Never use alcohols as solvents for the cyclization step.[1] Use aprotic solvents like Toluene, Xylene, or Chlorobenzene.

    • The acetal releases 2 equivalents of EtOH. In a Dean-Stark apparatus, the EtOH is removed, preventing transesterification.

Q3: I cannot get the O-alkylation to go to completion. Starting material remains.

  • Cause: Steric hindrance at the 2-position (flanked by 1-CHO and 3-COOMe) or wet DMF.[1]

  • Solution:

    • Dry DMF: Water solvates the carbonate base, killing its basicity.

    • Catalysis: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium iodide (TBAI). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

    • Temperature: Increase to 100°C, but monitor for decarboxylation of the starting material.

Q4: Can I use the "Rap-Stoermer" method (Salicylaldehyde + Ethyl Bromoacetate) instead?

  • Analysis: You can, but it produces Methyl 2-(ethoxycarbonyl)benzofuran-7-carboxylate .[1]

  • The Problem: You then have to remove the 2-ester.[1]

    • Hydrolysis:[1][7] Saponification will likely hydrolyze both esters (2- and 7-).[1] You will get the di-acid.[1]

    • Decarboxylation:[1][8] Decarboxylating the di-acid requires heating in Quinoline/Cu at 220°C. Re-esterifying selectively at position 7 is difficult without touching position 2.[1]

  • Verdict: Avoid this route unless you specifically need the 2-substituted derivative.

Quantitative Data Summary

ParameterOptimized ConditionStandard ConditionImpact on Yield
Solvent (Step 2) Chlorobenzene / TolueneEthanol / AcOH+15-20% (Prevents side reactions)
Catalyst (Step 2) Amberlyst 15 (Solid)H2SO4 (Liquid)+10% (Cleaner profile)
Concentration 0.05 - 0.1 M0.5 M+15% (Reduces polymerization)
Atmosphere Nitrogen / ArgonAir+5-10% (Reduces oxidation)

References

  • Dudley, M. E., et al. "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[3][6] Synthesis, 2006, 1711-1714.[3][6] (Provides mechanistic insight into acetal/hemiacetal intermediates).

  • PrepChem. "Synthesis of benzofuran-7-carboxylic acid." (Describes the hydrolysis of the methyl ester, confirming the stability/reactivity profile).

  • Organic Chemistry Portal. "Synthesis of Benzofurans." (General review of cyclization methodologies including acid-catalyzed dehydration).

  • Bongin, et al. "Efficient asymmetric synthesis of 7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid."[1][7] (Discusses handling of 7-substituted benzofurans).

  • ChemicalBook. "Methyl benzofuran-7-carboxylate Product Description." (Physical properties and CAS verification).

Sources

Technical Support Center: Catalyst Selection for Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues in Catalyzed Benzofuran Synthesis

This section addresses specific experimental hurdles, providing a diagnosis of the potential cause and a step-by-step protocol for resolution.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Reactions

Scenario: You are attempting a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization, but are observing minimal formation of the desired benzofuran.

Potential Causes & Solutions:

  • Catalyst Deactivation (Palladium Black Precipitation): The active Pd(0) species can aggregate into inactive palladium black, especially at elevated temperatures.

    • Diagnosis: Visual observation of a black precipitate in the reaction mixture is a strong indicator.[1]

    • Solution:

      • Ligand Stabilization: Ensure an appropriate ligand is used to stabilize the Pd(0) catalyst. Phosphine ligands like triphenylphosphine (PPh₃) or bulky N-heterocyclic carbene (NHC) ligands are often effective.[1] The choice of ligand is critical and reaction-specific.[1][2] For instance, in certain Tsuji-Trost type reactions for benzofuran synthesis, dppf is effective with nitrogen nucleophiles, while XPhos is better for sulfur, oxygen, and carbon nucleophiles.[3]

      • Lower Reaction Temperature: If possible, reduce the reaction temperature. While this may slow the reaction rate, it can significantly decrease the rate of catalyst decomposition.[4]

      • Use of a Co-catalyst: In Sonogashira reactions, a copper(I) co-catalyst (e.g., CuI) is often crucial for the transmetallation step and can improve yields dramatically.[5][6] Reactions without the copper co-catalyst may fail to produce the target molecule.[5][6]

  • Inefficient Base: The base plays a critical role in both the Sonogashira coupling (deprotonating the alkyne) and the subsequent cyclization.

    • Diagnosis: If starting materials are consumed but the desired product is not formed, or if a significant amount of the coupled but uncyclized intermediate is observed, the base may be the issue.

    • Solution:

      • Screen Different Bases: The choice of base is highly dependent on the specific substrates and catalyst system. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][7]

      • Solvent Compatibility: Ensure the chosen base is soluble and effective in the reaction solvent. For example, triethylamine can often act as both the base and the solvent.[5][6]

  • Inhibitors in Reagents or Solvents: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Diagnosis: Inconsistent results between batches of reagents or solvents may point to this issue. Common poisons include sulfur or halide impurities.[1]

    • Solution:

      • Purify Reagents: Ensure all starting materials, particularly the alkyne and the aryl halide, are of high purity.

      • Use Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Using solvents that have been properly dried and degassed (e.g., by sparging with argon or nitrogen) is critical.

Problem 2: Poor Selectivity and Formation of Side Products in Copper-Catalyzed Reactions

Scenario: You are performing a copper-catalyzed synthesis of benzofurans from o-halophenols and alkynes, but are observing significant amounts of homocoupling of the alkyne (Glaser coupling) or other undesired byproducts.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Homocoupling: The conditions for the desired cross-coupling may also promote the oxidative homocoupling of the terminal alkyne.

    • Diagnosis: Identification of symmetrical diynes in the reaction mixture by GC-MS or NMR.

    • Solution:

      • Ligand Modification: The use of a suitable ligand, such as 1,10-phenanthroline or TMEDA, can favor the desired cross-coupling pathway over homocoupling.[8][9]

      • Control of Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative homocoupling.

      • Solvent Choice: The solvent can play a significant role. For instance, DMSO has been shown to be more suitable for certain copper-catalyzed annulation processes than other solvents like acetonitrile.[8] Interestingly, some protocols have found success using neat water as a solvent, which can enhance reaction rates and selectivity.[9]

  • Radical Pathways Leading to Undesired Products: Some copper-catalyzed reactions can proceed through radical mechanisms, which may open up pathways to various side products.[10][11]

    • Diagnosis: A complex product mixture that is difficult to characterize may suggest the involvement of radical species. Radical trapping experiments (e.g., with TEMPO) can help confirm this.[10]

    • Solution:

      • Additive Screening: The addition of radical inhibitors or specific additives can sometimes quench undesired radical pathways.

      • Temperature and Concentration Control: Lowering the reaction temperature and running the reaction at a higher dilution may disfavor bimolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose for my benzofuran synthesis: Palladium, Copper, or Gold?

A1: The choice of catalyst depends heavily on the synthetic route and the substrates involved.

  • Palladium: Palladium catalysts are the workhorse for syntheses involving cross-coupling reactions.[6][12] They are particularly effective for Sonogashira coupling-cyclization sequences, which are highly versatile for creating a wide range of substituted benzofurans.[13][14] Often, a copper co-catalyst is required for optimal performance in these reactions.[5][6]

  • Copper: Copper catalysts are often a more economical choice and are effective for a variety of benzofuran syntheses, including intramolecular C-O bond formation and tandem coupling-cyclization reactions.[5][15][16] They can sometimes be used without a ligand, simplifying the reaction setup. However, they can be more prone to side reactions like Glaser homocoupling.

  • Gold: Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their carbophilic π-acidity, making them excellent for activating alkynes towards intramolecular cyclization.[17][18][19][20] They can promote unique reaction pathways, such as migratory cyclizations, that are not accessible with palladium or copper.[19]

Here is a summary table to guide your initial selection:

Catalyst TypeCommon ApplicationAdvantagesPotential Issues
Palladium Sonogashira coupling/cyclization, Heck reactions[5][14]High efficiency, broad substrate scope, well-understood mechanisms.Cost, sensitivity to air/impurities, potential for catalyst deactivation.[1]
Copper Intramolecular C-O coupling, tandem reactions[15][21]Lower cost, can be used in "greener" solvents like water.[9]Homocoupling side reactions, may require stoichiometric amounts in some cases.[10]
Gold Alkyne activation, migratory cyclizations[17][19][20]High efficiency at low catalyst loadings, unique reactivity.[19]Higher cost, can be sensitive to reaction conditions.
Iridium Dehydrogenative C-O bond formation from 2-alkylphenols.[22][23]Direct use of C-H bonds, oxidant-free options.[22]Requires specific ligands, may have a narrower substrate scope.
Q2: My starting material has an electron-donating group. How will this affect my choice of catalyst and conditions?

A2: The electronic nature of your substrates is a critical factor.

  • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OCH₃, -CH₃) on the phenol ring are generally more electron-rich and can be more reactive in oxidative addition steps (for palladium catalysis) or C-H activation.[5] This can lead to higher yields.[5] However, in some copper-catalyzed systems, EDGs on aryl bromides have been observed to reduce yields.[9]

  • Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., -NO₂, -CN, -Br) can be more challenging.[24] For example, while some methods can successfully synthesize nitro-substituted benzofurans, the nitro group is sensitive to harsh basic conditions and high temperatures, which can limit the applicable synthetic routes.[7] You may need to use more active catalysts, stronger bases, or higher temperatures for these substrates.

Q3: How important is the choice of ligand, and how do I select the right one?

A3: The ligand is a crucial component of the catalytic system, particularly for palladium-catalyzed reactions. It can influence the catalyst's stability, activity, and selectivity.[2][25]

  • Function of the Ligand:

    • Stabilization: Ligands stabilize the metal center, preventing aggregation and precipitation (e.g., formation of palladium black).[1]

    • Tuning Reactivity: The electronic and steric properties of the ligand can be tuned to promote the desired reaction step (e.g., oxidative addition or reductive elimination) and suppress side reactions.

  • Ligand Selection:

    • There is no universal ligand; the optimal choice is reaction-dependent.

    • A common starting point for palladium-catalyzed cross-couplings are phosphine ligands (e.g., PPh₃, PCy₃, Xantphos) or N-heterocyclic carbenes (NHCs).[2][13]

    • For challenging substrates or transformations, more specialized ligands, such as bulky biarylphosphine ligands, may be necessary.

    • The most effective approach is often to screen a small library of ligands to identify the best performer for your specific reaction.

Q4: Can I run my reaction without a metal catalyst?

A4: Yes, several metal-free methods for benzofuran synthesis have been developed. These often rely on strong bases or specific reaction conditions to promote cyclization. For example, phosphazene superbases have been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers.[26] Base-promoted cyclizations using common bases like cesium carbonate have also been reported, offering a simpler and more cost-effective alternative to metal-catalyzed routes for certain substrates.[7]

Visualizing the Process: A Troubleshooting Workflow

When encountering issues in your benzofuran synthesis, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to diagnose and resolve common problems.

TroubleshootingWorkflow start Low or No Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_precipitate Precipitate (e.g., Pd Black)? check_catalyst->catalyst_precipitate base_issue Base Ineffective? check_conditions->base_issue impurity_issue Reagent Impurities? check_reagents->impurity_issue catalyst_precipitate->check_conditions No ligand_issue Optimize Ligand: - Increase loading - Screen different ligands catalyst_precipitate->ligand_issue Yes temp_issue Lower Reaction Temperature ligand_issue->temp_issue success Yield Improved temp_issue->success screen_bases Screen Bases: - Organic vs. Inorganic - Check solubility base_issue->screen_bases Yes solvent_issue Solvent Appropriate? base_issue->solvent_issue No screen_bases->success solvent_issue->check_reagents No degas_solvent Use Anhydrous & Degassed Solvent solvent_issue->degas_solvent Yes screen_solvents Screen Alternative Solvents degas_solvent->screen_solvents screen_solvents->success impurity_issue->start No/Unsure purify_reagents Purify Starting Materials impurity_issue->purify_reagents Yes purify_reagents->success

Caption: A decision tree for troubleshooting low yields in catalyzed benzofuran synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]

  • Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines. Organic Letters. [Link]

  • Proposed mechanism for the one‐pot synthesis of benzofurans. ResearchGate. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation. Chemical Communications. [Link]

  • Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry. [Link]

  • On-Water Chemistry: Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water. Organic Chemistry Portal. [Link]

  • Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances. [Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC. [Link]

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI. [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PMC. [Link]

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Research Portal. [Link]

  • Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H ... PMC. [Link]

  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. ResearchGate. [Link]

  • Iridium-Catalyzed Intramolecular C(sp3)–H/O–H Coupling: A Route to Benzofuran Derivatives Directly from 2-Alkylphenols through Dehydrogenative C–O Bond Formation between Alkyl and Hydroxy Groups. ACS Catalysis. [Link]

  • Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Library of Medicine. [Link]

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Navigating Regioselectivity in Benzofuran Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing regioselectivity in the synthesis of benzofuran isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Benzofuran scaffolds are crucial motifs in numerous pharmaceuticals and biologically active compounds, making the control of their isomeric purity a critical aspect of synthetic chemistry.[1][2][3] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in benzofuran synthesis?

A1: Regioselectivity in benzofuran synthesis is primarily governed by a combination of electronic and steric factors of the starting materials, the reaction mechanism of the chosen synthetic route, and the reaction conditions (e.g., catalyst, solvent, temperature, and additives). For instance, in acid-catalyzed cyclizations, the regioselectivity is influenced by the relative stability of the intermediate carbocations or oxonium ions.[1] In metal-catalyzed reactions, such as palladium-catalyzed couplings, the nature of the ligand and additives can significantly influence which C-H or C-X bond is activated.[4][5][6]

Q2: How can I selectively synthesize a 2-substituted versus a 3-substituted benzofuran?

A2: The selective synthesis of 2- or 3-substituted benzofurans often depends on the chosen synthetic strategy.

  • For 2-substituted benzofurans: A common approach is the intramolecular cyclization of o-alkynylphenols, which typically proceeds via a 5-endo-dig cyclization.[7][8] Palladium-catalyzed direct C-H functionalization of (Z)-2-bromovinyl phenyl ethers also affords 2-substituted benzofurans.[9]

  • For 3-substituted benzofurans: One method involves the reaction of phenols with α-haloketones, which can proceed through O-alkylation followed by intramolecular cyclization.[10] Another strategy is the controlled addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones, where direct cyclization and dehydration lead to the 3-substituted product.[9][11]

Q3: What is the role of directing groups in controlling regioselectivity?

A3: Directing groups are instrumental in achieving high regioselectivity, particularly in transition-metal-catalyzed C-H functionalization reactions.[4][5] They coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to its selective activation and subsequent functionalization. For example, an 8-aminoquinoline directing group can be used to selectively arylate the C3 position of a benzofuran scaffold.[5]

Q4: Can reaction temperature influence the regiochemical outcome?

A4: Yes, temperature can be a critical parameter. In some reactions, different regioisomers are formed through pathways with different activation energies. For example, in the synthesis of benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, a temperature-dependent[11][12]-aryl migration can lead to the formation of the 2-substituted isomer, while direct cyclization at a different temperature yields the 3-substituted isomer.[9][11]

Troubleshooting Common Regioselectivity Issues

Problem Potential Causes Recommended Solutions
Poor or no regioselectivity, mixture of isomers obtained. 1. Substrate electronics and sterics do not strongly favor one cyclization pathway.[13] 2. Reaction conditions (temperature, catalyst, solvent) are not optimized. 3. Multiple reaction mechanisms are competing.[1]1. Modify the substrate to introduce steric bulk or strong electron-donating/withdrawing groups to favor one isomer.[4][14] 2. Systematically screen reaction parameters. For example, in palladium-catalyzed reactions, vary the ligand and additives.[6][15] 3. Consider a different synthetic route with a more defined regiochemical outcome.
Formation of the undesired regioisomer as the major product. 1. The predicted mechanism may not be the dominant pathway under the experimental conditions.[1][16] 2. Thermodynamic versus kinetic control is favoring the undesired product.1. Re-evaluate the reaction mechanism. Computational analysis (e.g., QM analysis of intermediates) can provide insight.[1][16] 2. Adjust the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.
Low yield of the desired isomer. 1. Side reactions are competing with the desired cyclization. 2. The catalyst is being deactivated or is not efficient. 3. The starting materials are not fully consumed or are degrading.1. Identify and minimize side reactions by adjusting stoichiometry, addition rates, or temperature. 2. Screen different catalysts or increase catalyst loading. Ensure the catalyst is not sensitive to air or moisture if required.[4][14] 3. Monitor the reaction by TLC or LC-MS to optimize reaction time and conditions.
Difficulty in separating regioisomers. 1. The isomers have very similar polarities.1. Employ high-performance column chromatography with different solvent systems.[17] 2. Consider derivatizing the mixture to improve the separation characteristics of the isomers. 3. If separation is not feasible, re-optimize the reaction to improve regioselectivity.

Key Synthetic Strategies and Mechanistic Insights

Acid-Catalyzed Cyclization of Acetals

This method is a common route for benzofuran synthesis, but regioselectivity can be a challenge. The reaction proceeds through the formation of an oxonium ion intermediate, followed by intramolecular electrophilic attack on the aromatic ring.[1][16]

Workflow Diagram:

Start Aryl Acetal Substrate Protonation Protonation (Acid Catalyst, e.g., PPA) Start->Protonation Oxonium Formation of Oxonium Ion Intermediate Protonation->Oxonium Attack_a Nucleophilic Attack at Site 'a' Oxonium->Attack_a Path A Attack_b Nucleophilic Attack at Site 'b' Oxonium->Attack_b Path B Elimination_a Elimination of MeOH Attack_a->Elimination_a Elimination_b Elimination of MeOH Attack_b->Elimination_b Product_a Regioisomer A Elimination_a->Product_a Product_b Regioisomer B Elimination_b->Product_b

Caption: Acid-catalyzed benzofuran synthesis from an acetal.

Controlling Regioselectivity: The regioselectivity is determined by the relative stability of the transition states leading to the two possible cyclized intermediates. Quantum mechanical (QM) analysis of the highest occupied molecular orbital (HOMO) of the oxonium ion intermediate can help predict the major product.[1][16] Experimentally, a 1:5 mixture of regioisomers has been observed, highlighting the need for careful analysis.[1]

Palladium-Catalyzed Intramolecular Annulation

Palladium catalysts are widely used for constructing benzofuran rings with high efficiency and functional group tolerance.[4][14] One common strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[9][18]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

  • Reaction Setup: To an oven-dried flask, add the o-iodoanisole (1.0 equiv.), terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (10 mol %).

  • Solvent and Base: Add triethylamine as both the solvent and base.[4]

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature until the Sonogashira coupling is complete (monitor by TLC).

  • Cyclization: Add an electrophile (e.g., I₂, Br₂) to the reaction mixture to induce the 5-endo-dig cyclization.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Logical Relationship Diagram:

Reactants o-Iodophenol + Terminal Alkyne Sonogashira Sonogashira Coupling Reactants->Sonogashira Catalyst Pd Catalyst (e.g., (PPh3)PdCl2) + CuI (co-catalyst) Catalyst->Sonogashira Intermediate o-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Benzofuran Cyclization->Product

Caption: Palladium-catalyzed synthesis of benzofurans.

Factors Influencing Regioselectivity: In palladium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity.[6] For substrates with multiple potential reaction sites, bulky ligands can favor reaction at the less sterically hindered position. The electronic properties of the substituents on the aromatic ring also play a significant role; electron-donating groups generally lead to higher yields.[4][14]

Base-Mediated Cyclizations

Base-mediated reactions offer another avenue for benzofuran synthesis. These can involve intramolecular nucleophilic substitution or condensation reactions.[19][20][21] For instance, o-hydroxyarylalkynes can readily cyclize under basic conditions to form 2-substituted benzofurans.[18]

Troubleshooting Base-Mediated Reactions:

  • Choice of Base: The strength and steric bulk of the base can be critical. Strong, non-nucleophilic bases like DBU or potassium tert-butoxide are often effective.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

  • Side Reactions: Uncatalyzed auto-cyclization can sometimes occur under basic conditions, so careful control of the reaction parameters is necessary.[18]

Characterization of Benzofuran Isomers

Distinguishing between benzofuran isomers is essential for confirming the success of a regioselective synthesis.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons on the furan ring and the benzene ring are characteristic of the substitution pattern.[13][22][23]

  • Mass Spectrometry: The fragmentation patterns in mass spectrometry can help differentiate between isomers.[24][25][26][27] For example, the relative abundance of certain fragment ions can be characteristic of a particular isomeric structure.[24]

By understanding the underlying principles of regioselectivity and systematically troubleshooting experimental challenges, researchers can gain precise control over the synthesis of benzofuran isomers, paving the way for the development of novel therapeutics and functional materials.

References

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  • Jurd, L. (1964). Preparation of benzofuran derivatives. Google Patents.
  • Worth, B. R. (1971). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research. Available at: [Link]

  • Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Pérez-Temprano, M. H., & Benet-Buchholz, J. (2018). Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis. ResearchGate. Available at: [Link]

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workup procedures for reactions involving Methyl benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Benzofuran-7-carboxylate Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl benzofuran-7-carboxylate. This resource provides in-depth, experience-driven answers to common questions encountered during the workup and purification of reactions involving this versatile heterocyclic compound. The benzofuran scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and therapeutic agents.[1][2][3] Mastering its manipulation is key to successful synthesis campaigns.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the standard workup procedure for the saponification (base-catalyzed hydrolysis) of methyl benzofuran-7-carboxylate?

This is arguably the most common transformation for this substrate, converting the methyl ester to the corresponding benzofuran-7-carboxylic acid. A robust workup is critical for isolating a clean product.

Answer:

The standard procedure involves quenching the basic reaction mixture, followed by an acidic workup to protonate the carboxylate salt, and subsequent extraction.

Causality and Expert Insight: The core principle of this workup hinges on the differential solubility of the starting material, the intermediate salt, and the final product.

  • Methyl benzofuran-7-carboxylate (Starting Material): Soluble in organic solvents, insoluble in water.

  • Sodium benzofuran-7-carboxylate (Intermediate): As a salt, it is highly soluble in the aqueous phase.

  • Benzofuran-7-carboxylic acid (Product): Poorly soluble in acidic water, but soluble in many organic solvents like ethyl acetate or dichloromethane.

This difference in solubility is what allows for a clean separation from unreacted starting material and other neutral organic impurities.

Detailed Step-by-Step Protocol:

  • Reaction Monitoring: Before initiating the workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is 30-50% ethyl acetate in hexanes.

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like methanol or ethanol, it is best to remove it under reduced pressure.[4] This prevents issues with phase separation during the subsequent extraction.

  • Dilution: To the reaction residue (or mixture), add deionized water to dissolve the sodium benzofuran-7-carboxylate salt.

  • Wash for Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate or diethyl ether). This step removes any unreacted methyl ester and other non-polar byproducts, which will preferentially move into the organic layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath to minimize any potential temperature-driven side reactions. Slowly add a cold, dilute acid (e.g., 1M or 2M HCl) with stirring until the pH of the solution is approximately 2-3. You should observe the precipitation of the white, solid benzofuran-7-carboxylic acid.[4]

  • Isolation via Extraction or Filtration:

    • Extraction (Preferred for higher purity): Extract the acidified aqueous slurry with a suitable organic solvent (ethyl acetate is a good first choice) three times. Combine the organic layers.

    • Filtration: If a large amount of clean precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. Note that this may trap aqueous impurities.

  • Drying and Concentration: Wash the combined organic extracts with brine to remove bulk water.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Question 2: My aqueous extraction is plagued by a persistent emulsion. How can I resolve this?

Emulsions are a common and frustrating problem in liquid-liquid extractions, often occurring when surfactant-like molecules are present or when the densities of the aqueous and organic phases are too similar.[5][6]

Answer:

There are several techniques to break an emulsion, ranging from simple physical methods to changing the chemical properties of the aqueous layer.

Troubleshooting Emulsions:

Technique Principle of Action Expert Commentary
Patience Allows time for the metastable emulsion to settle and separate.The first and simplest approach. Let the separatory funnel stand undisturbed for 10-30 minutes.[7]
"Salting Out" Adding saturated brine (NaCl solution) increases the ionic strength and density of the aqueous layer, forcing separation.[5][8]This is the most common and often most effective method. It also helps to draw water out of the organic layer.[5]
Gentle Swirling Gently swirling the mixture with a glass rod can help coalesce the dispersed droplets.[7]Avoid vigorous shaking, which is often the cause of the emulsion in the first place. Gentle inversions are better than shaking.[5]
Filtration Passing the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.[8]This can be messy but is effective for stubborn cases. You will need to re-separate the layers after filtration.
Solvent Addition Adding more of the organic extraction solvent can sometimes break the emulsion by changing the overall composition.[8]Use this cautiously as it increases your total volume.
Add a Few Drops of Alcohol Adding a few drops of ethanol or methanol can act as a surfactant-breaker.[7]This is a last resort, as the alcohol may pull some of your product back into the aqueous layer.
Question 3: My isolated benzofuran-7-carboxylic acid is impure. What are the best purification strategies?

Purity is paramount, especially for drug development applications. The choice between recrystallization and column chromatography depends on the nature of the impurities and the scale of your reaction.

Answer:

For acidic products like benzofuran-7-carboxylic acid, recrystallization is often a highly effective and scalable method. If impurities have similar solubility profiles, column chromatography is the better option.

Purification Strategy Breakdown:

  • Recrystallization: This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold one, while impurities will either remain soluble or insoluble at all temperatures.

    • Solvent Selection: Finding the right solvent is key. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but dissolves completely upon heating. Common choices for aromatic carboxylic acids include ethanol/water mixtures, acetic acid/water, or toluene.[9][10]

    • General Protocol: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11]

    • When to Use: Chromatography is necessary when recrystallization fails, or when dealing with oily products or complex mixtures of byproducts.

    • Eluent System: For an acidic compound like benzofuran-7-carboxylic acid, a typical eluent would be a mixture of ethyl acetate and hexanes. To prevent the acid from "streaking" on the silica gel, it is common practice to add a small amount (0.5-1%) of acetic acid to the eluent system. This keeps the carboxylic acid protonated and improves the peak shape.

    • Note: Benzofuran derivatives are often UV-active, making them easy to visualize on TLC plates with a UV lamp.[12]

Question 4: I'm performing a Suzuki coupling on a halogenated methyl benzofuran-7-carboxylate. How does the workup differ?

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, introduce new reagents and potential byproducts that require a modified workup strategy.[13][14]

Answer:

The workup for a Suzuki reaction must address the removal of the palladium catalyst, inorganic base, and boronic acid-related species.

Workflow for Suzuki Reaction Workup:

Suzuki_Workup

Key Workup Steps & Rationale:

  • Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution of ammonium chloride.

  • Catalyst Removal: Palladium catalysts, often appearing as black solids (palladium black), must be removed. This is most effectively done by diluting the reaction mixture with the extraction solvent and filtering it through a pad of Celite®. This prevents the fine palladium particles from creating issues in the subsequent extraction.

  • Aqueous Extraction: After filtration, the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a dilute aqueous base (like 1M NaOH or K2CO3) to remove unreacted boronic acid and related byproducts[14], and finally with brine.

  • Purification: Crude products from Suzuki reactions almost always require purification by column chromatography to separate the desired product from homo-coupled byproducts and other impurities.[15]

References

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules. [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). Journal of Organic Chemistry. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Crystallization Solvents. (n.d.). Source not specified. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • How To: Manage an Emulsion. (n.d.). University of Rochester. [Link]

  • Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method for the synthesis of 4-benzofuran-carboxylic acid. (2009).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Center for Biotechnology Information. [Link]

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (2023). ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan. [Link]

  • Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2011). Molecules. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid. (2009). Journal of the Mexican Chemical Society. [Link]

  • Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry. [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2015). Organic Syntheses. [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (n.d.). International Journal of Advance Engineering and Research Development. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Methyl benzofuran-7-carboxylate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with Methyl benzofuran-7-carboxylate . It focuses on preventing degradation during synthesis, storage, and workup.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Degradation & Optimization of Reaction Conditions[1]

Executive Summary & Chemical Profile[2][3][4]

Methyl benzofuran-7-carboxylate is a valuable intermediate in medicinal chemistry, particularly for developing bioactive scaffolds (e.g., anticancer, anti-inflammatory agents).[1] Its stability is governed by two competing reactivities:[1]

  • The Methyl Ester (C-7 position): Susceptible to nucleophilic attack (hydrolysis/transesterification).[1]

  • The Benzofuran Core: Susceptible to electrophilic attack, oxidation, and acid-catalyzed polymerization.

This guide provides self-validating protocols to maintain molecular integrity during downstream functionalization.

PropertyValueCritical Note
CAS No. 99517-45-0Verify purity >98% before use.
Mol. Weight 176.17 g/mol
Key Risk Ester HydrolysisOccurs rapidly at pH > 10 or pH < 2 in aqueous media.
Secondary Risk Furan Ring OpeningSensitive to strong oxidants (e.g., KMnO₄, Ozone).[1]

Troubleshooting & FAQs

Module A: Preserving the Ester Moiety

Q: My ester is hydrolyzing to the carboxylic acid during a cross-coupling reaction. How do I stop this? Diagnosis: You are likely using an aqueous base (e.g., Na₂CO₃, K₃PO₄) in a biphasic system (Suzuki-Miyaura conditions) at elevated temperatures.[1] The Fix: Switch to anhydrous conditions .

  • Protocol: Use anhydrous bases like Cs₂CO₃ or K₃PO₄ suspended in dry dioxane or toluene.

  • Alternative: If water is required for the catalyst, reduce the temperature to <60°C or use a bulky, less nucleophilic base like KOtBu (carefully, as it can still transesterify) or CsF .[1]

Q: I observe "transesterification" when running reactions in ethanol. Why? Causality: Alkoxide ions generated from the solvent (ethoxide) attack the methyl ester, converting the methyl ester to an ethyl ester.[1] The Fix: Always match the solvent alcohol to the ester group.

  • Rule: If your substrate is a methyl ester, use methanol as the solvent. If you must use ethanol, you will see ethyl ester formation unless the reaction is strictly neutral/acidic.

Module B: Protecting the Benzofuran Core

Q: The reaction mixture turned black/tarry upon adding a Lewis Acid (e.g., AlCl₃, BF₃·OEt₂). What happened? Diagnosis: Benzofurans are electron-rich heteroaromatics. Strong Lewis acids can trigger cationic polymerization or ring-opening, especially at the C-2/C-3 positions.[1] The Fix:

  • Temperature Control: Perform Lewis Acid additions at -78°C to 0°C . Never add at room temperature.

  • Buffering: If possible, use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or buffer the reaction.[1]

Q: I see degradation when using KMnO₄ or strong oxidants. Causality: The C2=C3 double bond in the furan ring is olefinic in character and highly susceptible to oxidative cleavage. The Fix: Avoid strong oxidants. If oxidation of a side chain is needed, use selective reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ which typically spare the aromatic furan system.[1]

Validated Experimental Workflows

Workflow 1: Safe Nucleophilic Substitution (Avoiding Hydrolysis)

When introducing substituents on the phenyl ring without touching the ester.[1]

Objective: Bromination of the benzofuran ring while keeping the 7-methyl ester intact.

  • Solvent: Use Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous).[1]

  • Reagent: N-Bromosuccinimide (NBS).[1] Avoid elemental bromine (

    
    ) if possible, as HBr byproduct can catalyze hydrolysis.[1]
    
  • Temperature: 0°C

    
     Room Temperature (RT).
    
  • Quench: Use saturated

    
     (weak base) rather than NaOH.
    
Workflow 2: Safe Workup Protocol

Many degradations occur after the reaction, during the quench or extraction.

StepStandard Protocol"Safe" Protocol for Methyl benzofuran-7-carboxylateReason
Quench 1M HCl or 1M NaOHSat. NH₄Cl or Phosphate Buffer (pH 7) Avoids acid/base catalyzed hydrolysis.[1]
Extraction Ethyl AcetateDCM or TBME Benzofurans are highly soluble in DCM; avoids ester hydrolysis risks of EtOAc (rare but possible).[1]
Drying MgSO₄Na₂SO₄ MgSO₄ is slightly acidic (Lewis acid character) and can sometimes degrade sensitive furans.[1]

Decision Logic & Pathways (Visualized)

The following diagram illustrates the decision process for selecting reaction conditions to avoid degradation.

StabilityLogic Start Start: Reaction Planning Methyl benzofuran-7-carboxylate CheckPH Is Reaction pH > 10 or < 2? Start->CheckPH CheckOx Are Strong Oxidants Used? (KMnO4, Ozone, CrO3) CheckPH->CheckOx No RiskHydrolysis HIGH RISK: Ester Hydrolysis (Conversion to Acid) CheckPH->RiskHydrolysis Yes CheckSolvent Is Solvent Nucleophilic? (EtOH, iPrOH, Amines) CheckOx->CheckSolvent No RiskRingOpen HIGH RISK: Furan Ring Cleavage (Loss of Aromaticity) CheckOx->RiskRingOpen Yes RiskTrans HIGH RISK: Transesterification (Methyl -> Ethyl/Isopropyl) CheckSolvent->RiskTrans Yes Safe3 USE: Non-Nucleophilic Solvents (DCM, Toluene, DMF, MeOH) CheckSolvent->Safe3 No Safe1 USE: Anhydrous Bases (Cs2CO3, NaH) in THF/Dioxane RiskHydrolysis->Safe1 Mitigation Safe2 USE: Mild Oxidants (DDQ, MnO2) or Protect Double Bond RiskRingOpen->Safe2 Mitigation RiskTrans->Safe3 Switch Solvent

Caption: Decision matrix for selecting reaction parameters. Follow the Green paths to ensure molecular integrity.

References

  • Synthesis and Reactivity of Benzofuran Derivatives. RSC Advances, 2019. (Discusses the susceptibility of the benzofuran ring to side reactions during synthesis).

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. Beilstein Journal of Organic Chemistry, 2015. (Highlights the stability of 7-substituted benzofurans against decarboxylation compared to other positions).

  • Benzofuran-7-Carboxylic Acid Chemical Profile. PubChem, 2025.[2] (Provides physical property data and hydrolysis precursors). [1]

  • Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Heterocycles, 2008.[1] (Details ester stability and copper-catalyzed synthesis methods).

  • Reactivity of Benzofuran Derivatives. ResearchGate, 2026. (Comprehensive review of electrophilic and nucleophilic attack on the benzofuran nucleus).

Sources

Benzofuran Synthesis Core: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor in modern organic chemistry.[1]

This document moves beyond simple protocol recitation. It is structured as a dynamic resource to anticipate and solve the real-world challenges encountered during benzofuran synthesis. Here, we will delve into the causality behind experimental choices, offering troubleshooting guidance and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience.

I. Navigating Synthetic Challenges: Frequently Asked Questions (FAQs)

This section addresses common overarching questions and concerns that arise during the planning and execution of benzofuran synthesis campaigns.

Q1: I am planning a multi-step synthesis targeting a complex benzofuran. Which general synthetic strategy offers the broadest substrate scope and functional group tolerance?

A1: For complex targets, palladium-catalyzed methods, particularly those involving a Sonogashira coupling followed by an intramolecular cyclization of a 2-alkynylphenol intermediate, often provide the highest degree of flexibility and functional group tolerance.[2] This is because the reaction conditions are typically mild, and a vast array of substituted phenols and terminal alkynes are commercially available or readily prepared.[1] However, the "best" strategy is always context-dependent. For simpler, electron-rich systems, classical acid- or base-catalyzed methods might be more atom-economical and cost-effective.

Q2: My starting phenol is electron-deficient. Which synthetic routes are likely to be problematic, and what are the alternatives?

A2: Phenols bearing strong electron-withdrawing groups can be challenging for several classical methods. For instance, in many palladium-catalyzed cyclizations, electron-withdrawing substituents on the phenol ring can diminish the yield.[2] Similarly, acid-catalyzed cyclizations, which rely on the nucleophilicity of the aromatic ring, may be sluggish or fail altogether. A robust alternative for such substrates is a base-catalyzed intramolecular cyclization of a pre-formed intermediate, such as an o-bromobenzylvinyl ketone, which is less sensitive to the electronic nature of the phenol.[1]

Q3: I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling) in my Sonogashira reaction intended for a 2-alkynylphenol intermediate. How can I mitigate this?

A3: The formation of a homocoupled alkyne byproduct is a common issue in Sonogashira reactions, often exacerbated by the presence of oxygen. To minimize this side reaction, ensure rigorous degassing of all solvents and reagents. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. Additionally, using a copper-free Sonogashira protocol can often eliminate this problem, although it may require specific ligands and potentially higher reaction temperatures.

Q4: My final benzofuran product is consistently discolored (pink or brown), even after column chromatography. What is the likely cause and how can I obtain a colorless product?

A4: The discoloration of benzofuran derivatives, especially those with free hydroxyl groups, is often due to the oxidation of phenolic impurities or the product itself. Trace amounts of residual palladium from the catalyst can also contribute to coloration. To address this, ensure complete removal of the palladium catalyst by filtering the reaction mixture through a pad of Celite® or by using a metal scavenger. For the final product, storage under an inert atmosphere and protected from light can prevent oxidation. If the discoloration persists, a final purification step involving recrystallization or treatment with activated carbon may be necessary.

II. Troubleshooting Guides for Key Synthetic Protocols

This section provides detailed troubleshooting advice in a question-and-answer format for specific, widely-used benzofuran synthesis protocols.

A. Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols

This is a powerful and versatile method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. The general workflow is depicted below.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization 2-Iodophenol 2-Iodophenol 2-Alkynylphenol Intermediate 2-Alkynylphenol Intermediate 2-Iodophenol->2-Alkynylphenol Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynylphenol Intermediate Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2)->2-Alkynylphenol Intermediate CuI (cocatalyst) CuI (cocatalyst) CuI (cocatalyst)->2-Alkynylphenol Intermediate Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->2-Alkynylphenol Intermediate Cyclization Catalyst (e.g., PdCl2) Cyclization Catalyst (e.g., PdCl2) Benzofuran Derivative Benzofuran Derivative 2-Alkynylphenol Intermediate->Benzofuran Derivative Cyclization Catalyst (e.g., PdCl2)->Benzofuran Derivative Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Benzofuran Derivative

Caption: General workflow for benzofuran synthesis via Sonogashira coupling and intramolecular cyclization.

Q: My intramolecular cyclization of the 2-alkynylphenol is sluggish or stalls completely. What are the potential causes and solutions?

A: This is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed or failed to activate.

    • Solution: Ensure your palladium source is fresh and has been stored correctly. The formation of palladium black is a visual indicator of catalyst decomposition. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the active catalytic species and promote the reaction.[3]

  • Insufficient Base: The base is crucial for the deprotonation of the phenolic hydroxyl group, which is a key step in the catalytic cycle.

    • Solution: Ensure the base is anhydrous and present in sufficient excess. For less acidic phenols, a stronger base may be required.

  • Poor Solvent Choice: The solvent can significantly impact the solubility of the catalyst and reagents, as well as the reaction rate.

    • Solution: While DMF and toluene are commonly used, screening other polar aprotic solvents like dioxane or acetonitrile may be beneficial.

Q: I am observing the formation of a significant amount of an undesired regioisomer. How can I improve the regioselectivity of the cyclization?

A: The regioselectivity of the intramolecular cyclization is influenced by both steric and electronic factors.

  • Steric Hindrance: Bulky substituents on the alkyne or near the phenolic hydroxyl group can direct the cyclization to the less hindered position.

  • Ligand Effects: The choice of ligand on the palladium catalyst can have a profound impact on the regioselectivity of the C-O bond formation.

    • Mechanistic Insight: The ligand sphere around the palladium center influences the geometry of the transition state for the reductive elimination step that forms the benzofuran ring. Bulky ligands can create a more sterically demanding environment, favoring the formation of one regioisomer over the other.[4][5]

    • Solution: Experiment with different phosphine ligands, varying their steric bulk and electronic properties. For example, moving from triphenylphosphine (PPh₃) to a more sterically demanding ligand like tri(o-tolyl)phosphine or a Buchwald-type biaryl phosphine ligand can alter the regiochemical outcome.

Parameter Condition A Condition B Condition C Outcome
Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂Pd₂(dba)₃Varying catalyst precursor can affect initiation.
Ligand PPh₃XPhosdppfLigand choice is critical for yield and selectivity.
Base K₂CO₃Cs₂CO₃Et₃NBase strength and solubility can impact the reaction.
Solvent TolueneDMFDioxaneSolvent polarity affects solubility and reaction rate.
Temperature 80 °C100 °C120 °CHigher temperatures may be needed for less reactive substrates.

Caption: Table of common reaction parameters to screen for optimizing palladium-catalyzed intramolecular cyclization of 2-alkynylphenols.

B. Acid-Catalyzed Intramolecular Cyclization of Phenoxyacetals

This classical method is particularly useful for the synthesis of unsubstituted or simple benzofurans. The reaction proceeds via the formation of an oxonium ion intermediate, followed by electrophilic aromatic substitution.[6]

G Phenoxyacetal Phenoxyacetal Oxonium Ion Intermediate Oxonium Ion Intermediate Phenoxyacetal->Oxonium Ion Intermediate Protonation & Elimination Acid Catalyst (e.g., PPA, H2SO4) Acid Catalyst (e.g., PPA, H2SO4) Acid Catalyst (e.g., PPA, H2SO4)->Oxonium Ion Intermediate Intramolecular Electrophilic Aromatic Substitution Intramolecular Electrophilic Aromatic Substitution Oxonium Ion Intermediate->Intramolecular Electrophilic Aromatic Substitution Dehydration Dehydration Intramolecular Electrophilic Aromatic Substitution->Dehydration Benzofuran Derivative Benzofuran Derivative Dehydration->Benzofuran Derivative

Caption: Simplified mechanism of acid-catalyzed benzofuran synthesis from phenoxyacetals.

Q: My acid-catalyzed cyclization is giving a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I improve the reaction?

A: The formation of tar is a common issue in strong acid-catalyzed reactions and usually points to overly harsh reaction conditions.

  • Acid Strength and Concentration: Polyphosphoric acid (PPA) and concentrated sulfuric acid are effective but can cause charring and polymerization, especially with sensitive substrates.

    • Solution: Try using a milder acid catalyst, such as a Lewis acid (e.g., BF₃·OEt₂) or a solid-supported acid catalyst, which can be easier to handle and often leads to cleaner reactions.[7] Optimizing the reaction temperature is also critical; start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: Prolonged exposure to strong acid can lead to product degradation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q: I am obtaining a mixture of regioisomers from my unsymmetrically substituted phenoxyacetal. How can I control the regioselectivity of the cyclization?

A: The regioselectivity in this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. The electrophilic cyclization will preferentially occur at the more electron-rich and sterically accessible ortho position.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) will activate the ortho and para positions, directing the cyclization. Conversely, electron-withdrawing groups will deactivate these positions.

  • Steric Effects: A bulky substituent at one of the ortho positions will sterically hinder the approach of the electrophile, favoring cyclization at the other ortho position.

    • Predictive Analysis: Computational methods, such as calculating the HOMO and HOMO-1 orbitals of the oxonium ion intermediate, can help predict the major regioisomer.[6]

C. Base-Mediated Intramolecular Cyclization of o-Hydroxyaryl Ketones

This method is a straightforward approach to 2-substituted benzofurans, often starting from readily available o-hydroxyacetophenones.

Q: My base-mediated cyclization of an o-hydroxyaryl α-haloketone is giving a low yield of the desired benzofuran and a significant amount of an open-chain chalcone-like byproduct. How can I favor the desired cyclization?

A: The formation of a chalcone-like byproduct suggests that an intermolecular condensation is competing with the desired intramolecular cyclization.

  • Reaction Concentration: High concentrations can favor intermolecular reactions.

    • Solution: Perform the reaction under high dilution conditions to promote the intramolecular pathway.

  • Base Strength and Nucleophilicity: A very strong, non-nucleophilic base is often ideal for this transformation.

    • Solution: While NaOH or KOH are commonly used, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can be more effective in promoting the intramolecular cyclization over intermolecular side reactions.[1]

D. Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement of 3-halocoumarins is a classic and efficient method for synthesizing benzofuran-2-carboxylic acids.[8]

Q: My Perkin rearrangement is slow and gives incomplete conversion, even after prolonged reflux. What can I do to improve the reaction rate and yield?

A: The Perkin rearrangement can be slow under traditional heating conditions.

  • Reaction Conditions: The reaction involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution.[9]

    • Solution: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields.[10] If microwave instrumentation is not available, ensure that the base (typically NaOH or KOH) is of high quality and that the solvent (usually ethanol or methanol) is anhydrous.

III. Experimental Protocols

The following are detailed, step-by-step protocols for common benzofuran syntheses.

Protocol 1: Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran via Sonogashira Coupling and Intramolecular Cyclization

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask, add 2-iodophenol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (3.0 eq.) and degassed THF (to a concentration of 0.1 M).

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-alkynylphenol intermediate by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • To a round-bottom flask, add the purified 2-alkynylphenol (1.0 eq.), PdCl₂ (0.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF (to a concentration of 0.1 M).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Protocol 2: Purification of a Benzofuran Derivative by Column Chromatography
  • Slurry Preparation: Dissolve the crude benzofuran derivative in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents streaking on the column.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent. The polarity of the eluent system should be chosen based on the polarity of the target compound, as determined by TLC analysis. A good starting point for many benzofuran derivatives is a 95:5 hexane:ethyl acetate mixture.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzofuran derivative.

IV. References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [No source provided]

  • Optimization of the reaction conditions for synthesis of 3 a. [a]. ResearchGate.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology.

  • Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing Natural Products. Benchchem.

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. ResearchGate.

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. [No source provided]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. PMC.

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate.

  • Improving the yield of the intramolecular Friedel-Crafts cyclization. Benchchem.

  • Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Alkenylsilanolates. Journal of the American Chemical Society.

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.

  • Perkin rearrangement. Grokipedia.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [No source provided]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. PMC.

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [No source provided]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O &#x2192 - Semantic Scholar.

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. PubMed.

  • Direct Preparation of Benzofurans from O-Arylhydroxylamines. Organic Chemistry Portal.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [No source provided]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers (RSC Publishing).

  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

Sources

addressing impurities in Methyl benzofuran-7-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Management & Purification Protocols

Status: Operational | Lead Scientist: Dr. A. Vance[1]

Introduction

Welcome to the Technical Support Center for Methyl benzofuran-7-carboxylate (CAS: 99517-45-0).[1] This guide addresses the specific challenges associated with the purity, stability, and handling of this bicyclic ester. Due to the steric proximity of the 7-carboxylate group to the furan oxygen, this scaffold presents unique purification behaviors compared to its 2- or 3-substituted isomers.[1]

This interface is designed for researchers observing unexpected HPLC peaks, color degradation, or inconsistent yields.

Module 1: Diagnostic Triage (Impurity Identification)

User Question: "I see extra peaks in my HPLC chromatogram. How do I identify them without running a full MS scan immediately?"

The Diagnostic Protocol

In methyl benzofuran-7-carboxylate samples, impurities generally fall into three distinct elution zones relative to the main peak. Use this guide to triangulate the identity based on Relative Retention Time (RRT).

Elution Zone RRT (Approx) Suspected Impurity Root Cause
Zone 1 (Early) 0.4 – 0.6Benzofuran-7-carboxylic acid Hydrolysis due to moisture/acidic workup.[1]
Zone 1 (Early) 0.7 – 0.8Salicylaldehyde derivatives Unreacted starting material (e.g., Methyl 3-formyl-2-hydroxybenzoate).[1]
Zone 2 (Target) 1.00 Methyl benzofuran-7-carboxylate Target Compound
Zone 3 (Late) 1.2 – 1.5Dimer/Oligomers Oxidative coupling or polymerization of the furan ring.[1]
Zone 3 (Late) > 1.5Bis-benzofurans If Pd-coupling was used (homocoupling side products).[1]
Visual Troubleshooting Workflow

The following logic gate helps you determine the next step based on your observation.

DiagnosticFlow Start Start: Analyze Crude HPLC CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT EarlyPeak Peak RRT < 0.9 (Polar Impurities) CheckRRT->EarlyPeak Elutes Early LatePeak Peak RRT > 1.1 (Non-polar Impurities) CheckRRT->LatePeak Elutes Late AcidID Suspect: Carboxylic Acid (Hydrolysis) EarlyPeak->AcidID Broad/Tailing Peak StartID Suspect: Salicylaldehyde (Precursor) EarlyPeak->StartID Sharp Peak DimerID Suspect: Dimer/Oligomer (Oxidation) LatePeak->DimerID Action1 Action: Base Wash (NaHCO3) or Recrystallization AcidID->Action1 Action2 Action: Flash Column (Hex/EtOAc) StartID->Action2 DimerID->Action2

Figure 1: Diagnostic logic for identifying impurities based on HPLC retention behavior.

Module 2: Purification Protocols

User Question: "My sample is 90% pure. Should I use column chromatography or recrystallization?"

Strategic Recommendation

For Methyl benzofuran-7-carboxylate, Recrystallization is the preferred method for removing the carboxylic acid impurity and trace oligomers.[1] Column Chromatography is necessary if unreacted salicylaldehyde precursors are present, as they often co-crystallize with the product.

Protocol A: Recrystallization (Best for Acid Removal)

This method exploits the solubility difference between the ester (soluble in hot alcohol) and the acid (more soluble in basic aqueous media, less soluble in cold alcohol).

  • Solvent System: Methanol/Water (9:1) or pure Methanol.

  • Dissolution: Dissolve crude solid in minimum boiling Methanol (approx. 5-7 mL per gram).

  • Filtration: If the solution is cloudy (polymer residues), filter while hot through a glass frit.

  • Crystallization: Allow to cool slowly to Room Temperature (RT).

    • Critical Step: If oiling occurs (common with esters), scratch the glass or add a seed crystal.

  • Collection: Filter the white needles. Wash with cold (-20°C) Methanol.[1]

  • Drying: Vacuum dry at <40°C. Note: High heat can induce sublimation.

Protocol B: Flash Chromatography (Best for Precursor Removal)[1]
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

  • Loading: Dissolve in minimal Dichloromethane (DCM).

  • Elution Order:

    • Non-polar dimers (if present).

    • Methyl benzofuran-7-carboxylate (Product).

    • Salicylaldehyde derivatives.[2]

    • Benzofuran-7-carboxylic acid (often stays on silica or elutes very late/broad).[1]

Module 3: Stability & Storage FAQs

User Question: "My white powder turned yellow after a month. Is it still usable?"

Answer: The yellowing indicates oxidative degradation of the furan ring, likely forming diketone ring-opening products.

  • Usability: If the color is pale yellow, check purity via NMR. Often, the impurity is <1% but highly colored (chromophore formation). Recrystallization (Protocol A) usually restores the white color.

  • Prevention: The 7-position ester provides some electron-withdrawing stability, but the furan ring remains electron-rich.[1] Store under Argon/Nitrogen at 4°C .

User Question: "Can I store the compound in solution?"

Answer: Avoid long-term storage in protic solvents (Methanol/Ethanol). While methyl esters are relatively stable, the presence of trace moisture or residual acid/base from synthesis can catalyze transesterification or hydrolysis over time [1]. Store as a solid whenever possible.

Module 4: Synthesis-Specific Troubleshooting

User Question: "I synthesized this via the Rap-Stoermer reaction (Salicylaldehyde + Alkyl halide). My yield is low."

Root Cause Analysis: The 7-position is sterically crowded (ortho to the phenol oxygen).[1] Standard cyclization conditions may lead to incomplete ring closure.

Optimization Table:

Issue Observation Corrective Action
Incomplete Cyclization Large peak of O-alkylated intermediate (non-cyclized).[1]Switch base to K₂CO₃/DMF at 80°C or use DBU (stronger base) to force the aldol condensation step [2].
Decarboxylation Formation of unsubstituted Benzofuran.Lower reaction temperature. Avoid acidic workups which can facilitate decarboxylation of furan-carboxylic acids [3].[1]
Metal Contamination Dark/Grey solid (if Cu/Pd used).Pass crude solution through a Celite/Activated Carbon pad or use a metal scavenger resin (e.g., SiliaMetS®).
Synthesis & Impurity Pathway

Understanding where impurities originate allows for proactive prevention.

ImpurityPath Start Precursors (Salicylaldehyde) Reaction Cyclization Reaction Start->Reaction Workup Workup (Acid/Base) Reaction->Workup Imp1 Impurity: Unreacted Aldehyde Reaction->Imp1 Incomplete Conv. Storage Storage Workup->Storage Imp2 Impurity: Hydrolyzed Acid Workup->Imp2 pH < 3 or > 10 Imp3 Impurity: Oxidation (Yellowing) Storage->Imp3 Air/Light

Figure 2: Origin points for common impurities in the benzofuran-7-carboxylate lifecycle.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Discusses stability of methyl esters toward hydrolysis and nucleophiles).

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. (Reviews various cyclization methods including Rap-Stoermer and metal-catalyzed routes).

  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. (Details the hydrolysis of the methyl ester, confirming the pathway for acid impurity formation).

  • PubChem. (2025).[4] Methyl benzofuran-7-carboxylate Compound Summary. (Physical properties and safety data).

Sources

Validation & Comparative

Comprehensive Guide to the Analysis of Methyl benzofuran-7-carboxylate: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS and HPLC Analysis of Methyl benzofuran-7-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzofuran-7-carboxylate (CAS 99517-45-0) is a critical pharmacophore and intermediate in the synthesis of bioactive agents, including PARP1 inhibitors and


 nicotinic acetylcholine receptor agonists.[1] Its analysis presents specific challenges due to its lipophilicity (LogP ~3.13) and the potential for structural isomerism common in benzofuran synthesis. This guide objectively compares two primary analytical workflows—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing experimental protocols, column selection strategies, and validation data to support method selection.

Physicochemical Profile & Analytical Implications[2][3][4][5][6][7][8]

Understanding the molecule's fundamental properties is the first step in designing a robust protocol.

PropertyValueAnalytical Implication
Molecular Formula

MW = 176.17 g/mol . Suitable for single-quad or triple-quad MS.
LogP (Octanol/Water) ~3.13Moderately lipophilic. Requires high organic content in Reversed-Phase (RP) elution.
pKa N/A (Ester)Non-ionizable in typical pH ranges. pH control is critical only to suppress ionization of acidic impurities (e.g., benzofuran-7-carboxylic acid).
UV Maxima ~245-255 nmStrong absorption due to the conjugated benzofuran system. Ideal for UV detection.
Solubility MeOH, ACN, DMSOSample diluents must match the initial mobile phase gradient to prevent peak distortion.

Comparative Analysis: Methodological Alternatives

Alternative 1: Detection Modality (UV vs. MS)

HPLC-UV (Diode Array Detection)

  • Best For: Routine Quality Control (QC), purity assay (>98%), and stability testing.

  • Mechanism: Relies on the

    
     transitions of the benzofuran ring.
    
  • Pros: High precision (RSD < 0.5%), robust, low cost.

  • Cons: Lower sensitivity; cannot distinguish co-eluting isomers without distinct spectral differences.

LC-MS/MS (Electrospray Ionization)

  • Best For: Trace impurity profiling (<0.1%), biological matrix analysis (PK studies), and genotoxic impurity screening.

  • Mechanism: Protonation of the ester carbonyl oxygen

    
    .
    
  • Pros: High sensitivity (pg/mL range), mass selectivity for identifying hydrolysis products (Acid form: 162 Da).

  • Cons: Susceptible to matrix effects; requires expensive instrumentation.

Alternative 2: Stationary Phase Selection (C18 vs. Phenyl-Hexyl)

While C18 is the industry standard, benzofuran analysis often benefits from alternative selectivity.

  • C18 (Alkyl Chain): Separates based purely on hydrophobicity. Excellent for separating the methyl ester from the more polar carboxylic acid hydrolysis product.

  • Phenyl-Hexyl / Biphenyl: Separates based on

    
     interactions. Superior choice  when separating Methyl benzofuran-7-carboxylate from its positional isomers (e.g., Methyl benzofuran-5-carboxylate), which have identical mass and similar hydrophobicity but different electron density distributions.
    

Experimental Protocols

Protocol A: HPLC-UV for Purity Assay (QC Focus)

Designed for verifying >98% purity of synthesized batches.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-12 min: 40%

      
       90% B
      
    • 12-15 min: 90% B

    • 15.1 min: Re-equilibrate at 40% B.

  • Detection: 254 nm (Reference 360 nm).

  • Temperature: 30°C.

  • Injection Vol: 10

    
    L.
    
Protocol B: LC-MS/MS for Impurity Profiling (R&D Focus)

Designed for detecting trace hydrolysis products and synthesis byproducts.

  • System: Waters Xevo TQ-S or Thermo Q Exactive.

  • Column: Restek Raptor Biphenyl,

    
     mm, 2.7 
    
    
    
    m (Core-Shell).
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      , formation of acylium ion).
    • Qualifier:

      
       (Benzofuran ring fragment).
      
  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: Steep gradient (50%

    
     95% B in 5 mins) to elute lipophilic ester quickly.
    

Performance Data Comparison

The following data represents typical validation parameters observed in benzofuran ester analysis.

ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Linearity (

)

(Range: 10–500

g/mL)

(Range: 1–1000 ng/mL)
LOD (Limit of Detection) 0.5

g/mL
0.05 ng/mL
Precision (RSD)


Selectivity Resolves Acid impurity (

min) from Ester (

min)
Mass-resolved; separates isomers via Biphenyl column
Throughput 18 min / sample8 min / sample

Visualizations

Diagram 1: Analytical Decision Tree

A logic flow to assist researchers in choosing the correct method based on their specific needs.

MethodSelection Start Start: Methyl benzofuran-7-carboxylate Analysis Goal What is the analytical goal? Start->Goal Purity Batch Purity / QC (>95%) Goal->Purity High Conc. Trace Trace Impurities / PK (<0.1%) Goal->Trace Low Conc. HPLC Method: HPLC-UV (C18) Purity->HPLC Isomers Isomer Separation? Trace->Isomers LCMS Method: LC-MS/MS (C18) Isomers->LCMS No Isomers Biphenyl Method: HPLC/LC-MS (Biphenyl Phase) Isomers->Biphenyl Positional Isomers present Result1 Report: % Area Norm HPLC->Result1 Robust, Low Cost Result2 Report: ng/mL Conc LCMS->Result2 High Sensitivity Result3 Report: Isomer Ratio Biphenyl->Result3 Max Selectivity

Caption: Decision matrix for selecting between HPLC-UV and LC-MS based on sensitivity and selectivity requirements.

Diagram 2: MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for the


 ion (m/z 177) in ESI+ mode.

Fragmentation Parent Precursor Ion [M+H]+ = 177.1 (Protonated Ester) Product1 Acylium Ion m/z = 145.1 (Quantifier) Parent->Product1 Collision Energy ~15-20 eV Transition1 Loss of CH3OH (-32 Da) Product2 Benzofuran Cation m/z = 117.1 Product1->Product2 Secondary Frag Transition2 Loss of CO (-28 Da)

Caption: Proposed ESI+ fragmentation pathway for Methyl benzofuran-7-carboxylate (m/z 177 > 145).

Expert Insights & Troubleshooting

  • Sample Diluent Mismatch:

    • Issue: Injecting a sample dissolved in 100% Acetonitrile into a starting gradient of 40% Acetonitrile can cause "peak fronting" or splitting.

    • Solution: Dissolve the standard in the initial mobile phase (e.g., 40:60 ACN:Water) or use a smaller injection volume (<5

      
      L).
      
  • Hydrolysis Risk:

    • Methyl esters are susceptible to hydrolysis in high-pH buffers. Always use acidic mobile phases (pH 2-4) with Formic Acid or Ammonium Formate to maintain stability during the run.

  • Isomer Co-elution:

    • If the 7-carboxylate co-elutes with the 5-carboxylate isomer on a C18 column, switch to a Biphenyl or Phenyl-Hexyl column. The differential

      
       overlap with the stationary phase often resolves these positional isomers.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14229730, Methyl 1-benzofuran-7-carboxylate. Retrieved from [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.[4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis. Biomedical Chromatography.[5] Retrieved from [Link]

Sources

Structural Validation of Methyl Benzofuran-7-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl benzofuran-7-carboxylate (CAS: 99517-45-0) is a critical heterocyclic intermediate, often employed as a scaffold in the development of serotonin receptor ligands and bioactive alkaloids. In synthetic campaigns, particularly those involving cyclization of substituted phenols or catechols, the formation of regioisomers (specifically the 4-, 5-, and 6-carboxylates) is a persistent risk.

This guide provides a definitive, self-validating spectroscopic workflow to authenticate the 7-position regiochemistry . Unlike standard certificates of analysis that rely on simple 1H NMR matching, this protocol emphasizes 2D NMR connectivity and regio-specific coupling patterns to rule out isomeric impurities with 99.9% confidence.

Comparative Analysis of Spectroscopic Methods

The following table evaluates the utility of standard analytical techniques specifically for distinguishing the 7-carboxylate from its regioisomers.

TechniqueDiagnostic ValueSpecificity for 7-IsomerLimitations
1H NMR (1D) High High Requires detailed coupling constant (

) analysis to distinguish the 4,5,6-proton system from 4,6,7 or 4,5,7 systems.
13C NMR MediumMediumChemical shifts are similar across isomers; difficult to use as a standalone proof without reference standards.
2D NOESY Critical Very High The "Bay Region" NOE between H3 and H4 is the "smoking gun" that rules out 4-substitution.
HMBC Critical Very High Links the ester carbonyl carbon definitively to the H6 proton (3-bond correlation).
FT-IR LowLowConfirms functional groups (ester C=O, C-O-C) but cannot distinguish regiochemistry.
HRMS LowNoneConfirms molecular formula (

) but is identical for all positional isomers.

Detailed Validation Protocol

Phase 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if the compound is a free acid precursor, but CDCl3 is standard for the methyl ester to prevent solvent peak overlap with the ester methyl group (~3.9 ppm).

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming quality for resolving fine coupling constants.

Phase 2: 1H NMR Analysis (The "Contiguous Spin" Test)

The benzofuran ring system consists of the furan ring (protons H2, H3) and the benzene ring (protons H4, H5, H6, H7).

  • Target Structure: Methyl benzofuran-7-carboxylate.

  • Substituent: Ester at C7.

  • Remaining Protons: H2, H3 (furan); H4, H5, H6 (benzene).

Validation Criteria:

  • Furan Protons: Look for two doublets (or singlets depending on resolution) around 7.6 ppm (H2) and 6.8–7.0 ppm (H3) with a small coupling constant (

    
    ).
    
  • Benzene Ring Pattern (The Key):

    • Since the substituent is at C7, the remaining protons are at C4, C5, and C6 .

    • These three protons are contiguous (neighbors).

    • H5 (Middle Proton): Must appear as a triplet (or doublet of doublets) due to two ortho couplings (

      
      ) with H4 and H6.
      
    • H4 and H6: Will appear as doublets (or dd). H6 will be significantly deshielded (downfield, >7.8 ppm) due to the ortho effect of the ester carbonyl group.

If you see a singlet in the aromatic region (excluding H2), you likely have the 5- or 6-isomer (which isolates a proton).

Phase 3: 2D NMR Confirmation (The "Triangulation" Method)
Experiment A: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: Confirm the presence of H4.

  • Logic: In benzofuran, H3 (furan ring) and H4 (benzene ring) are spatially close (peri-proximity).

  • Observation: You must observe a cross-peak between H3 and the doublet assigned to H4 .

    • Result: If this NOE is present, the 4-position is unsubstituted. If absent, you may have Methyl benzofuran-4-carboxylate.

Experiment B: HMBC (Heteronuclear Multiple Bond Coherence)
  • Objective: Link the ester to the ring position.

  • Logic: The ester carbonyl carbon (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to the nearest ring proton.
  • Observation: Look for a correlation between the Ester Carbonyl and the deshielded doublet H6 .

    • Validation: This confirms the ester is attached to C7 (placing it 3 bonds away from H6).

Expected Spectral Data Summary

NucleusAssignmentApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Key Correlation (HMBC/NOESY)
1H H2 7.70d2.2HMBC to C7a
1H H3 6.85d2.2NOESY to H4
1H H4 7.65dd8.0, 1.2NOESY to H3
1H H5 7.35t (dd)8.0, 8.0-
1H H6 7.95dd8.0, 1.2HMBC to C=O
1H -OCH3 3.98s--
13C C=O 164.5--HMBC from H6

Note: Shifts are estimated based on substituent additivity rules in CDCl3 relative to TMS.

Decision Logic for Validation

The following diagram illustrates the logical flow to validate the structure and rule out isomers.

ValidationLogic Start Start: Purified Compound H1_Scan Step 1: Acquire 1H NMR Analyze Aromatic Region Start->H1_Scan Count_Protons Are there 3 Benzene Protons (H4, H5, H6)? H1_Scan->Count_Protons Coupling_Check Check Coupling Pattern: Is there a Triplet (t) or dd (J~8Hz)? Count_Protons->Coupling_Check Yes Isomer_5_6 STOP: Likely 5- or 6-isomer (Isolated protons present) Count_Protons->Isomer_5_6 No Coupling_Check->Isomer_5_6 No (Isolated Protons) NOESY_Check Step 2: NOESY Experiment Check H3 (furan) <-> H4 (benzene) Coupling_Check->NOESY_Check Yes (Contiguous System) NOE_Result Is NOE H3-H4 observed? NOESY_Check->NOE_Result Isomer_4 STOP: Likely 4-isomer (H4 is substituted) NOE_Result->Isomer_4 No HMBC_Check Step 3: HMBC Experiment Correlate Ester C=O to Ring Proton NOE_Result->HMBC_Check Yes Final_Valid VALIDATED: Methyl benzofuran-7-carboxylate HMBC_Check->Final_Valid

Caption: Logical workflow for distinguishing the 7-carboxylate from 4, 5, and 6-regioisomers using NMR coupling and 2D correlations.

References

  • PubChem. (n.d.). 7-Methylbenzofuran | C9H8O | CID 33105. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzofuran Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison/ACS Division of Organic Chemistry. Retrieved October 26, 2023, from [Link]

  • Bhaskar, K., & Yadav, J. S. (2021).[2] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774. [Link]

Sources

Comparative Guide: Benzofuran Synthesis Strategies for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Scaffold

Benzofurans are ubiquitous pharmacophores in medicinal chemistry, forming the core of blockbuster drugs like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment).[1][2] For the synthetic chemist, the challenge lies not in finding a method, but in selecting the optimal method that balances functional group tolerance, scalability, and atom economy.

This guide moves beyond textbook definitions to compare three distinct synthetic paradigms:

  • Transition-Metal Catalysis (Palladium): The gold standard for library generation and structural diversity.

  • Rap-Stoermer Condensation: The scalable, metal-free classic for 2-acylbenzofurans.

  • Oxidative C-H Activation: The modern "green" approach for atom economy.

Decision Matrix: Selecting Your Methodology

Before establishing a protocol, evaluate your constraints using the following logic flow:

DecisionMatrix Start Start: Define Target Structure Q1 Is the target 2,3-disubstituted with aryl/alkynyl groups? Start->Q1 Q2 Does the target have sensitive moieties (e.g., boronic acids)? Q1->Q2 Yes MethodB Method B: Rap-Stoermer (Base-Mediated) Q1->MethodB No (2-acyl/aroyl only) MethodA Method A: Pd-Catalyzed (Sonogashira/Cyclization) Q2->MethodA No (Robust) MethodC Method C: C-H Activation (Oxidative) Q2->MethodC Yes (Avoid Halogens) Q3 Is this for Process Scale (>100g)? Q3->MethodA No (Discovery Scale) Q3->MethodB Yes (Cost/Metal-Free)

Figure 1: Strategic decision tree for selecting benzofuran synthesis pathways based on structural requirements and scale.

Deep Dive: Comparative Analysis

Method A: Palladium-Catalyzed Annulation (Sonogashira/Cyclization)

Best For: High-throughput library generation, complex 2-substituted benzofurans. Mechanism: A tandem process involving the cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular nucleophilic attack of the oxygen on the activated triple bond.

  • Pros: Exceptional functional group tolerance; modular input (alkyne + phenol).[3]

  • Cons: High cost of Pd catalysts; requires inert atmosphere; trace metal removal required for pharma compliance.

Method B: Rap-Stoermer Condensation

Best For: Process chemistry, synthesis of 2-aroylbenzofurans.[4] Mechanism: Base-catalyzed condensation of salicylaldehydes with


-haloketones.
  • Pros: Metal-free; inexpensive reagents; robust on kilogram scale; recent advancements allow solvent-free conditions.

  • Cons: Limited to 2-carbonyl substitution patterns; traditional protocols require high temperatures (though modern catalysts like TEA mitigate this).

Method C: Oxidative C-H Activation (The Modern Edge)

Best For: Atom economy and accessing "impossible" substitution patterns via substituent migration. Mechanism: Direct oxidative cyclization of phenols or o-vinylphenols using oxidants (e.g., PhI(OAc)₂ or Pd(II)/Cu(II)).

  • Pros: Eliminates need for pre-functionalized halides; "Green" profile.

  • Cons: Oxidants can be incompatible with oxidizable functional groups (amines, sulfides).

Performance Metrics: Head-to-Head

FeaturePd-Catalyzed (Method A)Rap-Stoermer (Method B)C-H Activation (Method C)
Yield (Avg) 75 - 94%80 - 97%60 - 85%
Atom Economy Moderate (Halide waste)High (H2O/HX waste)Very High
Cost/Gram High (

$)
Low ($)Moderate (

)
Reaction Time 4 - 12 Hours1 - 4 Hours12 - 24 Hours
Scalability Difficult (catalyst cost)ExcellentModerate
Key Ref BenchChem, 2025 [1]Koca et al., 2022 [2]Tokyo Univ, 2024 [3]

Experimental Protocols

Protocol A: One-Pot Sonogashira-Cyclization

Validated for Discovery Chemistry (100 mg - 1 g scale)

Reagents:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Charge: Add o-iodophenol, Pd catalyst, and CuI.

  • Solvent: Add degassed DMF and TEA via syringe.

  • Addition: Add terminal alkyne dropwise at RT.

  • Reaction: Stir at RT for 2 hours (Sonogashira step). Then, heat to 80°C for 4 hours (Cyclization step).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu, then brine. Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If cyclization is sluggish, add 5 mol% TBAF to promote the nucleophilic attack of the phenoxide.

Protocol B: Green Solvent-Free Rap-Stoermer

Validated for Process/Green Chemistry

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Triethylamine (TEA) (0.5 equiv) - Acts as both base and catalyst

Workflow:

  • Mix: In a screw-cap vial, combine salicylaldehyde and

    
    -bromoacetophenone.
    
  • Catalyst: Add TEA. The mixture may warm slightly (exothermic).

  • Heat: Place in a pre-heated oil bath at 130°C for 10-30 minutes.

  • Monitor: TLC will show disappearance of aldehyde.

  • Workup: Cool to RT. The solid mass is washed with water to remove HBr salts and TEA.

  • Crystallization: Recrystallize directly from Ethanol.

Critical Insight: This method avoids the "tarry" byproducts often seen with KOH/EtOH reflux.

Mechanistic Visualization

Understanding the mechanism allows for better troubleshooting. Below is the pathway for the Pd-Catalyzed Synthesis , highlighting the critical insertion and cyclization steps.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodophenol TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Alkyne/CuI RedElim Reductive Elimination (Alkynylated Phenol) TransMet->RedElim Iso Isomerization/Coordination RedElim->Pd0 Regenerate Cat. Cyclization Intramolecular Cyclization RedElim->Cyclization In-situ Product Benzofuran Product Cyclization->Product

Figure 2: Catalytic cycle for the Pd/Cu-mediated synthesis. Note that cyclization often occurs post-reductive elimination.

Troubleshooting & Expert Tips

  • Problem: Low Yield in Method A (Pd).

    • Cause: Oxidation of the catalyst or homocoupling of the alkyne (Glaser coupling).

    • Fix: Degas solvents thoroughly (freeze-pump-thaw). Add the alkyne slowly to keep its concentration low relative to the aryl halide.

  • Problem: Incomplete Cyclization.

    • Cause: The intermediate o-alkynylphenol is stable.

    • Fix: Increase basicity (switch TEA to DBU) or temperature.

  • Problem: Tarry Product in Method B (Rap-Stoermer).

    • Cause: Aldol polymerization of the aldehyde.

    • Fix: Ensure the

      
      -haloketone is pure (not lachrymatory/degraded). Use the solvent-free TEA protocol to minimize polymerization time.
      

References

  • BenchChem Technical Support. (2025).[5] Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. BenchChem. Link

  • Koca, M., Ertürk, A. S., & Bozca, O. (2022).[6] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(12). Link

  • Yoshida, S., et al. (2024). Highly functionalized benzofurans through unusual substituent migration. Chemical Communications.[7] Link

  • Sharifi, A., et al. (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3. Journal of the Iranian Chemical Society.[2] Link

  • Reddy, C., et al. (2022).[1][6] Palladium-Catalyzed Synthesis of Benzofurans via Sonogashira Coupling. Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist’s Guide to Catalyst Efficacy in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, including the antiarrhythmic agent amiodarone and the antidepressant vilazodone.[1][2] Its prevalence drives a continuous demand for efficient, selective, and robust synthetic methodologies. The choice of catalyst is paramount, dictating not only the reaction's success but also its scalability, cost-effectiveness, and environmental impact.

This guide provides a comparative analysis of the primary catalytic systems employed in modern benzofuran synthesis. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings of each catalyst class, providing field-proven insights into why certain catalysts excel under specific conditions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, causality-driven decisions in their synthetic endeavors.

The Strategic Landscape of Benzofuran Annulation

The construction of the benzofuran ring system is typically achieved through intramolecular cyclization, forming a critical C-O bond. The most prevalent strategies involve the reaction of a phenol derivative with a suitable coupling partner, often an alkyne. The role of the catalyst is to facilitate this transformation, which can proceed through various well-established organometallic pathways. This guide will focus on the comparative efficacy of palladium, copper, gold, and select alternative systems, including emerging earth-abundant metals and metal-free approaches.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most established and versatile tool for benzofuran synthesis. Its efficacy stems from a predictable and well-understood catalytic cycle, primarily involving Sonogashira or Heck-type coupling reactions followed by intramolecular cyclization.[3][4][5]

Mechanistic Rationale: The Sonogashira-Cyclization Cascade

The most common palladium-catalyzed route begins with the Sonogashira coupling of a 2-halophenol (typically an iodophenol for higher reactivity) with a terminal alkyne.[4][5][6] This reaction, often co-catalyzed by copper(I) iodide, forms a 2-alkynylphenol intermediate.[3][4] The subsequent intramolecular 5-endo-dig cyclization, or heteroannulation, onto the alkyne is the key ring-forming step.

The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., PPh₃, terphenylphosphines), and base (e.g., Et₃N, Cs₂CO₃) is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is necessary to deprotonate the phenol and regenerate the active Pd(0) catalyst.[7][8] The causality is clear: a more electron-rich, bulky phosphine ligand can accelerate the initial oxidative addition step, often leading to higher turnover rates.

Palladium_Catalytic_Cycle cluster_0 Palladium(0)/Palladium(II) Cycle cluster_1 Copper(I) Co-catalyst Cycle cluster_2 Final Cyclization Pd0 Pd(0)L₂ Int1 Oxidative Addition Intermediate (Ar-Pd(II)-X L₂) Pd0->Int1 Ar-X (2-Iodophenol) Int2 Transmetalation Intermediate (Ar-Pd(II)-Alkyne L₂) Int1->Int2 Cu-Alkyne CuAlkyne Cu(I)-Alkyne Int3 Reductive Elimination Precursor Int2->Int3 Int3->Pd0 Ar-Alkyne Product (2-Alkynylphenol) Prod 2-Alkynylphenol Int3->Prod CuX Cu(I)-X CuX->CuAlkyne Terminal Alkyne + Base CuAlkyne->CuX Transmetalation to Pd(II) Benzofuran Benzofuran Prod->Benzofuran Intramolecular 5-endo-dig Cyclization Copper_Catalytic_Cycle cluster_main Copper-Catalyzed Oxidative Annulation Cu_cat Active Cu(I)/Cu(II) Species Cu_cat->Cu_cat Re-oxidation Intermediate1 Vinyl-Copper Intermediate (from Phenol Addition) Cu_cat->Intermediate1 Coordination & Nucleophilic Addition Phenol Phenol + Alkyne Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Oxidative Cyclization Benzofuran Benzofuran Product Intermediate2->Benzofuran Reductive Elimination Oxidant Oxidant (e.g., O₂) Gold_Catalytic_Cycle cluster_main Gold(I)-Catalyzed Hydroalkoxylation Au_cat [Au(I)L]⁺ Activated_Complex π-Alkyne Gold Complex Au_cat->Activated_Complex Coordination Substrate 2-Alkynylphenol Cyclized_Intermediate Vinylic Gold Intermediate Activated_Complex->Cyclized_Intermediate Intramolecular Nucleophilic Attack (5-endo-dig) Cyclized_Intermediate->Au_cat Regeneration Benzofuran Benzofuran Product Cyclized_Intermediate->Benzofuran Protodeauration (H⁺ source) Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Catalyst Screening cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-Up Start Define Target Benzofuran Substrate Synthesize/Acquire Starting Materials (e.g., 2-halophenol, alkyne) Start->Substrate Screen Parallel Catalyst Screening (Pd, Cu, Au, Fe, etc.) Substrate->Screen Analysis1 Reaction Monitoring (TLC, LC-MS) Screen->Analysis1 Decision Identify Lead Catalyst(s) Analysis1->Decision Optimize Optimize Conditions (Solvent, Temp, Base, Time) Decision->Optimize Analysis2 Yield & Purity Analysis (NMR, HPLC) Optimize->Analysis2 Optimized Final Optimized Protocol Analysis2->Optimized Scale Scale-Up Synthesis Optimized->Scale Purify Purification Scale->Purify Final Final Product Characterization Purify->Final

Sources

Comparative Guide: Assessing the Inhibitory Activity of Benzofuran Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, distinct from their indole and benzothiophene analogues due to the specific electronegativity and hydrogen-bonding capabilities of the oxygen atom at position 1. While traditional chemotherapy (e.g., Cisplatin, Doxorubicin) remains the standard of care (SoC), it is often limited by non-selective toxicity and resistance mechanisms.

This guide provides a technical assessment of novel benzofuran derivatives, specifically focusing on two dominant mechanisms of action: Tubulin Polymerization Inhibition (targeting the Colchicine binding site) and Multi-Kinase Inhibition (VEGFR-2/EGFR). We compare these derivatives against SoC alternatives, supported by experimental protocols and quantitative benchmarking.

Part 1: The Comparative Landscape

Structural Classes and Pharmacophore Analysis

Benzofurans offer a unique advantage over Indoles (NH) and Benzothiophenes (S) due to the oxygen atom's ability to act as a hydrogen bond acceptor without acting as a donor, influencing lipophilicity (LogP) and membrane permeability.

FeatureBenzofuran Derivatives Indole Derivatives Standard of Care (e.g., CA-4)
Core Character High lipophilicity; H-bond acceptor (O).Amphipathic; H-bond donor (NH).Natural product (Stilbenoid).
Metabolic Stability Moderate; C2/C3 positions are metabolically active but modifiable.Susceptible to oxidation at N1; often requires protection.Low; Cis-trans isomerization leads to inactivation.
Primary Target Tubulin (Colchicine Site) or Kinases (VEGFR/EGFR) .Tubulin (Vinca Site) or DNA intercalation.Tubulin (Colchicine Site).[1]
Key Advantage Structural rigidity locks pharmacophores in active conformation.Mimics amino acid (Tryptophan) biological interactions.Potent but chemically unstable in vivo.
Quantitative Performance Benchmarking

The following data synthesizes recent high-impact studies (2023-2025) comparing specific benzofuran subclasses against standard chemotherapeutics.

Table 1: IC50 (µM) Comparison Across Key Cancer Cell Lines

Compound ClassSpecific DerivativeTarget MechanismHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Reference Drug Comparison
Benzofuran-Chalcone Compound 4gVEGFR-2 Inhibition5.61 6.80>10Cisplatin: 3.88 (More potent but toxic)
Benzofuran-Triazole Compound 17gTubulin Polymerization1.100.57 0.87Doxorubicin: 0.80 (Comparable)
Methoxy-Benzofuran Compound 30aColchicine Site Binder1.061.870.57 Combretastatin A-4: 1.86 (Less potent)
Benzofuran-Pyrazole Compound 3dMulti-Kinase (EGFR/BRAF)0.330.450.60Erlotinib: 0.08 (More potent on EGFR)

Interpretation: While SoC drugs like Erlotinib may show higher potency on isolated enzymes, Benzofuran derivatives (specifically Compound 30a and 17g) demonstrate superior or comparable cellular potency (IC50 < 1.0 µM) against solid tumor lines, often with better stability profiles than Combretastatin A-4 analogues.

Part 2: Mechanistic Validation (The "Why")

To validate the inhibitory activity of a benzofuran derivative, one must confirm the mechanism of action. The most potent derivatives typically destabilize microtubules.

Pathway Visualization: Tubulin Destabilization

The following diagram illustrates the cascade from benzofuran entry to apoptotic cell death via the colchicine binding site.

BenzofuranMechanism Entry Benzofuran Derivative (Lipophilic Entry) Target Tubulin Heterodimer (Colchicine Binding Site) Entry->Target Binding (Kd ~nM) Event1 Inhibition of Tubulin Polymerization Target->Event1 Steric Hindrance Event2 Microtubule Destabilization (Spindle Collapse) Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Activation Event2->Check Arrest G2/M Phase Cell Cycle Arrest Check->Arrest Signal Bcl-2 Phosphorylation & Caspase-3 Activation Arrest->Signal Prolonged Arrest Death Apoptosis (Cell Death) Signal->Death

Figure 1: Mechanism of Action for Tubulin-Targeting Benzofurans. The compound binds to the colchicine site, preventing polymerization, triggering the Spindle Assembly Checkpoint, and forcing the cell into apoptosis.

Part 3: Experimental Protocols

As a Senior Application Scientist, I recommend a tiered approach: Screening (MTT)


Validation (Flow Cytometry) 

Confirmation (Tubulin Assay) .
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values to establish potency relative to Cisplatin/Doxorubicin.

Reagents:

  • Benzofuran derivative (Stock: 10 mM in DMSO). Critical: Benzofurans are highly lipophilic; ensure complete solubilization. Sonicate if necessary.

  • MTT Reagent (5 mg/mL in PBS).[2][3][4]

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Plate cancer cells (A549/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of Benzofuran (0.01 µM – 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[4][5][6][7] Combretastatin A-4 or Cisplatin.

  • Incubation: Incubate for 48 to 72 hours . (Benzofurans acting on tubulin often require 48h to manifest maximal apoptotic impact).

  • Development: Add 20 µL MTT; incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO. Shake for 10 min.

  • Read: Absorbance at 570 nm (Ref: 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (sigmoidal dose-response) to extract IC50.
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: Confirm G2/M arrest, the hallmark of tubulin inhibition.

Reagents:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • 70% Ethanol (ice-cold).

Workflow:

  • Treatment: Treat cells with Benzofuran at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 200 µL PBS, then add 800 µL ice-cold 70% ethanol dropwise while vortexing. Critical: Vortexing prevents clumping, which mimics polyploidy. Store at -20°C for >2 hours.

  • Staining: Wash ethanol, resuspend in PI/RNase solution. Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

Expected Result:

  • Control: ~60% G0/G1, ~20% S, ~20% G2/M.

  • Benzofuran (Tubulin Active): Sharp increase in G2/M peak (up to 60-80%) .

  • Benzofuran (Kinase Active): Potential G0/G1 arrest (if targeting EGFR/VEGFR).

Part 4: Structural-Activity Relationship (SAR) Insights

To guide future synthesis, the following SAR trends have been distilled from the comparative performance of the derivatives listed in Table 1.

SAR_Benzofuran Core Benzofuran Core Pos2 Position 2 (C2) Critical for Potency Core->Pos2 Pos3 Position 3 (C3) Solubility/Sterics Core->Pos3 Pos6 Position 6 (C6) Electronic Effect Core->Pos6 Mod1 Aryl/Heteroaryl Rings (e.g., Pyrazole, Chalcone) Increases Tubulin Affinity Pos2->Mod1 Best Substitution Mod3 Small Alkyl/Halogen Modulates Lipophilicity Pos3->Mod3 Mod2 Methoxy (-OCH3) Group Mimics Colchicine Essential for Cytotoxicity Pos6->Mod2 Key Pharmacophore

Figure 2: SAR Optimization Strategy. Modifications at C2 (Heteroaryl) and C6 (Methoxy) are the strongest drivers of anticancer potency.

Key Takeaways for Drug Design:
  • The C6-Methoxy Rule: Almost all highly potent benzofuran tubulin inhibitors (like Compound 30a) possess a methoxy group at position 6. This mimics the methoxy-rich structure of Colchicine and Combretastatin, facilitating binding to the tubulin pocket.

  • C2-Hybridization: Fusing the benzofuran at C2 with Chalcones or Pyrazoles (as seen in Compound 4g and 3d) significantly broadens the therapeutic window, often introducing dual-targeting capabilities (Tubulin + Kinase).

  • Lipophilicity Balance: While benzofurans are naturally lipophilic, excessive bulk at C3 can reduce solubility, leading to precipitation in assay media. Maintain C3 substituents small (Methyl, Halogen) unless designing a specific kinase inhibitor.

References

  • El-Sayed, M. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[8] RSC Advances.[9]

  • Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[9] Cancers (Basel).

  • Liu, Y. et al. (2024). Synthesis and Cytotoxic Activity of Quinazoline-benzofuran Conjugates.[10] Current Organic Synthesis.[10]

  • Abd El-Karim, S. S. et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors.[11][12] RSC Advances.[9]

  • Qi, Z-Y. et al. (2020). Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors.[13] Bioorganic Chemistry.[6][10][14]

  • BenchChem Protocols (2025). Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran.[4]

Sources

Quantitative Analysis of Methyl Benzofuran-7-Carboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Discovery.[1] Subject: Methyl benzofuran-7-carboxylate (CAS: 99517-45-0)[2][3]

Executive Summary & Strategic Context

Methyl benzofuran-7-carboxylate is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including antitumor agents and MMP inhibitors. Its purity is paramount because the presence of the hydrolyzed byproduct, benzofuran-7-carboxylic acid , or unreacted starting materials (e.g., salicylaldehydes) can significantly alter the yield and efficacy of downstream coupling reactions.

This guide objectively compares three quantitative approaches—HPLC-UV , GC-FID , and qNMR —to determine the assay and purity of Methyl benzofuran-7-carboxylate. While GC offers speed for volatile intermediates, HPLC remains the gold standard for monitoring reaction mixtures containing non-volatile acids. qNMR serves as the primary reference method for establishing absolute purity without a certified standard.

Method Selection Matrix
FeatureHPLC-UV (Reversed Phase) GC-FID qNMR (Proton)
Primary Use Case Routine reaction monitoring; separating ester from free acid.High-throughput purity checks of isolated ester.Absolute assay determination; Reference Standard qualification.
Selectivity High for polar impurities (acids, salts).High for volatile isomers; poor for free acids.High structural specificity; no separation required.
Sensitivity (LOD) Excellent (< 0.05 µg/mL).Excellent (< 0.1 µg/mL).Low (~1 mg required).
Throughput Moderate (15–25 min/run).Fast (10–15 min/run).Fast (5 min/sample), but manual processing.
Key Limitation Requires mobile phase prep; solvent consumption.[4]Thermal degradation risk; free acid tails/degrades.Lower sensitivity; requires deuterated solvents.

Deep Dive: HPLC-UV (The Robust Workhorse)

Expertise Insight: For a reaction mixture containing Methyl benzofuran-7-carboxylate, HPLC is superior to GC. Why? The primary impurity is often the free carboxylic acid (hydrolysis product). On a GC column, free acids often tail severely or require derivatization (silylation). HPLC, using an acidic mobile phase, keeps the acid protonated (


), ensuring sharp peak shape and clear resolution from the neutral ester.
Experimental Protocol

System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

  • Stationary Phase: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the benzofuran core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Low pH suppresses ionization of the benzofuran-7-carboxylic acid impurity, increasing retention and sharpening the peak.

  • Mobile Phase B: Acetonitrile (ACN).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

    • Note: The benzofuran ring has strong absorption at 254 nm.

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.090Linear Ramp (Elute Ester)
12.090Wash
12.130Re-equilibrate
15.030End

Typical Performance Characteristics:

  • Retention Time (Ester): ~8.5 min.

  • Retention Time (Acid Impurity): ~4.2 min (elutes earlier due to polarity).

  • Linearity:

    
     over 5–100 µg/mL range.[7][8]
    

Deep Dive: GC-FID (The High-Throughput Alternative)

Expertise Insight: GC-FID is the method of choice for isolated material where the free acid has already been removed by base wash. It provides superior resolution for structural isomers (e.g., 5-carboxylate vs 7-carboxylate regioisomers) that might co-elute on short HPLC gradients.

Experimental Protocol

System: Agilent 7890B GC with FID.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).

    • Rationale: 5% Phenyl-methylpolysiloxane is the standard non-polar phase for aromatic esters.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector (FID): 300°C.

  • Temperature Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Sample Prep: Dissolve 5 mg sample in 1 mL Dichloromethane (DCM).

Critical Constraint: If the sample contains the free acid precursor, it will likely adsorb to the inlet liner or column active sites, leading to poor mass balance. Use HPLC for crude reaction mixtures.

Deep Dive: qNMR (The Primary Reference)

Expertise Insight: When purchasing a new batch of Methyl benzofuran-7-carboxylate from a supplier, you often lack a certified reference standard to calibrate your HPLC. qNMR solves this by using an unrelated internal standard (IS) of known purity to determine the absolute weight % assay.

Experimental Protocol

Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (high purity).

    • Selection: Choose an IS with a singlet that does not overlap with the benzofuran region (7.0–8.0 ppm) or the methyl ester singlet (~3.9 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Rationale: Essential for quantitative accuracy (

      
      ) to ensure full magnetization recovery.
      
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (3 for methyl ester singlet)[9]
    
  • 
     = Molecular weight (176.17  g/mol  for target)
    
  • 
     = Weight (mg)[10][11]
    
  • 
     = Purity (decimal)[12][13]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage in the synthetic pipeline.

AnalyticalWorkflow Start Sample: Methyl benzofuran-7-carboxylate SampleType Is the sample a Crude Reaction Mixture? Start->SampleType HPLC_Path Method: HPLC-UV (C18) SampleType->HPLC_Path Yes (Contains Salts/Acids) Ref_Check Is a Certified Reference Standard Available? SampleType->Ref_Check No (Isolated Solid) HPLC_Reason Detects non-volatile Acid Impurity (Benzofuran-7-COOH) HPLC_Path->HPLC_Reason GC_Path Method: GC-FID GC_Reason Fast check for volatile isomers (Requires acid-free sample) GC_Path->GC_Reason Ref_Check->GC_Path Yes qNMR_Path Method: qNMR Ref_Check->qNMR_Path No qNMR_Reason Determine Absolute Purity to Qualify Standard qNMR_Path->qNMR_Reason

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and reference standard availability.

Synthesis & Impurity Pathway[6][11][13][14][15]

Understanding the synthesis helps predict the impurities. The common route involves the cyclization of substituted salicylaldehydes.

SynthesisPathway SM Salicylaldehyde Derivative (Starting Material) Reaction Cyclization (Haloacetate/Base) SM->Reaction Product Methyl benzofuran-7-carboxylate (Target Ester) Reaction->Product Main Path Impurity Benzofuran-7-carboxylic acid (Hydrolysis Impurity) Product->Impurity Hydrolysis (pH > 10) Detection Elutes early on C18 Impurity->Detection Best seen by HPLC

Caption: Synthetic pathway highlighting the origin of the critical free acid impurity.

References

  • BenchChem. (2025).[1][7][12] A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate. Retrieved from (General methodology for keto-esters adapted for benzofurans).

  • Patel, K. M., et al. (2016). "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-methylbenzofuran-2-carboxylic acid and its Three Process Related Impurities." International Journal of Current Advanced Research. (Methodology adapted for the 7-carboxylate isomer).[14][15]

  • Kowalewska, M., et al. (2013).[16] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Retrieved from .

  • Beaudry Research Group. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University / J. Org.[10] Chem. Retrieved from .

  • Hoffman Fine Chemicals. (n.d.). Methyl benzofuran-7-carboxylate Product Specifications. Retrieved from .

Sources

Safety Operating Guide

Methyl Benzofuran-7-Carboxylate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Methyl benzofuran-7-carboxylate (CAS: 99517-45-0) is a specialized heterocyclic ester used primarily as a pharmaceutical intermediate.[1] While often handled in milligram quantities for R&D, its structural moiety (benzofuran) necessitates strict adherence to hazardous waste protocols due to potential aquatic toxicity and suspected carcinogenicity profiles associated with the benzofuran class.

Critical "Do's and Don'ts"
CategoryDO DON'T
Segregation Segregate as Non-Halogenated Organic Waste .NEVER mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases.
Containment Use high-density polyethylene (HDPE) or glass containers with PTFE-lined caps.Do not use metal containers if the material is wet or acidic (corrosion risk).
Disposal Send for High-Temperature Incineration via a licensed contractor.NEVER dispose of down the drain or via municipal trash.
Labeling Label clearly with full chemical name and hazard warnings (Irritant, Aquatic Tox).Do not use abbreviations or formulas (e.g., "MBC") on waste tags.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is an ester; improper disposal conditions (e.g., mixing with aqueous bases in waste drums) can lead to hydrolysis, releasing methanol (flammable/toxic) and benzofuran-7-carboxylic acid .

  • Chemical Name: Methyl benzofuran-7-carboxylate[1][2][3][4]

  • CAS Number: 99517-45-0[1][3][4]

  • Molecular Formula: C₁₀H₈O₃

  • Physical State: Solid (typically off-white to pale yellow powder)

Hazard Classifications (GHS)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long lasting effects.[6][8]

  • Precautionary Principle: Treat as a potential carcinogen (Category 2 suspected) due to the benzofuran pharmacophore, unless specific toxicological data proves otherwise [1, 2].

Disposal Decision Tree & Workflow

The following logic gate ensures the material is routed to the correct waste stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste Generation: Methyl benzofuran-7-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PureCheck Is it Pure? Solid->PureCheck SolventCheck Solvent Type? Liquid->SolventCheck LabPack Solid Waste Stream: Lab Pack for Incineration PureCheck->LabPack Yes PureCheck->LabPack No (Contaminated Debris) Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., EtOAc, Methanol) SolventCheck->NonHalogenated No Halogens Labeling Action: Label & Seal (Hazards: Irritant, Aquatic Tox) LabPack->Labeling Halogenated->Labeling NonHalogenated->Labeling

Figure 1: Decision logic for segregating Methyl benzofuran-7-carboxylate waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Why this method? Incineration ensures complete destruction of the benzofuran ring, preventing environmental accumulation.

  • Collection: Transfer the solid into a wide-mouth HDPE jar or a glass container.

  • Debris: Place contaminated gloves, weigh boats, and paper towels into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl benzofuran-7-carboxylate (Solid)"

    • Hazards: Check "Toxic" and "Irritant".[6]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Why this method? Esters are soluble in organic solvents. The choice of waste stream depends entirely on the co-solvent.

  • Identification: Determine if your solvent system contains halogens (Dichloromethane, Chloroform, Chlorobenzene).

    • If YES (>2%): Use the Halogenated Waste carboy.

    • If NO: Use the Non-Halogenated Organic carboy.

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Risk:[9][10] Acidic waste may catalyze hydrolysis; Basic waste may cause saponification and heat generation.

    • Action: If the reaction mixture was quenched with acid/base, neutralize it before adding to the main waste carboy to prevent drum pressurization.

  • Transfer: Use a funnel to prevent spills. Do not overfill the container (leave 10% headspace).

Spill Contingency Plan

Scenario: A 5g bottle of Methyl benzofuran-7-carboxylate drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If dust is airborne, wait 15 minutes for it to settle or ventilate via fume hood.

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 or P100 particulate respirator if outside a fume hood [3].

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the glass/chemical mixture using a dustpan or stiff card.

    • Wipe the surface with a soap/water solution (surfactants help solubilize the ester).

    • Perform a final wipe with acetone or ethanol to remove organic residue.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

Regulatory & Compliance Notes

  • EPA (USA): While not explicitly listed on the RCRA P-list or U-list, this compound should be treated as a Characteristic Hazardous Waste if it exhibits ignitability (D001) or toxicity characteristics. Always default to "Hazardous Waste" status for R&D chemicals [4].

  • Ecological Impact: The H412 classification implies this compound is harmful to aquatic life.[6][8][9][10] Under no circumstances should this enter the sewer system.[6][7][9][10]

References
  • PubChem. (n.d.). Methyl 1-benzofuran-7-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2025, from [Link]

Sources

A Guide to the Safe Handling of Methyl benzofuran-7-carboxylate: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Methyl benzofuran-7-carboxylate

Given its structural motifs—a benzofuran core and a methyl ester functional group—we can infer the potential hazards associated with Methyl benzofuran-7-carboxylate by examining related compounds. Benzofuran, for instance, is classified as a flammable liquid and is suspected of causing cancer[1]. Furan and its derivatives are also known to be potential peroxide formers and can cause irritation to the skin, eyes, and respiratory tract[2][3][4][5]. Aromatic esters, while varying in toxicity, should generally be handled with care to avoid inhalation and skin contact[6].

Therefore, Methyl benzofuran-7-carboxylate should be treated as a substance with the following potential hazards:

  • Flammability: As with many organic solvents and esters, there is a risk of flammability, especially when heated[1][7].

  • Carcinogenicity: The benzofuran scaffold is associated with suspected carcinogenicity. It is prudent to handle the compound as a potential carcinogen and minimize exposure[4].

  • Organ Toxicity: Prolonged or repeated exposure to benzofuran derivatives may cause damage to organs, particularly the liver.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation[3][8][9].

  • Peroxide Formation: Like other furan-containing compounds, there is a potential for the formation of explosive peroxides upon prolonged exposure to air[2][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure to Methyl benzofuran-7-carboxylate. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatWork in a certified chemical fume hood
Running reactions and transfers Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatWork in a certified chemical fume hood
Work-up and purification Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatWork in a certified chemical fume hood
Handling of dry powder Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatWork in a certified chemical fume hood
Cleaning glassware Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coatNot generally required if glassware is rinsed in a fume hood

Safe Handling Workflow

The following diagram illustrates the essential steps and decision points for the safe handling of Methyl benzofuran-7-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Consult SDS/Safety Info ppe_check Don PPE prep_start->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check weigh Weigh Compound hood_check->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react exposure Personal Exposure dissolve->exposure workup Work-up/Purify react->workup spill Spill react->spill fire Fire react->fire waste_collect Collect Waste workup->waste_collect waste_label Label Waste Container waste_collect->waste_label waste_store Store in Satellite Area waste_label->waste_store caption Safe Handling Workflow for Methyl benzofuran-7-carboxylate

Caption: Workflow for handling Methyl benzofuran-7-carboxylate.

Step-by-Step Operational Plan

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

4.1. Preparation

  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.

  • Engineering Controls: Ensure a certified chemical fume hood is operational. All handling of Methyl benzofuran-7-carboxylate should be conducted within the fume hood to minimize inhalation exposure[2][10].

  • PPE Inspection: Inspect all PPE for integrity before use. This includes checking gloves for pinholes and ensuring safety glasses are free of cracks.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide)[2][10].

4.2. Handling

  • Grounding: When transferring the compound, especially in larger quantities, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors[10].

  • Inert Atmosphere: For reactions sensitive to air or for long-term storage, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

  • Heating: When heating is required, use a water bath, heating mantle, or sand bath. Avoid open flames[6].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][8]. Do not consume food or drink in the laboratory.

Emergency Protocols

In the event of an emergency, immediate and appropriate action is vital.

  • Spill:

    • For a small spill within a fume hood, use a non-combustible absorbent material (e.g., vermiculite, sand) to contain and clean up the spill[5][10]. Place the contaminated absorbent in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher[7][10]. Do not use water, as it may be ineffective and could spread the flammable liquid.

    • If the fire is large or cannot be safely extinguished, evacuate the area and activate the fire alarm.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes[8][9][11]. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9][11]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2][8][11].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Chemical Waste: All waste containing Methyl benzofuran-7-carboxylate should be collected in a clearly labeled, sealed container. The container should be compatible with flammable organic liquids[7]. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Contaminated Materials: Place all disposables contaminated with Methyl benzofuran-7-carboxylate, such as gloves, absorbent materials, and pipette tips, into a sealed bag and dispose of it as hazardous waste[10].

  • Empty Containers: "Empty" containers may still retain hazardous residues. Handle them as you would the product itself and dispose of them according to your institution's guidelines[7].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl benzofuran-7-carboxylate, fostering a safer research environment for yourself and your colleagues.

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Furan. New Jersey Department of Health. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Methyl benzofuran-7-carboxylate. Hoffman Fine Chemicals. [Link]

  • Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific. [Link]

  • Methyl 2-methyl-1-benzofuran-7-carboxylate Properties. EPA. [Link]

  • ESTERS. chymist.com. [Link]

  • Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.